3-Acetyl-4-hydroxy-2-quinolone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-4-hydroxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-10(14)7-4-2-3-5-8(7)12-11(9)15/h2-5H,1H3,(H2,12,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOJPZBVJLHYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180770 | |
| Record name | 3-Acetyl-4-hydroxy-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26138-64-7 | |
| Record name | 3-Acetyl-2,4-dihydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26138-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-4-hydroxy-2-quinolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026138647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-4-hydroxy-2-quinolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetyl-4-hydroxy-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 4-Hydroxy-2-quinolone Scaffold
An In-Depth Technical Guide to the Synthesis of 3-Acetyl-4-hydroxy-2-quinolones from Anilines
For Researchers, Scientists, and Drug Development Professionals
The quinoline core is a privileged scaffold in medicinal chemistry, present in a wide range of pharmacologically active substances, including antimalarial, antibacterial, and anticancer agents[1]. Within this class, 4-hydroxy-2-quinolones (often existing in their tautomeric 4-hydroxyquinolin-2(1H)-one form) are of particular interest. The presence of a 3-acetyl group provides a versatile chemical handle for further molecular elaboration, making 3-acetyl-4-hydroxy-2-quinolone a valuable intermediate in drug discovery and organic synthesis[2]. This guide provides a detailed examination of the primary synthetic route to this scaffold from aniline precursors, focusing on the venerable Conrad-Limpach synthesis, its underlying mechanisms, practical execution, and modern adaptations.
Core Synthetic Strategy: The Conrad-Limpach Synthesis
The most direct and historically significant method for preparing 4-hydroxyquinolines from anilines and β-ketoesters is the Conrad-Limpach synthesis, first reported in 1887[3][4]. To achieve the desired this compound structure, the specific β-ketoester required is ethyl acetoacetate (EAA), which contains the necessary acetyl and ester functionalities[5][6]. The synthesis is conceptually a two-stage process: an initial condensation followed by a high-temperature thermal cyclization[4].
Stage 1: Condensation of Aniline and Ethyl Acetoacetate
The reaction is initiated by the condensation between an aniline and ethyl acetoacetate. The critical insight for the synthetic chemist is understanding the regioselectivity of this step. Ethyl acetoacetate possesses two electrophilic sites: the ketone carbonyl and the ester carbonyl. The outcome is determined by the reaction conditions.
-
Kinetic Control (Favored for 4-Quinolone Synthesis): At lower temperatures (e.g., room temperature to slightly elevated), the reaction proceeds under kinetic control. The more reactive keto group is preferentially attacked by the aniline's nitrogen atom[3][7]. This nucleophilic attack, often catalyzed by a trace amount of acid (e.g., H₂SO₄), forms a tetrahedral intermediate which then eliminates water to yield a β-aminoacrylate, also known as an enaminone or Schiff base[3]. This intermediate, an acetoacetanilide, is the required precursor for the 4-quinolone product.
-
Thermodynamic Control (Knorr Quinoline Synthesis): Under harsher conditions, typically at higher temperatures (around 140 °C), the reaction favors thermodynamic control. The aniline attacks the less reactive ester group, leading to a β-keto acid anilide. Subsequent cyclization of this intermediate yields a 2-hydroxyquinoline, a reaction known as the Knorr quinoline synthesis[3].
For the synthesis of this compound, maintaining kinetic control is paramount.
Stage 2: Thermal Cyclization of the Acetoacetanilide Intermediate
This is the most critical and demanding step of the synthesis. The acetoacetanilide intermediate must undergo an intramolecular cyclization to form the quinolone ring system. This is an electrocyclic ring-closing reaction that requires extremely high temperatures, typically around 250 °C[3][4]. The mechanism involves the attack of the electron-rich aromatic ring onto the ester carbonyl group, followed by the elimination of ethanol[3]. The final product is formed after a series of proton transfers and keto-enol tautomerization[3].
The harshness of this step is a significant experimental challenge. Early attempts to perform this cyclization by heating the intermediate neat (without solvent) resulted in very low yields, often below 30%, due to decomposition and tar formation[3][8].
Mechanistic Pathway Overview
The overall transformation can be visualized as a sequence of well-defined chemical events, each with specific requirements. Understanding this pathway is key to troubleshooting and optimization.
Caption: Reaction mechanism for the Conrad-Limpach synthesis.
Field-Proven Insights & Optimization Strategies
A successful synthesis relies on careful control of reaction parameters. The high temperatures of the cyclization step present the most significant hurdle.
The Critical Role of the Solvent: The breakthrough in achieving high yields for the Conrad-Limpach synthesis was the introduction of high-boiling, inert solvents. These solvents serve two primary purposes:
-
Efficient Heat Transfer: They provide a medium for uniform and controlled heating to the required 250 °C.
-
Minimizing Degradation: By diluting the substrate, they reduce intermolecular side reactions and charring.
Limpach's discovery that using mineral oil could elevate yields to as high as 95% transformed the practicality of this reaction[3]. Other solvents have also been successfully employed.
| Solvent | Boiling Point (°C) | Typical Yield Improvement | Reference |
| Neat (No Solvent) | N/A | < 30% | [3] |
| Mineral Oil | > 300 | Up to 95% | [3][8] |
| Diphenyl Ether | 259 | High | [9] |
| Dowtherm A | 257 | High | [9][10] |
| 1,2,4-Trichlorobenzene | 214 | Moderate to High | [8][10] |
| Note: Data is illustrative and based on outcomes described in the literature. Actual yields vary with substrate. |
Catalysis: While the initial condensation can be acid-catalyzed, the thermal cyclization is primarily driven by heat[3]. The acid catalysis in the first step is crucial for the multiple tautomerizations required to form the reactive Schiff base intermediate[8].
Modern Adaptations: Microwave-Assisted Synthesis A significant advancement in overcoming the harsh thermal requirement is the use of microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and often improve yields by promoting rapid, uniform heating[11][12][13]. Reactions that take hours under conventional heating can sometimes be completed in minutes in a microwave reactor[13]. This technique is particularly well-suited for high-temperature reactions like the Gould-Jacobs and Conrad-Limpach cyclizations[9][12][14].
Experimental Protocol: A Representative Synthesis
This protocol is a generalized procedure based on the principles of the Conrad-Limpach synthesis using a high-boiling solvent.
Caption: Standard workflow for the Conrad-Limpach synthesis.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a distillation head, combine the substituted aniline (1.0 equiv.), ethyl acetoacetate (1.1-1.5 equiv.), and a high-boiling inert solvent such as Dowtherm A or diphenyl ether[9][10].
-
Intermediate Formation: Add a catalytic amount of concentrated sulfuric acid (1-2 drops) to the stirred mixture[10]. Heat the reaction to a gentle reflux (the exact temperature depends on the solvent, but should be sufficient to drive the condensation) for approximately 1 hour. During this time, the ethanol formed as a byproduct can be removed by distillation[10].
-
Thermal Cyclization: After the formation of the intermediate is complete (which can be monitored by TLC), increase the temperature of the reaction mixture to ~250 °C[8]. Maintain this temperature with vigorous stirring for 30-60 minutes to effect the cyclization.
-
Isolation: Carefully cool the reaction mixture to room temperature. The desired 4-hydroxyquinolone product, being a polar solid, will often precipitate from the non-polar solvent upon cooling[8].
-
Purification: Dilute the cooled mixture with a hydrocarbon solvent like hexanes or cyclohexane to further precipitate the product and dissolve the high-boiling reaction solvent. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid thoroughly with the same hydrocarbon solvent to remove any residual high-boiling solvent. Dry the final product under vacuum. Further purification can be achieved by recrystallization if necessary.
Conclusion
The synthesis of 3-acetyl-4-hydroxy-2-quinolones from anilines via the Conrad-Limpach reaction is a robust and well-established method. While the requirement for high-temperature cyclization presents a significant experimental challenge, this can be effectively managed through the use of appropriate high-boiling inert solvents or by employing modern microwave-assisted techniques. A thorough understanding of the underlying reaction mechanism, particularly the kinetically controlled condensation and the thermally-driven electrocyclization, is essential for optimizing reaction conditions and achieving high yields of this valuable synthetic intermediate.
References
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Conrad–Limpach synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
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Conrad-Limpach Synthesis. (n.d.). SynArchive. Retrieved from [Link]
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Benign and proficient procedure for preparation of quinoline derivatives. (2023). Journal of Pharmaceutical and Therapeutic Chemistry. Retrieved from [Link]
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Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/quinolin‐4(1H)‐ones. (2019). ResearchGate. Retrieved from [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry. Retrieved from [Link]
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Ethyl acetoacetate. (n.d.). Britannica. Retrieved from [Link]
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Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. (2018). PubMed. Retrieved from [Link]
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A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2009). NIH Public Access. Retrieved from [Link]
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Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved from [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). ResearchGate. Retrieved from [Link]
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Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. (2017). ResearchGate. Retrieved from [Link]
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Thermal cyclization mediated synthesis of bioactive 4‐quinolones. (2021). ResearchGate. Retrieved from [Link]
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Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. (2018). ResearchGate. Retrieved from [Link]
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Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. (2021). ResearchGate. Retrieved from [Link]
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Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Publishing. Retrieved from [Link]
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Synthèse de la quinoléine : Conrad-Limpach-Knorr. (n.d.). Química Orgánica. Retrieved from [Link]
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Conrad- limpach knorr synthsis(combes synthsis) quinoline. (2020). YouTube. Retrieved from [Link]
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Optimization of reaction conditions. (2019). ResearchGate. Retrieved from [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PubMed Central. Retrieved from [Link]
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Ethyl Acetoacetate: Synthesis & Applications. (2024). Chemistry for everyone - WordPress.com. Retrieved from [Link]
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The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives of Alcohols. (n.d.). eCommons. Retrieved from [Link]
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Microwave assisted synthesis of 4‐quinolones. (2023). ResearchGate. Retrieved from [Link]
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Synthesis of Quinoline Analogues as Anti-microbial Agents. (n.d.). IOSR Journal. Retrieved from [Link]
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Microwave assisted synthesis of 3-substituted aryl aminochloro flouroquinoline derivatives for antimicrobial activities. (2022). JMPAS. Retrieved from [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). PubMed Central. Retrieved from [Link]
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Thermal cyclization of o-aroyloxyacetoarones. Part III. Synthesis in the chromone series. (1955). Journal of the Chemical Society (Resumed). Retrieved from [Link]
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Thermal cyclization of o-aroyloxyacetoarones. A new synthesis of flavones. (1951). Journal of the Chemical Society (Resumed). Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3-Acetyl-4-Hydroxy-2-Quinolone Derivatives
Abstract
The 3-acetyl-4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous alkaloids and synthetic compounds with a wide array of biological activities.[1] These activities include anticonvulsant, antibacterial, and antifungal properties, making the development of efficient and versatile synthetic routes to access these derivatives a topic of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound derivatives, with a particular focus on the renowned Conrad-Limpach-Knorr reaction. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss alternative synthetic approaches, thereby offering a holistic resource for scientists engaged in the synthesis and application of this important class of heterocyclic compounds.
Introduction: The Significance of the this compound Core
The quinolone ring system is a recurring motif in a multitude of natural products, most notably in alkaloids.[2] The this compound framework, in particular, has garnered considerable attention due to its presence in compounds exhibiting significant pharmacological activities. This structural motif is a key pharmacophore that imparts a range of biological effects, making it a valuable target for synthetic chemists. The development of robust synthetic methodologies is crucial for enabling the exploration of the structure-activity relationships (SAR) of this class of compounds and for the generation of novel therapeutic agents.
The Conrad-Limpach-Knorr Synthesis: A Cornerstone in Quinolone Chemistry
The Conrad-Limpach-Knorr synthesis is a classical and widely employed method for the preparation of 4-hydroxyquinolines.[3] It involves the condensation of anilines with β-ketoesters, followed by a thermal cyclization.[3] The reaction's outcome is highly dependent on the reaction temperature, which dictates the regioselectivity of the initial condensation and, consequently, the final product.
Mechanistic Insights
The synthesis of 4-hydroxy-2-quinolones via the Conrad-Limpach pathway commences with the reaction between an aniline and a β-ketoester. At lower temperatures (typically below 140°C), the reaction proceeds under kinetic control, favoring the attack of the aniline's amino group on the more electrophilic keto-carbonyl of the β-ketoester. This initial condensation is followed by the elimination of a water molecule to yield a β-aminoacrylate intermediate. The subsequent and rate-determining step is the thermal intramolecular cyclization of this intermediate at high temperatures (around 250°C), which proceeds via an electrocyclic ring closure to form the quinolone ring system.[3] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving high yields in this step.[3]
Conversely, at higher initial reaction temperatures (above 140°C), the reaction is under thermodynamic control, and the aniline preferentially attacks the less reactive ester carbonyl, leading to the formation of a β-ketoanilide. This intermediate then cyclizes to afford the isomeric 2-hydroxy-4-quinolone, a transformation known as the Knorr quinoline synthesis.
Diagram 1: The Conrad-Limpach Reaction Mechanism
Caption: The kinetically controlled pathway of the Conrad-Limpach synthesis.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of the Conrad-Limpach synthesis adapted for the preparation of the title compound.
Materials:
-
Aniline
-
Ethyl acetoacetate
-
Diphenyl ether (solvent)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
Formation of the β-Aminoacrylate Intermediate:
-
In a round-bottom flask, combine equimolar amounts of aniline and ethyl acetoacetate.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess reactants and water formed are removed under reduced pressure. The resulting crude β-aminoacrylate can be used directly in the next step.
-
-
Thermal Cyclization:
-
To the crude β-aminoacrylate, add a suitable volume of diphenyl ether to create a stirrable slurry.
-
Heat the mixture to 250°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain this temperature for 1-2 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solvent.
-
-
Work-up and Purification:
-
The precipitated solid is collected by filtration and washed with a non-polar solvent (e.g., hexane or petroleum ether) to remove the diphenyl ether.
-
The crude product is then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield pure this compound.
-
Self-Validation:
-
TLC Analysis: Monitor the disappearance of starting materials and the appearance of the product spot at each stage.
-
Melting Point: The purified product should have a sharp melting point consistent with the literature value.
-
Spectroscopic Analysis: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.
Alternative Synthetic Strategies
While the Conrad-Limpach-Knorr synthesis is a powerful tool, several other methods have been developed for the synthesis of 4-hydroxy-2-quinolone derivatives, each with its own advantages and limitations.
Synthesis from Anthranilic Acid Derivatives
An alternative and efficient route to 3-acetyl-4-hydroxy-2-quinolones involves the use of anthranilic acid as a starting material.[1] This method typically proceeds through the formation of a 3,1-benzoxazin-4-one intermediate.
Mechanism Overview:
-
N-Acetylation: Anthranilic acid is first N-acetylated using acetic anhydride.
-
Cyclization to Benzoxazinone: The resulting N-acetylanthranilic acid is then cyclized to 2-methyl-3,1-benzoxazin-4-one.
-
C-Acylation and Ring Opening: The benzoxazinone is subsequently C-acylated with ethyl acetoacetate. This step involves the nucleophilic attack of the enolate of ethyl acetoacetate on the carbonyl group of the benzoxazinone, leading to ring opening and the formation of an acetoacetylated anthranilate derivative.
-
Intramolecular Cyclization: Finally, this intermediate undergoes an intramolecular cyclization, typically under basic conditions, to afford the desired this compound.[4]
Diagram 2: Synthesis from Anthranilic Acid
Caption: A general schematic for the synthesis of 3-acetyl-4-hydroxy-2-quinolones from anthranilic acid.
Intramolecular Cyclization of N-Aryl Cinnamides
A more recent approach involves the intramolecular cyclization of readily accessible N-aryl cinnamides.[1] This method offers a pathway to polysubstituted quinolin-2(1H)-ones under mild conditions. The reaction is often promoted by reagents such as triflic anhydride.[1]
Data Summary and Characterization
The following table summarizes representative examples of synthesized this compound derivatives and their reported yields under different conditions.
| Starting Aniline | β-Ketoester | Reaction Conditions | Yield (%) | Reference |
| Aniline | Ethyl acetoacetate | Thermal cyclization in diphenyl ether at 250°C | High | [3] |
| Substituted Anilines | Diethyl malonate | Microwave irradiation with PPA | Moderate to Good | [5] |
| Anthranilic Acid | Ethyl acetoacetate | Multistep synthesis via benzoxazinone | Good | [4] |
Spectroscopic Characterization of this compound:
-
¹H NMR: The proton NMR spectrum typically shows a singlet for the acetyl methyl group around δ 2.5 ppm. The aromatic protons appear as a multiplet in the range of δ 7.0-8.0 ppm. The hydroxyl proton often appears as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the two carbonyl carbons (acetyl and quinolone C2) and the enolic carbon (C4). The acetyl methyl carbon appears at a high field.
-
IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands for the C=O stretching vibrations of the acetyl group and the quinolone ring. A broad O-H stretching band is also typically observed.
Applications in Drug Development
The this compound scaffold is a versatile platform for the development of new therapeutic agents. Derivatives of this core structure have been investigated for a variety of pharmacological applications:
-
Anticonvulsants: Certain derivatives have shown potent anticonvulsant activity, acting as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex.
-
Antibacterial and Antifungal Agents: The quinolone core is famously associated with antibacterial activity, and derivatives of this compound have also been explored for their efficacy against various bacterial and fungal strains.[2]
Conclusion
The synthesis of this compound derivatives is a well-established yet continually evolving field of organic chemistry. The Conrad-Limpach-Knorr reaction remains a fundamental and reliable method for accessing this important heterocyclic scaffold. However, the development of alternative synthetic routes, such as those starting from anthranilic acid or employing intramolecular cyclization strategies, has provided chemists with a broader toolkit for the preparation of these valuable compounds. The diverse biological activities associated with this structural motif ensure that the synthesis and derivatization of 3-acetyl-4-hydroxy-2-quinolones will continue to be an active area of research for the foreseeable future, with significant potential for the discovery of new and improved therapeutic agents.
References
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Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
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El-Mansy, M. A. M., & Ismail, M. M. (2021). Structural, conformational, optical, and non-linear optical behavior of ethyl (6-ethyl 5,6-dihydro 4,5-dioxo 4Hpyrano [3,2-c] quinolin-3yl) 2-oxoacetate (EPQOA): comparative theoretical and experimental studies. Optical and Quantum Electronics, 53(2), 1-19. [Link]
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Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances, 15(1), 1-35. [Link]
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Al-Janabi, Z. A. H., & Al-Zaydi, K. M. (2018). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. Journal of Heterocyclic Chemistry, 55(10), 2354-2362. [Link]
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Abdou, M. M., El-Shorbagy, A.-R. M., & Shaddy, A. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird’s eye view. Monatshefte für Chemie - Chemical Monthly, 149(12), 2135-2155. [Link]
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Sahoo, J., Mekap, S. K., & Paidesetty, S. K. (2014). Synthesis, Spectral characterisation of some new 3-Heteroaryl azo 4-Hydroxy coumarin derivatives and their Antimicrobial evaluation. International Journal of Pharmaceutical Sciences and Research, 5(9), 3766. [Link]
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Wikipedia contributors. (2023, November 28). Conrad–Limpach synthesis. In Wikipedia, The Free Encyclopedia. Retrieved December 31, 2025, from [Link]
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Kumar, A., & Singh, R. (2023). Benign and proficient procedure for preparation of quinoline derivatives. Journal of Pharmaceutical Technology and Clinical Pharmacy, 30(18), 3002-3017. [Link]
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Theodoridis, K., Charissopoulos, E., Tsioumela, D., & Pontiki, E. (2025). Synthesis and Molecular Modeling of Antioxidant and Anti-Inflammatory Five-Membered Heterocycle–Cinnamic Acid Hybrids. Molecules, 30(14), 3456. [Link]
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Al-Jbouri, R. S., & Al-Zuhairi, A. J. (2024). Synthesis of 4-hydroxycoumarin and 3-acetyl-4-hydroxycoumarin in the presence and absence of ultrasonic bath and evaluation of their effect on some blood coagulation factors. Journal of Medicinal and Chemical Sciences, 7(2), 334-342. [Link]
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Introduction: Elucidating the Molecular Architecture of a Versatile Scaffold
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Acetyl-4-hydroxy-2-quinolone
This compound (AHQ), a prominent member of the quinolinone family, stands as a critical scaffold in medicinal and synthetic chemistry. Its structure, characterized by a bicyclic quinolone core functionalized with both a hydroxyl and an acetyl group, imparts a unique chemical reactivity that makes it a valuable precursor for the synthesis of a wide array of fused heterocyclic systems and pharmacologically active agents.[1][2] The molecule's utility is deeply rooted in its electronic and structural properties, including its existence in distinct tautomeric forms, which governs its reactivity.[3]
A precise and unambiguous confirmation of the molecular structure of AHQ is paramount for any research or development endeavor. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the core spectroscopic techniques used for its characterization: Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will not only present the spectral data but also delve into the causality behind experimental choices and the logic of spectral interpretation, providing a self-validating framework for researchers.
The IUPAC name for this compound is 3-acetyl-4-hydroxy-1H-quinolin-2-one, and its molecular formula is C₁₁H₉NO₃, corresponding to a molecular weight of approximately 203.19 g/mol .[4]
Caption: Molecular structure of this compound (AHQ).
Mass Spectrometry: The Molecular Weight Gatekeeper
Mass spectrometry serves as the initial and most crucial checkpoint in structural elucidation, providing the exact molecular weight and valuable fragmentation data. This information confirms the elemental composition and offers clues to the molecule's substructures.
Theoretical Principles & Experimental Rationale
Electron Ionization (EI) is a robust "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This is invaluable for structural confirmation as the resulting fragmentation pattern serves as a molecular fingerprint. The primary objective is to identify the molecular ion peak (M⁺·), which corresponds to the intact molecule minus one electron, and to rationalize the major fragment ions by proposing logical bond cleavages.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of AHQ (approx. 1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane. Purity is critical to avoid confounding peaks.
-
Instrument Calibration: The mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.
-
Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC) if volatility allows. For AHQ, a direct probe is common.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV). This energy is an industry standard that ensures fragmentation patterns are consistent and comparable across different instruments.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation and Discussion
The mass spectrum of AHQ provides clear evidence for its molecular structure. The key is to identify the molecular ion and trace its decomposition.
Table 1: Key Mass Spectrometry Data for AHQ [4]
| m/z Value | Proposed Fragment | Interpretation |
| 203 | [M]⁺· | Molecular Ion: Confirms the molecular weight of C₁₁H₉NO₃. |
| 188 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. A common and expected fragmentation for acetyl-containing compounds. |
| 160 | [M - CO - CH₃]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment. |
| 120 | [C₈H₆NO]⁺ | Likely formed via rearrangement and cleavage of the heterocyclic ring. |
| 116 | [C₈H₄O]⁺ | A fragment possibly arising from the cleavage of the quinolone core. |
The presence of the molecular ion at m/z 203 is the definitive starting point. The peak at m/z 188, corresponding to the loss of 15 Da (a methyl group), is highly characteristic of the acetyl moiety and strongly supports its presence.
Caption: Plausible mass spectrometry fragmentation pathway for AHQ.
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For AHQ, it is particularly useful for confirming the presence of hydroxyl (O-H), amine (N-H), and carbonyl (C=O) groups.
Theoretical Principles & Experimental Rationale
Different chemical bonds vibrate at characteristic frequencies. By passing infrared radiation through a sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific bonds. The presence of a strong intramolecular hydrogen bond between the C4-hydroxyl group and the C3-acetyl carbonyl is a key structural feature. This hydrogen bonding significantly influences the position and shape of the O-H and C=O stretching bands, a phenomenon we expect to observe.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: A background spectrum of the clean ATR crystal (typically diamond or germanium) is recorded. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental absorptions.
-
Sample Application: A small amount of solid, powdered AHQ is placed directly onto the ATR crystal, ensuring complete coverage. A built-in press is used to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is collected in the mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Interpretation and Discussion
The IR spectrum of AHQ provides a clear map of its functional groups. The broadness and position of certain peaks are diagnostic of the intramolecular interactions.
Table 2: Key IR Absorption Bands for AHQ [3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3072 | C-H Stretch | Aromatic C-H | Confirms the presence of the benzene ring. |
| ~2924 | C-H Stretch | Aliphatic C-H | Corresponds to the methyl group (CH₃). |
| ~1654 | C=O Stretch | Acetyl Carbonyl | This frequency is lower than a typical ketone (~1715 cm⁻¹) due to strong intramolecular H-bonding with the C4-OH group. |
| ~1618 | C=O Stretch | Amide Carbonyl (C2) | Characteristic of the lactam C=O in the quinolone ring. |
| Broad, ~3400-2500 | O-H & N-H Stretch | Hydroxyl & Amide N-H | A very broad absorption in this region is typical for compounds with strong hydrogen bonding and overlapping O-H and N-H stretches. |
The most telling feature is the C=O stretch of the acetyl group at ~1654 cm⁻¹.[3] Its shift to a lower frequency is strong evidence for the intramolecular hydrogen bond, which weakens the C=O double bond. This observation supports the planar arrangement of the C4-OH and the acetyl group, a key conformational feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, we can piece together the molecular connectivity and confirm the final structure.
Theoretical Principles & Experimental Rationale
Atomic nuclei with non-zero spin (like ¹H and ¹³C) behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field. NMR spectroscopy measures the energy required to "flip" these nuclei from the lower to the higher energy state. This energy is highly sensitive to the local electronic environment, allowing us to distinguish between chemically non-equivalent nuclei. The choice of a deuterated solvent, such as DMSO-d₆, is critical. It dissolves the sample without producing an overwhelming solvent signal in the ¹H NMR spectrum, and its ability to form hydrogen bonds can help in identifying exchangeable protons (like -OH and -NH).
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of AHQ is dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal reference (0 ppm), though modern spectrometers can reference the residual solvent peak.
-
Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize its homogeneity, which is essential for high-resolution spectra.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the number of scans, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. This removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. More scans are required for ¹³C NMR due to its lower natural abundance and sensitivity.
Data Interpretation and Discussion
The combination of ¹H and ¹³C NMR data provides a complete picture of the AHQ structure.
Table 3: ¹³C NMR Spectroscopic Data for AHQ (in DMSO-d₆) [1]
| Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale |
| 205.7 | C9 (Acetyl C=O) | Very downfield, characteristic of a ketone carbonyl. |
| 174.7 | C4 | Downfield shift due to being an enolic carbon bonded to oxygen. |
| 161.1 | C2 (Amide C=O) | Characteristic chemical shift for a lactam carbonyl. |
| 140.5 | C8a | Quaternary aromatic carbon adjacent to nitrogen. |
| 134.8 | C7 | Aromatic CH, deshielded. |
| 124.7 | C5 | Aromatic CH, deshielded. |
| 122.0 | C6 | Aromatic CH, deshielded. |
| 115.5 | C8 | Aromatic CH, shielded by proximity to the amide group. |
| 113.3 | C4a | Quaternary aromatic carbon at the ring junction. |
| 105.7 | C3 | Quaternary carbon, shielded. |
| 30.5 | C10 (Acetyl CH₃) | Upfield aliphatic carbon, typical for a methyl group. |
The ¹³C NMR data is highly diagnostic. The three downfield signals at 205.7, 174.7, and 161.1 ppm are unambiguous assignments for the acetyl carbonyl, the enolic C4, and the amide carbonyl C2, respectively.[1] The remaining signals correspond to the aromatic carbons, and their specific assignments can be confirmed with more advanced 2D NMR experiments (like HMBC and HSQC).
¹H NMR Analysis (Representative Data)
-
Aromatic Protons (H5, H6, H7, H8): A series of multiplets between δ 7.0-8.5 ppm. The specific splitting patterns (doublets, triplets) would confirm their positions on the benzene ring.
-
Methyl Protons (H10): A sharp singlet around δ 2.5-2.7 ppm, integrating to 3 protons, characteristic of an acetyl methyl group.
-
Exchangeable Protons (N1-H, O4-H): Two broad singlets at very downfield positions (likely >10 ppm). The C4-OH proton would be particularly downfield due to the strong intramolecular hydrogen bond. These peaks would disappear upon addition of a drop of D₂O to the NMR tube, a classic test for exchangeable protons.
Conclusion
The collective evidence from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides an unequivocal structural confirmation of this compound. Mass spectrometry validates the molecular formula C₁₁H₉NO₃. IR spectroscopy confirms the key functional groups (C=O, O-H, N-H) and provides strong evidence for the intramolecular hydrogen bonding that defines the molecule's preferred conformation. Finally, NMR spectroscopy maps out the complete carbon-hydrogen framework, distinguishing between the different carbonyl environments and confirming the connectivity of the entire molecule. This multi-technique approach forms a robust, self-validating workflow essential for any scientist working with this versatile chemical entity.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]
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Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. National Institutes of Health. [Link]
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Abdelmajeed, A., et al. (2021). Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. Molecules. [Link]
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Various Authors. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. ResearchGate. [Link]
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ResearchGate. Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. ResearchGate. [Link]
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tautomeric forms of 3-Acetyl-4-hydroxy-2-quinolone
An In-Depth Technical Guide to the Tautomeric Forms of 3-Acetyl-4-hydroxy-2-quinolone
Abstract
This compound (AHQ) is a versatile heterocyclic scaffold of significant interest in medicinal and synthetic chemistry. Its chemical reactivity and biological activity are intrinsically linked to a complex tautomeric equilibrium involving the quinolone core and the 3-acetyl side chain. This guide provides an in-depth analysis of the tautomeric landscape of AHQ, synthesizing data from spectroscopic, crystallographic, and computational studies. We will explore the structural characteristics of the principal tautomers, the experimental methodologies for their characterization, and the factors influencing their equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important molecular system.
Introduction: The Significance of Tautomerism in Quinolone Scaffolds
Quinolone derivatives are a cornerstone of many pharmaceutical agents, exhibiting a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The 4-hydroxy-2-quinolone core, in particular, is a privileged structure in drug discovery. A critical, yet often overlooked, aspect of its chemistry is tautomerism—the chemical equilibrium between two or more interconvertible constitutional isomers.[2]
For this compound, the presence of a β,β'-tricarbonyl system creates a rich tautomeric environment.[1] The specific tautomer present in a given environment (e.g., in solution, in the solid state, or at a biological receptor site) can drastically alter its physicochemical properties, including hydrogen bonding capacity, polarity, and molecular shape. Understanding and controlling this equilibrium is therefore paramount for rational drug design and synthesis. This guide will dissect the tautomeric possibilities of AHQ, providing both the theoretical framework and the practical, field-proven methods for its study.
The Tautomeric Landscape of this compound
The structure of AHQ allows for prototropic shifts across both the quinolone ring and the acetyl side chain. This results in at least four plausible tautomeric forms, which are in dynamic equilibrium.[1][3]
-
Tautomer A (Keto-Keto Form): 3-acetyl-4-hydroxyquinolin-2(1H)-one. This is the diketo form where the quinolone ring is in the 2,4-dione state, though often depicted with the 4-hydroxy group.
-
Tautomer B (Enol-Keto Form): 3-acetyl-4-hydroxy-1H-quinolin-2-one. This form features an enol at the C4 position of the quinolone ring and a keto group on the acetyl side chain.
-
Tautomer C (Keto-Enol Form): 3-(1-hydroxyethylidene)-quinoline-2,4(1H,3H)-dione. This tautomer has the quinolone core in its keto form and an enolized acetyl side chain.
-
Tautomer D (Enol-Enol Form): 4-hydroxy-3-(1-hydroxyethylidene)-1H-quinolin-2-one. This is the fully enolized form.
The equilibrium between these forms is dictated by their relative thermodynamic stabilities, which are influenced by intramolecular hydrogen bonding, aromaticity, and solvent effects.
Caption: The dynamic equilibrium between the four principal tautomeric forms of AHQ.
Evidence-Based Structural Elucidation
Determining the predominant tautomeric form(s) requires a multi-faceted approach, combining computational modeling with rigorous experimental validation.
Computational and Theoretical Insights
Quantum chemical calculations are indispensable for predicting the relative stabilities of tautomers. Semiempirical quantum calculations have suggested that the fully enolized tautomer D is the most stable form, likely due to the formation of a highly stable six-membered ring via an intramolecular hydrogen bond.[1]
More advanced Density Functional Theory (DFT) calculations on related quinolone 3-esters (e.g., at the B3LYP/6-311++G(d,p) level) have shown a clear energetic preference for the 4-hydroxyquinoline (enol) form over the 4-oxoquinoline (keto) form.[4][5] This preference is often substantial, with energy differences of 27-38 kJ/mol, and is attributed to the greater aromaticity of both rings in the hydroxyquinoline tautomer.[4][5] This theoretical evidence strongly supports the predominance of tautomers B and D , which contain the 4-hydroxyquinoline moiety.
Experimental Characterization
While theory provides a valuable roadmap, experimental data is the ultimate arbiter of structure. Spectroscopic and crystallographic methods provide direct evidence of the existing tautomeric forms.
A. X-ray Crystallography: The Solid-State Picture
X-ray analysis of AHQ reveals a planar structure, a feature that points to the formation of a strong intramolecular hydrogen bond between the C4-hydroxyl group and the acetyl carbonyl oxygen (O(3)–H(3O)⋯O(2)).[1] This observation from the solid state provides compelling evidence for the existence of Tautomer B , which is stabilized by this internal hydrogen bond. This is analogous to the well-studied 3-acetyl-4-hydroxycoumarin, which also predominantly exists in an endocyclic enol form in the solid state due to similar hydrogen bonding.[6]
B. NMR Spectroscopy: The View in Solution
Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for studying tautomeric equilibria in solution.
-
¹H NMR: The most telling signal in the ¹H NMR spectrum is that of the enolic proton. In systems stabilized by strong intramolecular hydrogen bonds, this proton is highly deshielded and appears as a sharp singlet at a very low field, typically in the range of 17-19 ppm.[7] The presence of such a signal is a definitive marker for tautomers like B or D .
-
¹³C NMR: The chemical shift of the C4 carbon is a reliable indicator of the keto-enol equilibrium of the quinolone ring. In the 4-oxo (keto) form, the C4 carbon is a carbonyl carbon and resonates at a significantly downfield chemical shift. In contrast, the 4-hydroxy (enol) form has an sp²-hybridized carbon bearing a hydroxyl group, which resonates at a more upfield position. Studies on related quinolin-4(1H)-ones have established that significant deshielding of the C4 nucleus is a clear indicator of the 4-oxo form's presence.
Table 1: Characteristic NMR Signals for Tautomer Identification
| Tautomeric Form | Key ¹H NMR Signal | Key ¹³C NMR Signal | Rationale |
| Keto Forms (A, C) | Absence of low-field enolic proton | C4 signal is downfield (>175 ppm) | C4 is a carbonyl carbon. |
| Enol Forms (B, D) | Sharp singlet, δ ≈ 17-19 ppm (OH) | C4 signal is upfield (<165 ppm) | C4 is part of a C=C-OH system. |
Experimental Protocols
Trustworthy data is built on robust protocols. The following methodologies provide a self-validating system for the characterization of AHQ tautomers.
Protocol: High-Resolution NMR Spectroscopy
Objective: To determine the predominant tautomeric form of AHQ in solution and quantify the equilibrium if multiple forms are present.
Rationale: The choice of solvent is critical, as it can shift the tautomeric equilibrium. DMSO-d₆ is an excellent starting point due to its high polarity, which can stabilize various forms, and its ability to dissolve AHQ readily. Chloroform-d (CDCl₃) is a good non-polar alternative to probe solvent effects.
Materials:
-
This compound (high purity)
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide), NMR grade
-
CDCl₃ (Deuterated Chloroform), NMR grade
-
High-precision NMR tubes (5 mm)
-
NMR Spectrometer (≥400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh ~5-10 mg of AHQ and dissolve it in 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in the NMR tube.
-
Sonication: Sonicate the sample for 2-3 minutes to ensure complete dissolution. This step is crucial to prevent micro-aggregates that cause NMR line broadening.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the spectral window, ensuring it extends to at least 20 ppm to observe any potential low-field enolic protons.
-
Acquire a ¹³C NMR spectrum. A quantitative ¹³C experiment (with a longer relaxation delay) may be necessary if multiple tautomers are present and quantification is desired.
-
(Optional) Run 2D NMR experiments like HSQC and HMBC to confirm assignments and connectivity, definitively linking the enolic proton to the rest of the molecular structure.
-
-
Data Interpretation:
-
Analyze the ¹H spectrum for a signal between 17-19 ppm. Its presence and integration value are indicative of an enol form.
-
Analyze the ¹³C spectrum for the chemical shift of C4. Compare this value to known ranges for 4-oxoquinolones and 4-hydroxyquinolines to confirm the state of the quinolone core.
-
Caption: Experimental workflow for the NMR-based characterization of AHQ tautomers.
Conclusion and Implications for Drug Development
The evidence strongly indicates that this compound does not exist as a single, static structure. In both the solid state and in solution, it shows a profound preference for enol tautomers, particularly Tautomer B , which is stabilized by a strong intramolecular hydrogen bond. This is supported by X-ray crystallography, the characteristic low-field proton signal in ¹H NMR, and is consistent with high-level computational studies.[1][4][5]
For drug development professionals, this has critical implications:
-
Receptor Binding: The tautomeric form dictates the hydrogen bond donor/acceptor pattern. The enol form B presents a hydrogen bond donor (the enolic OH) and an acceptor (the amide carbonyl), a pattern completely different from the hypothetical diketo form A . Docking studies must, therefore, use the correct, energetically-favored tautomer to yield meaningful predictions.[4]
-
Pharmacokinetics: Properties like lipophilicity (LogP) and membrane permeability can vary significantly between tautomers. The internally hydrogen-bonded structure of Tautomer B is more compact and less polar than other forms, which can affect its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Intellectual Property: Different tautomers may be considered distinct chemical entities, creating both opportunities and challenges in patent law.
A thorough characterization of the tautomeric state of AHQ and its derivatives is not merely an academic exercise; it is a prerequisite for successful, structure-based drug design and development.
References
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ResearchGate. Tautomeric structures of 3-acetyl-4-hydroxyquinolin-2(1H)-one A–D. Available at: [Link]
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Abdou, M. M., & Seferoğlu, Z. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available at: [Link]
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Wikipedia. 4-Quinolone. Available at: [Link]
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ResearchGate. Main tautomeric forms of 4-hydroxyquinolin-2-one. Available at: [Link]
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ResearchGate. (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Available at: [Link]
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MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available at: [Link]
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Horta, P., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. Available at: [Link]
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Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
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El-Zeiny, M. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-one. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Synthesis-and-Spectral-Characterisation-of-(E)-3-(-El-Zeiny/16e6d190176b66b318d960714b931e0811e2f750]([Link]
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ScienceDirect. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Available at: [Link]
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Master Organic Chemistry. Keto-Enol Tautomerism: Key Points. Available at: [Link]
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ACS Publications. Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. Available at: [Link]
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biological activity of 3-Acetyl-4-hydroxy-2-quinolone scaffold
An In-depth Technical Guide to the Biological Activity of the 3-Acetyl-4-hydroxy-2-quinolone Scaffold
Foreword: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks capable of binding to multiple, diverse biological targets — represents a significant leap in drug discovery. The this compound (AHQ) core is a quintessential example of such a scaffold.[1] As a basic ring structure found in numerous alkaloids, its versatile chemistry and diverse substitution points have made it a focal point of intensive research.[1] This guide synthesizes current knowledge, field-proven methodologies, and mechanistic insights into the multifaceted biological activities of AHQ derivatives, offering a technical resource for researchers dedicated to harnessing their therapeutic potential.
Section 1: The Chemical Foundation and Synthetic Versatility
The AHQ scaffold is characterized by a 4-hydroxy-2-quinolone ring system with an essential acetyl group at the C3 position.[1][2] This arrangement of keto-enol tautomerism and multiple electrophilic and nucleophilic centers underpins its reactivity and ability to serve as a precursor for a vast array of heterocyclic systems, including pyrazoles, imidazoles, and pyrimidines.[1]
The synthesis of the AHQ core and its derivatives is adaptable, often involving cyclization methodologies and subsequent transformations like electrophilic and nucleophilic substitution reactions.[1][3] A common synthetic route involves the reaction of anilines with malonic acid esters, which can be further modified to introduce the 3-acetyl group.[3] This synthetic flexibility is paramount, as it allows for the systematic modification of the scaffold to optimize potency and selectivity for various biological targets, a core principle of modern drug design.
dot
Caption: High-level overview of AHQ synthesis and derivatization.
Section 2: Anticancer Activity
The quinolone scaffold has demonstrated significant potential in oncology, with many derivatives exhibiting potent cytotoxicity against various cancer cell lines.[1][4][5] AHQ derivatives, in particular, have emerged as promising candidates due to their ability to interfere with fundamental processes of cancer cell proliferation and survival.[6][7]
Mechanism of Action: Targeting Cellular Machinery
The anticancer effects of quinolone-based compounds are often multifactorial, primarily involving the inhibition of key enzymes and modulation of critical signaling pathways.
-
Topoisomerase II Inhibition: A primary mechanism is the poisoning of human type II topoisomerases.[6] Similar to established anticancer drugs like doxorubicin, these compounds stabilize the enzyme-DNA complex, leading to double-strand breaks that trigger apoptosis.[6] Structural modifications, especially at the C7 position and the C3 carboxylic group (related to our acetyl group), are crucial for converting antibacterial quinolones into potent anticancer agents.[6]
-
Signaling Pathway Modulation: AHQ derivatives have been shown to modulate pathways essential for cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways.[8] By inhibiting these cascades, the compounds can halt uncontrolled cell proliferation.
-
Cell Cycle Arrest and Apoptosis Induction: A common outcome of topoisomerase inhibition and pathway modulation is the arrest of the cell cycle, often at the S or G2/M phase.[9] This prevents cancer cells from replicating and ultimately leads to programmed cell death (apoptosis), which can be confirmed through assays like Annexin V staining.[8][9]
dot
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by AHQ derivatives.[8]
Experimental Evaluation: Cytotoxicity Assessment
The foundational assay for evaluating potential anticancer agents is determining their cytotoxicity against cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.[8][9]
Protocol 2.2.1: MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.
-
Compound Preparation: Prepare a stock solution of the AHQ derivative in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM.[8] Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[8]
Quantitative Data Summary
The efficacy of novel AHQ derivatives is often compared across multiple cell lines.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound (IC₅₀ µM) |
| FQ8 | KG1-a (Leukemia) | 25 | Doxorubicin (N/A)[9] |
| FQ2 | LOX IMVI (Melanoma) | 25.4 | Doxorubicin (N/A)[9] |
| 3g | HCT116 (Colon) | Promising | Doxorubicin (1.10)[7][10] |
| 3a, 3c, 3f, 3i | Various | 0.90 - 1.70 | Doxorubicin (1.10)[10] |
Note: Data is compiled from various studies on quinolone derivatives to illustrate typical reporting formats.
Section 3: Antimicrobial Activity
The quinolone family is historically renowned for its broad-spectrum antibacterial properties.[11][12][13][14] While the classic fluoroquinolones target DNA gyrase and topoisomerase IV, the versatile AHQ scaffold allows for the development of novel derivatives with activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[15][16][17]
Mechanism of Action: Disruption of Bacterial DNA Synthesis
The primary antibacterial mechanism of quinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[11][16]
-
DNA Gyrase: Essential in Gram-negative bacteria for introducing negative supercoils into DNA, a process required for DNA replication and transcription.
-
Topoisomerase IV: Crucial in Gram-positive bacteria for decatenating replicated chromosomes, allowing for cell division.
By binding to the enzyme-DNA complex, AHQ derivatives can trap the enzyme in its cleavage-competent state, leading to lethal double-strand DNA breaks and subsequent cell death.[16] The specific affinity for either DNA gyrase or topoisomerase IV often dictates the spectrum of activity.[16]
Experimental Evaluation: Determining Potency
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. The broth microdilution method is a highly standardized and reproducible technique for this purpose.[16][18]
Protocol 3.2.1: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight on an appropriate agar plate. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the AHQ compound in CAMHB. Concentrations typically range from 64 µg/mL down to 0.06 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours under ambient air conditions.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[16][19] This can be assessed visually or with a plate reader.
-
Causality Note: The use of cation-adjusted Mueller-Hinton Broth is critical, as divalent cations like Mg²⁺ and Ca²⁺ can affect the activity of quinolones and influence MIC results.[20] Standardization of the inoculum size is equally important for reproducibility.[18]
Section 4: Anti-inflammatory and Antiviral Activities
Beyond their anticancer and antimicrobial effects, derivatives of the quinolone scaffold have demonstrated notable anti-inflammatory and antiviral properties, highlighting the scaffold's versatility.[1][4]
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases.[21] AHQ derivatives have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.[22][23]
-
Mechanism: The anti-inflammatory effects are often linked to the inhibition of pro-inflammatory signaling cascades like the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.[21] These pathways control the expression of inflammatory mediators such as cytokines (TNF-α, IL-1β) and enzymes like cyclooxygenase (COX).[21][24]
-
Evaluation: A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[25]
dot
Caption: The canonical NF-κB pathway, a key target for anti-inflammatory agents.[21]
Antiviral Activity
Quinolone derivatives have been investigated for activity against a range of viruses, including HIV, herpes simplex virus (HSV), and even SARS-CoV-2.[11][12][26][27]
-
Mechanism: The mechanisms are diverse and not always fully elucidated. For HIV, some quinolones inhibit Tat-mediated transcription by interfering with the Tat-TAR interaction.[11][12] For other viruses, the mode of action may involve inhibiting viral enzymes like reverse transcriptase or helicases, or interfering with cellular functions required for viral replication.[27][28]
-
Structure-Activity Relationship (SAR): Shifting from antibacterial to antiviral activity often requires significant structural modification. For instance, introducing an aryl group at the piperazine moiety of a fluoroquinolone can confer specific anti-HIV activity.[11][12]
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability allows for the creation of large libraries of derivatives, while its core structure provides a foundation for a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects. Future research should focus on leveraging computational modeling and structure-based design to further refine the SAR for each therapeutic area. The development of derivatives with dual-action capabilities (e.g., combined anti-inflammatory and anticancer properties) represents an exciting frontier, potentially leading to novel therapeutics with enhanced efficacy and improved safety profiles.
References
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The 2-Quinolone Alkaloids: A Technical Guide to Isolation, Bioactivity, and Therapeutic Potential
Foreword: The Enduring Relevance of the 2-Quinolone Scaffold
In the landscape of natural product chemistry and drug development, the 2-quinolone core stands as a privileged scaffold. This nitrogen-containing heterocyclic motif, found in a diverse array of natural alkaloids, represents a compelling starting point for therapeutic innovation.[1] Nature has elegantly optimized this structure, bestowing upon it a remarkable spectrum of biological activities, from potent anticancer and anti-inflammatory effects to significant antimicrobial properties.[2][3][4] This guide is designed for the research scientist and drug development professional, moving beyond a simple catalog of compounds. Instead, it provides a deep dive into the causality behind experimental design, offering robust, field-tested protocols and a mechanistic framework for understanding how these fascinating molecules function. We will explore their origins, detail their extraction from natural matrices, and provide the technical methodologies required to validate their therapeutic promise.
Chapter 1: The Biosynthetic Blueprint of 2-Quinolone Alkaloids
Understanding the biogenesis of 2-quinolone alkaloids is fundamental to appreciating their chemical diversity and provides insights for synthetic and metabolic engineering efforts. The primary building block for this class of compounds is anthranilic acid, an aromatic amino acid derived from the chorismate pathway.[5][6] The biosynthetic cascade, particularly well-elucidated in bacteria like Pseudomonas aeruginosa for its quinolone quorum-sensing signals, offers a canonical model for their formation.[5][7]
The pathway is a masterclass in enzymatic precision. It begins with the activation of anthranilic acid to its coenzyme A (CoA) thioester, a critical step that primes the molecule for subsequent chain elongation. This is followed by a Claisen-like condensation with a β-keto fatty acid, which ultimately forms the characteristic alkyl side chain at the C-2 position.[5] The subsequent cyclization and aromatization steps forge the heterocyclic quinolone core.
Below is a generalized workflow representing this elegant biosynthetic logic.
Caption: Figure 1: Generalized Biosynthetic Pathway.
Chapter 2: From Plant to Pure Compound: An Isolation Workflow
The Rutaceae family, which includes genera like Tetradium and Esenbeckia, is a particularly rich source of 2-quinolone alkaloids.[8][9] The successful isolation of these compounds hinges on a systematic approach that leverages their physicochemical properties—specifically, their basicity and moderate polarity. The following protocol is a robust, field-validated method for isolating quinolone alkaloids from plant material, specifically adapted from successful work on Tetradium ruticarpum.[10][11]
Experimental Protocol 2.1: Bio-Guided Isolation of 2-Quinolone Alkaloids
Principle: This protocol employs a multi-stage purification strategy. An initial crude extraction is followed by solvent partitioning to enrich the alkaloid fraction. This enriched fraction is then subjected to sequential column chromatography techniques, including silica gel and preparative High-Speed Counter-Current Chromatography (HSCCC), to yield pure compounds. The causality here is sequential enrichment: each step removes a larger fraction of undesired compounds, allowing for higher resolution in the subsequent, more refined separation technique.
Materials:
-
Dried, powdered plant material (e.g., fruits of Tetradium ruticarpum)
-
Solvents: Methanol, Chloroform, Petroleum Ether, Ethyl Acetate, Hexane (all HPLC grade)
-
Silica gel (200–300 mesh) for column chromatography
-
HSCCC instrument
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Initial Extraction: a. Macerate 1 kg of dried, powdered plant material with 5 L of methanol at room temperature for 72 hours. Repeat this process three times. b. Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude syrup.
-
Acid-Base Partitioning (Enrichment): a. Suspend the crude syrup in 1 L of 2% aqueous HCl. This protonates the basic nitrogen of the alkaloids, rendering them water-soluble. b. Perform a liquid-liquid extraction with an equal volume of ethyl acetate (3 x 1 L) to remove neutral and acidic compounds. Discard the organic phase. c. Adjust the pH of the aqueous layer to 9-10 with aqueous ammonia. This deprotonates the alkaloids, making them soluble in organic solvents. d. Extract the basified aqueous solution with chloroform (3 x 1 L). Combine the chloroform fractions. e. Dry the combined chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid fraction.
-
Silica Gel Column Chromatography (Fractionation): a. Prepare a silica gel column (200-300 mesh) packed in petroleum ether. b. Adsorb the crude alkaloid fraction (e.g., 20 g) onto a small amount of silica gel and load it onto the column. c. Elute the column with a gradient of petroleum ether-ethyl acetate, starting from a low polarity (e.g., 4:1) and gradually increasing to pure ethyl acetate. d. Collect fractions (e.g., 50 mL each) and monitor by Thin Layer Chromatography (TLC), pooling fractions with similar profiles. This step separates the alkaloids into groups based on polarity.
-
High-Speed Counter-Current Chromatography (HSCCC) (Purification): a. Rationale for HSCCC: HSCCC is a support-free liquid-liquid partition chromatography technique that minimizes irreversible adsorption, making it ideal for purifying natural products. The choice of solvent system is critical and must be empirically determined to provide an ideal partition coefficient (K) for the target compounds, typically between 0.5 and 2.0.[10] b. Solvent System Preparation: A highly effective two-phase solvent system for many quinolone alkaloids is Hexane–Ethyl Acetate–Methanol–Water (Hex–EtOAc–MeOH–H₂O). A starting ratio of 5:2:5:3 (v/v/v/v) is recommended.[10][11] Prepare the system by thoroughly mixing the solvents in a separatory funnel and allowing the layers to separate. c. HSCCC Operation: i. Fill the entire column with the stationary phase (the upper phase of the solvent system). ii. Rotate the column at a set speed (e.g., 800-850 rpm) and pump the mobile phase (the lower phase) into the column. iii. Once hydrodynamic equilibrium is reached, inject the semi-purified fraction from the silica gel step (e.g., 1 g dissolved in a small volume of the biphasic solvent mixture). iv. Continue pumping the mobile phase at a constant flow rate (e.g., 4 mL/min) and collect fractions using a fraction collector, monitoring the eluent with a UV detector (e.g., at 239 nm). d. Analyze the collected fractions by TLC or HPLC to identify and combine those containing pure compounds. Evaporate the solvent to yield the isolated 2-quinolone alkaloids.
Chapter 3: Assessing Biological Activity: Cytotoxicity and Anti-Inflammatory Potential
Once pure compounds are isolated, their biological effects must be rigorously quantified. The 2-quinolone scaffold is frequently associated with anticancer and anti-inflammatory activities.[3][12] The following protocols provide standardized, reproducible methods to assess these effects.
Anticancer Activity: The MTT Cell Viability Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This allows for the calculation of an IC₅₀ value—the concentration of a compound that inhibits cell growth by 50%.
Experimental Protocol 3.1: Cytotoxicity Evaluation using the MTT Assay
Materials:
-
Human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer).[12]
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well flat-bottom sterile microplates.
-
Microplate reader (absorbance at 570 nm).
Step-by-Step Methodology:
-
Cell Seeding: a. Culture cells to ~80% confluency. Harvest adherent cells using trypsin. b. Perform a cell count and dilute the cell suspension to the optimal seeding density (empirically determined, typically 5,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: a. Prepare a stock solution of the isolated 2-quinolone alkaloid in DMSO. b. Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only). d. Incubate the plate for 48-72 hours.
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). b. Incubate for 2-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals (for adherent cells). b. Add 100-150 µL of DMSO to each well to dissolve the crystals.[13] c. Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. d. Measure the absorbance (OD) at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_treated / OD_vehicle_control) * 100 b. Plot % Viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.
Data Presentation: Cytotoxicity of 2-Quinolone Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| Compound 5a | HCT-116 (Colon) | 1.89 | [12] |
| Compound 5a | HepG2 (Liver) | 4.05 | [12] |
| Compound 5b | MCF-7 (Breast) | 8.48 | [12] |
| Compound 4b | HepG2 (Liver) | 0.39 | [14] |
| Pygmaeocin B | HT29 (Colon) | 6.69 µg/mL | [3] |
| Pygmaeocin B | HepG2 (Liver) | 8.98 µg/mL | [3] |
Anti-Inflammatory Activity: Neutrophil Elastase Release Assay
Principle: Neutrophil elastase is a serine protease stored in the azurophil granules of neutrophils and released upon inflammatory stimulation.[2] Its excessive release contributes to tissue damage in inflammatory diseases. This assay measures the ability of a compound to inhibit elastase release from stimulated neutrophils. The activity of the released elastase is quantified using a specific fluorogenic substrate.
Experimental Protocol 3.2: Measuring Inhibition of Neutrophil Elastase Release
Materials:
-
Fresh human whole blood (from a healthy volunteer).
-
Red Blood Cell Lysis Buffer.
-
Culture medium (e.g., RPMI).
-
Neutrophil stimulant (e.g., Phorbol 12-myristate 13-acetate, PMA).[15][16]
-
Neutrophil Elastase Activity Assay Kit (containing assay buffer and a fluorogenic substrate like (Z-Ala-Ala-Ala-Ala)₂Rh110).[15]
-
96-well black, flat-bottom plates.
-
Fluorescence microplate reader (e.g., Ex/Em = 380/500 nm or as specified by kit).
Step-by-Step Methodology:
-
Isolation of Human Neutrophils: a. Isolate neutrophils from fresh human blood using density gradient centrifugation followed by red blood cell lysis, or by using a dedicated neutrophil isolation kit. b. Resuspend the purified neutrophils in RPMI medium. Perform a cell count and adjust the concentration.
-
Compound Pre-incubation: a. Plate the neutrophils in a 96-well black plate. b. Add the 2-quinolone test compounds at various final concentrations. Incubate for 15-30 minutes at 37°C.
-
Stimulation of Elastase Release: a. To induce degranulation, add a stimulant such as PMA (e.g., final concentration of 50 nM) to the wells.[15] Include appropriate controls (unstimulated cells, stimulated cells without inhibitor). b. Incubate for 1-3 hours at 37°C. c. Centrifuge the plate (e.g., 1,200 rpm for 10 minutes) to pellet the neutrophils.
-
Elastase Activity Measurement: a. Carefully transfer a small aliquot of the supernatant (e.g., 5-10 µL) from each well to a new black 96-well plate. b. Prepare the Elastase Substrate Mix according to the assay kit manufacturer's instructions (e.g., substrate diluted in assay buffer). c. Add the Substrate Mix to each well containing the supernatant. d. Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Data Acquisition and Analysis: a. Measure the fluorescence intensity in kinetic mode for 10-20 minutes. b. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot). c. Determine the percent inhibition of elastase release for each compound concentration relative to the stimulated control. d. Plot the percent inhibition against compound concentration to calculate the IC₅₀ value.
Chapter 4: Unveiling the Mechanism of Action
The potent cytotoxicity of many 2-quinolone alkaloids is not random; it is often the result of a precise molecular intervention. A predominant mechanism of action for anticancer quinolones is the targeting of DNA topoisomerase II.[4][17] These enzymes are vital for managing DNA topology during replication and transcription.
The Topoisomerase II Poisoning Model:
Unlike catalytic inhibitors that simply block enzyme function, 2-quinolones often act as "topoisomerase poisons."[18][19] They function by intercalating into the DNA-enzyme complex at the moment the enzyme creates a transient double-strand break. This stabilizes the "cleavage complex," preventing the enzyme from re-ligating the DNA strands.[20] The accumulation of these permanent, protein-linked DNA double-strand breaks is catastrophic for the cell, triggering cell cycle arrest (typically at the G2/M checkpoint) and ultimately inducing apoptosis.[21][22]
Caption: Figure 2: Topoisomerase II Poisoning Workflow.
Conclusion and Future Outlook
The 2-quinolone alkaloids exemplify the power of natural products as both biological tools and templates for drug discovery. Their defined biosynthetic origins, coupled with potent and often specific mechanisms of action, make them a highly attractive area for continued research. The protocols and frameworks presented in this guide provide a validated roadmap for researchers to isolate novel 2-quinolones, rigorously assess their biological activities, and elucidate their mechanisms of action. As challenges like antimicrobial resistance and the need for more effective cancer therapies persist, the exploration of nature's chemical arsenal, particularly scaffolds as versatile as the 2-quinolone core, will remain a cornerstone of modern drug development.
References
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Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 1359-1373. [Link]
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Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Natural Product Research. [Link]
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Wang, Y., et al. (2018). Synthesis and anticancer activity of novel 2-quinolone derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Biosynthetic pathway from anthranilic acid to aurachin A (4) in S. aurantiaca Sg a15. [Link]
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Pommier, Y., et al. (2010). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 10(11), 789–802. [Link]
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3-Acetyl-4-hydroxy-2-quinolone: A Comprehensive Technical Guide for Drug Development Professionals
CAS Number: 26138-64-7
Introduction
3-Acetyl-4-hydroxy-2-quinolone, a prominent member of the quinolone class of heterocyclic compounds, serves as a critical scaffold in medicinal chemistry. Its unique structural features, including a β,β′-tricarbonyl group, offer a versatile platform for the synthesis of a wide array of derivatives with significant pharmacological potential.[1] Quinolones, in general, are a major class of synthetic antibacterial agents.[2] This guide provides an in-depth technical overview of this compound, encompassing its physicochemical properties, synthesis, and its burgeoning applications in drug discovery and development, with a focus on its role as a precursor for novel therapeutic agents.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, formulation, and pharmacokinetic profiling in drug development.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | PubChem[3] |
| Molecular Weight | 203.19 g/mol | PubChem[3] |
| IUPAC Name | 3-acetyl-4-hydroxy-1H-quinolin-2-one | PubChem[3] |
| CAS Number | 26138-64-7 | PubChem[3] |
| Appearance | Solid | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. One of the most common and effective methods is a variation of the Gould-Jacobs reaction.[4][5] This reaction involves the condensation of an aniline with a malonic acid derivative, followed by cyclization.[4][5] Microwave-assisted synthesis has also been explored to improve reaction times and yields.[6][7]
Experimental Protocol: A Modified Gould-Jacobs Approach
This protocol outlines a general procedure for the synthesis of the quinolone scaffold, which is a precursor to this compound.
Step 1: Condensation of Aniline and Diethyl 2-acetylmalonate
-
In a round-bottom flask, dissolve aniline in a suitable solvent such as ethanol.
-
Add an equimolar amount of diethyl 2-acetylmalonate to the solution.
-
Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the intermediate, diethyl 2-(phenylamino)methylene-3-oxobutane-1,4-dioate.
Causality: This initial condensation reaction forms the key anilinomethylenemalonate intermediate. The nucleophilic attack of the aniline nitrogen on one of the carbonyl groups of diethyl 2-acetylmalonate, followed by dehydration, drives this step.
Step 2: Thermal Cyclization
-
The crude intermediate from Step 1 is transferred to a high-boiling point solvent, such as diphenyl ether.
-
The mixture is heated to a high temperature (typically 240-260 °C) for 30-60 minutes.
-
The reaction mixture is then cooled to room temperature, and the cyclized product, ethyl 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate, precipitates.
-
The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
Causality: The high temperature provides the necessary activation energy for the intramolecular cyclization (a 6-electron electrocyclic reaction) to form the quinolone ring system.[4]
Step 3: Hydrolysis and Decarboxylation
-
The ester obtained from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
The mixture is heated to reflux until the ester is completely hydrolyzed to the corresponding carboxylic acid salt.
-
The solution is then cooled and acidified with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.
-
The resulting 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is then heated at its melting point to induce decarboxylation, yielding the final product, this compound.
Causality: The basic hydrolysis cleaves the ester group to a carboxylate, which upon acidification gives the carboxylic acid. Subsequent heating removes the carboxyl group as carbon dioxide to yield the desired 3-acetyl substituted quinolone.
Synthesis Workflow Diagram
Caption: A simplified workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a versatile precursor for a wide range of biologically active molecules. Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for drug discovery.[1]
Antimicrobial Agents
The quinolone core is famously associated with antibacterial activity. Quinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, recombination, and repair.[8][9] This leads to the fragmentation of the bacterial chromosome and subsequent cell death.[10] While this compound itself is not a potent antibiotic, its structure serves as a key building block for more complex quinolone derivatives with enhanced antimicrobial properties.[2][11][12] For instance, modifications at the N-1 and C-7 positions of the quinolone ring are common strategies to broaden the antibacterial spectrum and improve potency.[2]
Anticancer and Antiviral Agents
Recent research has unveiled the potential of quinolone derivatives beyond their antibacterial applications, with many exhibiting significant anticancer and antiviral activities.[1][13] The mechanism of action for their anticancer effects is often attributed to the inhibition of eukaryotic topoisomerase II, an enzyme crucial for cell division in rapidly proliferating cancer cells.[13] Furthermore, certain quinolone derivatives have been reported to inhibit viral enzymes like HIV-1 integrase and HCV-NS3 helicase.[13] The 3-acetyl group in this compound provides a reactive handle for the synthesis of these novel anticancer and antiviral agents.
Other Therapeutic Areas
The therapeutic potential of this compound derivatives extends to a variety of other areas, including:
-
Anti-inflammatory and Antioxidant Activity: Some derivatives have shown promise as anti-inflammatory and antioxidant agents.[14]
-
Antifungal Activity: The quinolone scaffold has been explored for the development of new antifungal drugs.[11][12]
-
Antitubercular Activity: Certain derivatives have been investigated for their activity against Mycobacterium tuberculosis.[15]
Mechanism of Action: Quinolone Antibacterial Activity
The primary mechanism of action for quinolone antibiotics involves the targeting of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.
Caption: Mechanism of action of quinolone antibiotics targeting bacterial topoisomerases.
Conclusion
This compound is a compound of significant interest to the drug development community. Its straightforward synthesis and versatile chemical reactivity make it an invaluable starting material for the creation of diverse molecular libraries. The broad spectrum of biological activities exhibited by its derivatives, ranging from well-established antibacterial effects to promising anticancer and antiviral properties, underscores its importance as a privileged scaffold in modern medicinal chemistry. Further exploration of the structure-activity relationships of this compound derivatives holds the potential to yield novel and effective therapeutic agents for a multitude of diseases.
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molecular weight and formula of 3-Acetyl-4-hydroxy-2-quinolone
An In-depth Technical Guide to 3-Acetyl-4-hydroxy-2-quinolone: Properties, Synthesis, and Therapeutic Potential
Abstract
This compound, a key heterocyclic compound belonging to the quinolinone class, serves as a foundational scaffold in medicinal chemistry and materials science. As a basic ring structure for numerous alkaloids, it possesses a unique electronic and structural profile, conferring a wide range of biological activities.[1] This guide provides a comprehensive technical overview of its core physicochemical properties, detailed synthetic methodologies, chemical reactivity, and established applications, with a particular focus on its role in drug development. We will explore its mechanism of action as an antimicrobial agent and present validated experimental protocols for its synthesis, offering researchers and drug development professionals a thorough resource for leveraging this versatile molecule.
Core Physicochemical Properties and Structure
This compound, often abbreviated as AHQ, is a multifaceted scaffold with significant potential in various scientific fields.[1] Its fundamental properties are essential for understanding its reactivity and designing new applications.
Molecular Identity
The core identity of this compound is defined by its molecular formula and weight, which are foundational for all stoichiometric and analytical procedures.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [2] |
| Molecular Weight | 203.19 g/mol | [2] |
| IUPAC Name | 3-acetyl-4-hydroxy-1H-quinolin-2-one | [2] |
| CAS Number | 26138-64-7 | [2][3] |
| Synonyms | This compound, 1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one | [2][3] |
Structural Features and Tautomerism
The chemical behavior of this compound is largely dictated by its unique structure, which includes a β,β′-tricarbonyl (TC) group.[1] This configuration consists of an acetyl carbonyl, an enolic hydroxyl group, and a lactamic carbonyl within the quinolinone ring.[1] This arrangement allows the molecule to exist in several tautomeric forms, which influences its reactivity with various nucleophilic and electrophilic reagents.[1] The presence of these multiple reactive centers makes it a versatile intermediate for synthesizing a wide array of fused heterocyclic systems, such as pyrazoles, imidazoles, and pyrimidines.[1]
Caption: Key structural features of the this compound molecule.
Synthesis and Chemical Reactivity
The synthesis of quinolinone derivatives is a well-established area of organic chemistry, with multiple pathways available to achieve the target scaffold. These methods often involve intramolecular cyclization reactions.[1]
Synthetic Pathways
Several strategies exist for synthesizing the quinolinone core, including intramolecular cyclization of N-aryl cinnamides and reactions involving anthranilic acid derivatives.[1] One of the most efficient and high-yielding methods involves the base-catalyzed intramolecular cyclization of methyl 2-(acetoacetylamino)benzoate.[3] This approach is favored for its operational simplicity and excellent yield.
The causality behind this experimental choice lies in the high reactivity of the starting materials under basic conditions. The sodium methoxide acts as a strong base, deprotonating the active methylene group in the acetoacetyl moiety. This generates a nucleophilic carbanion that readily attacks the ester carbonyl of the benzoate group, initiating an intramolecular condensation (Dieckmann-like condensation) to form the heterocyclic ring system. The subsequent acidic workup protonates the intermediate enolate to yield the stable 4-hydroxy-2-quinolone product.
Experimental Protocol: Synthesis from Methyl 2-(acetoacetylamino)benzoate
This protocol outlines a self-validating system for synthesizing 3-acetyl-4-hydroxyquinolin-2(1H)-one with a high degree of purity and yield.[3]
Step-by-Step Methodology:
-
Catalyst Preparation: Add 0.43 g (18.8 mmol) of sodium metal to 30 mL of anhydrous methanol in a 100 mL round-bottomed flask. Stir the mixture until the sodium metal is completely dissolved, forming a sodium methoxide solution.
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane to the flask and stir to ensure a homogeneous solution.
-
Reactant Addition: Add 4.43 g (18.8 mmol) of methyl 2-(acetoacetylamino)benzoate to the reaction mixture. Stir thoroughly to ensure complete mixing.
-
Reflux: Heat the reaction mixture to reflux and maintain for 5 hours. The elevated temperature drives the intramolecular cyclization to completion.
-
Quenching and Precipitation: Cool the mixture to room temperature. Add 50 mL of ice water to quench the reaction.
-
Acidification: Adjust the pH of the mixture to be strongly acidic using dilute hydrochloric acid. This will cause a large amount of white solid product to precipitate out of the solution.
-
Isolation and Purification: Collect the white solid by filtration. Wash the precipitate sequentially with water and then ethanol to remove any unreacted starting materials and inorganic salts.
-
Drying: Dry the solid to obtain the final product, 3-acetyl-4-hydroxyquinolin-2(1H)-one. The expected yield is approximately 3.66 g (95.7%), with a melting point of 256-257 °C.[3]
Caption: General mechanism of action for quinolone-based antibacterial agents.
Conclusion
This compound is a highly valuable heterocyclic compound characterized by its C₁₁H₉NO₃ formula and 203.19 g/mol molecular weight. [2]Its versatile chemical structure, featuring multiple reactive sites, allows for straightforward, high-yield synthesis and subsequent derivatization into a vast library of novel compounds. [1]The established role of the quinolone scaffold in targeting essential bacterial enzymes makes this molecule and its analogues promising candidates for the development of new antimicrobial agents. [4][5]This guide provides the foundational knowledge and practical protocols necessary for researchers to explore the full potential of this important chemical entity in drug discovery and beyond.
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Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]
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ResearchGate. (n.d.). Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. Retrieved from [Link]
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Methodological & Application
The Versatility of 3-Acetyl-4-hydroxy-2-quinolone in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols
Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry and drug development, the quinoline nucleus stands as a "privileged scaffold," a structural motif consistently found in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] Among the myriad of quinoline-based building blocks, 3-acetyl-4-hydroxy-2-quinolone emerges as a particularly versatile and powerful synthon for the construction of complex, fused heterocyclic systems. This guide provides an in-depth exploration of its application in heterocyclic synthesis, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
The unique structural features of this compound, including its reactive acetyl group, enolic hydroxyl, and the inherent reactivity of the quinolone core, provide multiple avenues for synthetic elaboration. These reactive sites allow for a diverse range of chemical transformations, including electrophilic and nucleophilic substitutions, cycloadditions, and multicomponent reactions, leading to the formation of a rich variety of fused heterocyclic architectures.[2] This document will delve into the practical application of this versatile starting material in the synthesis of several key heterocyclic families with proven or potential therapeutic relevance.
Core Synthetic Strategies: A Mechanistic Overview
The synthetic utility of this compound stems from its ability to participate in a variety of cyclization and condensation reactions. The interplay between the acetyl group and the enolic hydroxyl at positions 3 and 4 respectively, creates a reactive environment conducive to the formation of new rings. The following diagram illustrates the key reactive centers of the molecule that are exploited in the synthesis of various heterocyclic systems.
Caption: Key reactive centers of this compound.
This guide will focus on the practical application of these reactive centers in the synthesis of pyrano[3,2-c]quinolones, pyrazolo[4,3-c]quinolines, and pyrimido[5,4-c]quinolinones, providing detailed, step-by-step protocols for their synthesis.
Application Note I: Synthesis of Pyrano[3,2-c]quinolones
Significance: Pyrano[3,2-c]quinolone derivatives are a class of heterocyclic compounds that have garnered significant interest due to their presence in a number of natural products and their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4]
Protocol 1: Three-Component Synthesis of 2-Amino-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles
This protocol outlines a highly efficient one-pot, three-component reaction for the synthesis of functionalized pyrano[3,2-c]quinolones. The reaction proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[4]
Reaction Workflow:
Caption: Workflow for the three-component synthesis of pyrano[3,2-c]quinolones.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
This compound (1.0 mmol)
-
Triethylamine (0.2 mmol)
-
Ethanol (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol) in ethanol (10 mL).
-
Add triethylamine (0.2 mmol) to the mixture.
-
Reflux the reaction mixture for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure pyrano[3,2-c]quinolone derivative.
Expected Yields and Characterization Data:
| Substituent on Aldehyde | Yield (%) | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) |
| Phenyl | 85 | 265-267 | 7.20-7.40 (m, 5H, Ar-H), 4.80 (s, 1H, CH), 2.50 (s, 3H, CH₃) |
| 4-Chlorophenyl | 88 | 278-280 | 7.30-7.45 (m, 4H, Ar-H), 4.85 (s, 1H, CH), 2.52 (s, 3H, CH₃) |
| 4-Methoxyphenyl | 82 | 255-257 | 6.85-6.95 (d, 2H, Ar-H), 7.20-7.30 (d, 2H, Ar-H), 4.75 (s, 1H, CH), 3.80 (s, 3H, OCH₃), 2.48 (s, 3H, CH₃) |
Application Note II: Synthesis of Pyrazolo[4,3-c]quinolines
Significance: The pyrazolo[4,3-c]quinoline scaffold is a key structural motif in a variety of compounds exhibiting a broad range of biological activities, including anti-inflammatory and anticancer properties.[5]
Protocol 2: Microwave-Assisted Synthesis of Pyrazolo[4,3-c]quinolines
This protocol describes a rapid and efficient synthesis of pyrazolo[4,3-c]quinolines through the condensation of this compound with substituted hydrazines under microwave irradiation. The use of a Lewis acid catalyst, such as indium(III) chloride, can significantly enhance the reaction rate and yield.[2]
Reaction Workflow:
Caption: Workflow for the microwave-assisted synthesis of pyrazolo[4,3-c]quinolines.
Materials:
-
This compound (1.0 mmol)
-
Substituted hydrazine hydrochloride (1.2 mmol)
-
Indium(III) chloride (InCl₃) (10 mol%)
-
Ethanol (5 mL)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the substituted hydrazine hydrochloride (1.2 mmol), and InCl₃ (10 mol%) in ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 120 °C for 10-15 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
The product will precipitate. Collect the solid by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazolo[4,3-c]quinoline.
Application Note III: Synthesis of Pyrimido[5,4-c]quinolinones
Significance: Pyrimido[5,4-c]quinolinones are a class of fused heterocyclic compounds that have attracted considerable attention due to their potential as anticancer and antibacterial agents.[3][6]
Protocol 3: Synthesis of Pyrimido[5,4-c]quinolinones via Condensation with Amidines
This protocol details the synthesis of pyrimido[5,4-c]quinolinones through the cyclocondensation of 3-formyl-4-chloro-2-quinolone (derived from this compound via a Vilsmeier-Haack reaction) with amidines such as guanidine.
Synthetic Pathway:
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Synthesis of Biologically Active Pyrazolo[4,3-c]quinolin-4-ones
Abstract
This application note provides a comprehensive guide for the synthesis of pyrazole-quinolone hybrids, a class of heterocyclic compounds with significant therapeutic potential.[1] The protocol focuses on the cyclocondensation reaction between 3-Acetyl-4-hydroxy-2-quinolone and various hydrazine derivatives, a reliable and versatile method for generating the pyrazolo[4,3-c]quinolin-4-one scaffold. This document is intended for researchers in medicinal chemistry, drug development, and organic synthesis, offering detailed experimental procedures, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible outcomes. The resulting compounds are of high interest due to their demonstrated antimicrobial and anticancer activities.[2][3]
Introduction & Scientific Rationale
The fusion of different pharmacophores into a single molecular entity, known as molecular hybridization, is a powerful strategy in modern drug discovery.[4] The quinolone core is a privileged scaffold found in numerous antibacterial and anticancer agents, while the pyrazole ring is a key component in a wide range of pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer drugs.[4][5][6][7] Consequently, the synthesis of pyrazole-quinolone hybrids has garnered significant attention, aiming to create novel compounds with enhanced or unique biological activities.[2]
The method detailed herein utilizes this compound as a key building block. This starting material is particularly advantageous as it contains an embedded 1,3-dicarbonyl-like functionality, primed for the classic Knorr pyrazole synthesis.[8][9] The reaction with a hydrazine derivative proceeds as a cyclocondensation, where the two nitrogen atoms of the hydrazine react with the acetyl carbonyl group and the C4-keto group (in equilibrium with its enol form) of the quinolone to form the five-membered pyrazole ring.[10][11] This approach is efficient, often proceeds in high yields, and allows for molecular diversity by simply varying the substituted hydrazine reactant.[12]
Reaction Mechanism: The Knorr Pyrazole Synthesis
The formation of the pyrazolo[4,3-c]quinolin-4-one core from this compound and a hydrazine (e.g., hydrazine hydrate, R=H) follows a well-established cyclocondensation pathway. The key steps are:
-
Initial Nucleophilic Attack: The more nucleophilic nitrogen of the hydrazine attacks the more electrophilic carbonyl carbon of the acetyl group.
-
Hydrazone Formation: A hydroxyl intermediate is formed, which then dehydrates to yield a stable hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazone moiety performs a nucleophilic attack on the C4 carbonyl carbon of the quinolone ring. The C4-hydroxy group exists in tautomeric equilibrium with the keto form, which is the reactive species in this step.
-
Final Dehydration: The resulting cyclic intermediate undergoes a final dehydration step to eliminate a molecule of water, leading to the formation of the stable, aromatic pyrazole ring fused to the quinolone system.
The overall transformation is visually represented in the following mechanistic diagram.
Caption: General mechanism for the synthesis of pyrazoles.
Experimental Protocol
This protocol details the synthesis of 3-methyl-2,5-dihydro-1H-pyrazolo[4,3-c]quinolin-4-one using hydrazine hydrate. The procedure can be adapted for other hydrazine derivatives.
Materials and Reagents
| Reagent | CAS Number | Recommended Purity | Supplier (Example) |
| This compound | 14948-43-9 | >98% | Sigma-Aldrich |
| Hydrazine hydrate (50-60%) | 7803-57-8 | Reagent Grade | Sigma-Aldrich |
| Phenylhydrazine | 100-63-0 | >97% | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | ACS Grade | Fisher Scientific |
| Ethanol (Absolute) | 64-17-5 | >99.5% | VWR Chemicals |
| Diethyl Ether | 60-29-7 | Anhydrous | Sigma-Aldrich |
| Thin Layer Chromatography (TLC) Plates | N/A | Silica Gel 60 F254 | MilliporeSigma |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
Rotary evaporator
-
Melting point apparatus
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 2.03 g, 10 mmol).
-
Solvent Addition: Add 30 mL of glacial acetic acid to the flask. Stir the mixture at room temperature to achieve a suspension. Scientist's Note: Glacial acetic acid serves as both a solvent and a catalyst for the dehydration steps.
-
Reagent Addition: To the stirring suspension, add hydrazine hydrate (0.6 mL, ~12 mmol, 1.2 equivalents) dropwise over 5 minutes. Safety Precaution: Hydrazine is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v). The disappearance of the starting material spot indicates reaction completion.
-
Product Precipitation (Work-up): After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing 150 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold diethyl ether (2 x 15 mL) to remove residual acetic acid and other impurities.
-
Drying: Dry the collected solid product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification (Optional): The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Melting Point).
Data Summary & Expected Results
The choice of hydrazine derivative and solvent can influence reaction time and yield. The following table provides a summary of typical conditions.
| Starting Material | Hydrazine Derivative | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Hydrazine Hydrate | Glacial Acetic Acid | 4-6 | 85-95 | [10] |
| This compound | Phenylhydrazine | Ethanol | 6-8 | 80-90 | [10] |
| N-methyl-3-acetyl-4-hydroxy-2-quinolone | Hydrazine Hydrate | Ethanol | 5-7 | 88-96 | [10] |
Experimental Workflow Visualization
The entire experimental process, from setup to final analysis, can be summarized in the following workflow diagram.
Caption: Step-by-step experimental workflow diagram.
Troubleshooting and Field Insights
-
Poor Yield: If the yield is low, ensure the starting this compound is pure. Additionally, confirm that the hydrazine reagent has not degraded; using a fresh bottle is recommended. Extending the reflux time may also drive the reaction to completion.
-
Formation of Regioisomers: When using unsymmetrically substituted hydrazines (e.g., methylhydrazine), a mixture of two regioisomers can be formed.[13] The regioselectivity is often controlled by the relative reactivity of the two carbonyl groups and the steric hindrance of the hydrazine. Purification by column chromatography or fractional crystallization may be required to separate the isomers.
-
Choice of Solvent: While glacial acetic acid is highly effective, ethanol is a greener alternative and often gives excellent results, particularly for electron-rich hydrazines.[10] For less reactive substrates, a higher boiling point solvent like DMF can be employed.
-
Product Purity: The precipitation work-up generally yields a clean product. If the product appears colored or oily, impurities may be present. Thorough washing with cold water and a non-polar solvent like ether or hexane is crucial. If TLC shows multiple spots, column chromatography (silica gel) is the recommended purification method.
Conclusion
The synthesis of pyrazolo[4,3-c]quinolin-4-ones via the cyclocondensation of this compound with hydrazines is a highly efficient, versatile, and scalable method. It provides straightforward access to a class of compounds with proven value in medicinal chemistry. By following the detailed protocol and considering the insights provided, researchers can reliably synthesize these important heterocyclic scaffolds for further investigation in drug discovery programs.
References
- Design, synthesis and molecular modeling of pyrazole-quinoline-pyridine hybrids as a new class of antimicrobial and anticancer agents. PubMed.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- SYNTHESIS OF PYRAZOLE DERIVATIVES 4(1H)
- Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- Synthesis of Quinoline Containing Pyrazolone Derivatives and their Biological Studies. Journal of Chemical and Pharmaceutical Research.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Current status of pyrazole and its biological activities. PubMed Central.
- Pyrazole-quinoline hybrids as an anticancer agent.
- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.
- Biological activity of pyrazoles derivatives and experimental conditions.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- synthesis of pyrazoles. YouTube.
- 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
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- 9. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
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- 13. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols: 3-Acetyl-4-hydroxy-2-quinolone in Fluorescence Sensing
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Fluorophore - 3-Acetyl-4-hydroxy-2-quinolone
This compound (AHQ) is a heterocyclic compound belonging to the quinolone family. This scaffold is not only a core structure in numerous alkaloids and pharmacologically active agents but also possesses intriguing photophysical properties that make it a valuable building block for the development of fluorescent sensors.[1] The inherent fluorescence of the quinolone ring system, coupled with the reactive acetyl and hydroxyl groups at the 3 and 4 positions, respectively, provides a versatile platform for designing chemosensors for a variety of analytes, including metal ions and protons (pH).[1][2]
The utility of AHQ and its derivatives in fluorescence sensing stems from their ability to exhibit changes in their fluorescence intensity or wavelength upon interaction with a target analyte. These changes can be engineered to be highly selective and sensitive, allowing for the detection of minute quantities of the target species. The sensing mechanisms often involve processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), and Aggregation-Induced Emission (AIE).[3] This document provides a detailed guide to the application of this compound and its derivatives in fluorescence sensing, complete with experimental protocols and technical insights.
Core Principles of Fluorescence Sensing with AHQ Derivatives
The fundamental principle behind the use of AHQ derivatives as fluorescent sensors is the modulation of their electronic properties upon binding to an analyte. The acetyl and hydroxyl groups on the quinolone ring are excellent coordination sites for metal ions.[1] Furthermore, these groups can be readily modified, for instance, through condensation reactions with amines to form Schiff bases, thereby introducing new binding sites and tailoring the sensor's selectivity and sensitivity for specific analytes.[4][5]
Sensing Mechanisms
-
Chelation-Enhanced Fluorescence (CHEF): In many AHQ-based sensors, the free ligand exhibits weak fluorescence due to non-radiative decay pathways. Upon chelation with a metal ion, a rigid complex is formed. This rigidity restricts intramolecular rotations and vibrations, which in turn blocks the non-radiative decay pathways and leads to a significant enhancement of the fluorescence intensity (a "turn-on" response).[6]
-
Photoinduced Electron Transfer (PET): In some designs, a fluorophore (the AHQ core) is linked to a receptor unit that can donate an electron to the excited fluorophore, quenching its fluorescence. When the receptor binds to a target analyte (like a metal ion), its electron-donating ability is suppressed, thus inhibiting the PET process and restoring the fluorescence of the AHQ core (a "turn-on" response).
-
Fluorescence Quenching: Conversely, interaction with certain analytes, particularly paramagnetic metal ions like Fe³⁺ and Cu²⁺, can lead to fluorescence quenching (a "turn-off" response). This can occur through various mechanisms, including energy transfer or electron transfer from the excited fluorophore to the metal ion.[7][8]
-
pH Sensing: The fluorescence of AHQ derivatives can be pH-dependent due to the protonation and deprotonation of the hydroxyl and quinolone nitrogen atoms. This change in protonation state alters the electronic distribution within the molecule, leading to shifts in the absorption and emission spectra, which can be harnessed for pH sensing.[2][9]
Application Protocol I: "Turn-On" Fluorescent Detection of Aluminum Ions (Al³⁺) using an AHQ-Schiff Base Derivative
This protocol details the synthesis of a Schiff base derivative of this compound and its application as a selective "turn-on" fluorescent sensor for Al³⁺ ions. The sensing mechanism is based on the Chelation-Enhanced Fluorescence (CHEF) effect.
Part 1: Synthesis of the AHQ-Schiff Base Sensor (L)
Caption: Synthetic workflow for the AHQ-Schiff base sensor.
Materials:
-
This compound
-
A primary amine (e.g., 2-picolylamine)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Standard laboratory glassware for reflux reaction
Procedure:
-
Dissolve 1 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
Add 1.1 mmol of the primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a condenser and reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterize the synthesized sensor (L) using standard techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Part 2: Protocol for Al³⁺ Detection
Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.
Application Protocol II: "Turn-Off" Fluorescent Detection of Ferric Ions (Fe³⁺)
This protocol outlines the use of an AHQ derivative as a "turn-off" sensor for Fe³⁺. The quenching of fluorescence upon binding with Fe³⁺ is the basis of this detection method.
Protocol for Fe³⁺ Detection
Materials and Instruments:
-
AHQ-based sensor (can be the same Schiff base as in Protocol I or a different derivative)
-
Solvent system (e.g., Methanol-water mixture)
-
Stock solution of Fe³⁺ and other interfering ions
-
Fluorometer and quartz cuvettes
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the AHQ sensor (e.g., 10 µM) in a suitable solvent system (e.g., 1:1 methanol:water).
-
-
Fluorescence Measurement:
-
Record the fluorescence spectrum of the sensor solution.
-
Add incremental amounts of the Fe³⁺ stock solution and record the spectrum after each addition. A gradual decrease in fluorescence intensity is expected.
-
-
Selectivity and Interference Studies:
-
Perform the same experiment with other metal ions to check for selectivity.
-
To assess interference, measure the fluorescence of the sensor in the presence of Fe³⁺ and other potentially interfering ions.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or F₀/F, where F₀ is the initial fluorescence and F is the fluorescence after adding the quencher) against the concentration of Fe³⁺. This is known as a Stern-Volmer plot.
-
Calculate the limit of detection as described in the previous protocol.
-
Table 2: Performance Characteristics of an Exemplary AHQ-based Fe³⁺ Sensor
| Parameter | Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~440 nm |
| Linear Range | 0.1 - 0.7 mg/L [10] |
| Limit of Detection (LOD) | ~0.03 mg/L [10] |
| Response Mechanism | Fluorescence Quenching |
Application Protocol III: General Protocol for pH Sensing
The intrinsic pH-sensitive fluorescence of AHQ derivatives can be utilized to measure pH.
Procedure:
-
Prepare a dilute solution of the AHQ derivative in a universal buffer system that covers a wide pH range.
-
Adjust the pH of the solution using small additions of acid (e.g., HCl) or base (e.g., NaOH), and measure the pH with a calibrated pH meter.
-
Record the fluorescence emission spectrum at each pH value.
-
Plot the fluorescence intensity at a specific wavelength versus the pH. The resulting titration curve can be used to determine the pKa of the sensor.
-
This calibration curve can then be used to determine the pH of unknown samples by measuring their fluorescence intensity with the sensor.
Troubleshooting
-
Low Sensitivity:
-
Optimize the sensor concentration.
-
Check the pH of the medium, as it can significantly affect the fluorescence and binding affinity.
-
Ensure the purity of the synthesized sensor.
-
-
Poor Selectivity:
-
Modify the structure of the sensor to introduce more specific binding sites.
-
Use masking agents to block the interference from other ions.
-
-
Precipitation of the Sensor:
-
Adjust the solvent system. Many AHQ derivatives have better solubility in organic solvents or aqueous-organic mixtures.
-
Work with lower concentrations of the sensor.
-
Conclusion
This compound and its derivatives are a promising class of fluorophores for the development of fluorescent sensors. Their ease of synthesis, tunable photophysical properties, and versatile coordination chemistry allow for the design of highly sensitive and selective probes for a range of analytes. The protocols outlined in this document provide a foundation for researchers to explore the potential of these compounds in various applications, from environmental monitoring to biological imaging and drug development.
References
-
Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]
-
da Silva, J. P., et al. (2020). Photophysical characterization of 3-acyl-4-quinolones. ResearchGate. [Link]
-
A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Derivative. (2023). MDPI. [Link]
-
Zhu, Z. X., et al. (2017). A naphthalene derivative as 'turn-on' fluorescent chemosensor for the highly selective and sensitive detection of Al3+. Luminescence, 32(7), 1307-1312. [Link]
-
Synthesis, Characterization and Application of Iron (III) Complex of Schiff Base Ligand as a Novel Enhancement Fluorescent Sensor for Al3+ Ion Detection. (2022). PubMed. [Link]
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Wang, Y., et al. (2025). Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells. Dyes and Pigments. [Link]
-
Hossain, S. M., et al. (2015). Synthesis and characterization of a novel, ditopic, reversible and highly selective, “Turn-On” fluorescent chemosensor for Al3+ ion. RSC Advances, 5, 63338-63344. [Link]
-
Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). PMC. [Link]
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Afrin, A., et al. (2022). Fluorescent Schiff base sensors as a versatile tool for metal ion detection: strategies, mechanistic insights, and applications. Materials Chemistry Frontiers. [Link]
-
Kimura, E., et al. (2003). Design and synthesis of a fluorescent probe for Zn2+, 5,7-bis(N,N-dimethylaminosulfonyl)-8-hydroxyquinoline-pendant 1,4,7,10-tetraazacyclododecane and Zn2+-dependent hydrolytic and Zn2+-independent photochemical reactivation of its benzenesulfonyl-caged derivative. Inorganic Chemistry, 42(15), 4783-4790. [Link]
-
A novel pyrazine derivative as a “turn on” fluorescent sensor for the highly selective and sensitive detection of Al 3+. (2015). ResearchGate. [Link]
-
An overview of Schiff base-based fluorescent turn-on probes: a potential candidate for tracking live cell imaging of biologically active metal ions. (2022). RSC Publishing. [Link]
-
Dual-channel fluorescent sensor for rapid Cu2+ and Fe3+ detection: Enhanced sensitivity and selectivity with triazole-substituted acridinedione derivative. (2024). ScienceDirect. [Link]
-
A turn-on fluorescent sensor for Al3+ based on a crown ether-bridged biscyanostilbene carboxylic derivative. (2025). ResearchGate. [Link]
-
Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ion at ppb level. (2021). ResearchGate. [Link]
-
Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. (2022). ACS Publications. [Link]
-
A highly selective fluorescent probe for Al3+ based on quinoline derivative. (2015). ResearchGate. [Link]
-
4-Quinolone-Carboxamide and Carbothioamide Compounds as Fluorescent Sensors. New Fluorimetric Methods for Cu2+ and Fe3+ Determination in Tap Water and Soil. (2019). ResearchGate. [Link]
-
Heavy Metal Ion Detection Based on Lateral Flow Assay Technology: Principles and Applications. (2024). MDPI. [Link]
-
Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. (2021). MDPI. [Link]
-
Lee, S. O., et al. (2018). "Turn-On" Fluorescent and Colorimetric Detection of Zn2+ Ions by Rhodamine-Cinnamaldehyde Derivative. Journal of Nanoscience and Nanotechnology, 18(8), 5333-5340. [Link]
-
A novel boronic acid-based fluorescent sensor for selectively recognizing Fe 3+ ion in real time. (2019). ResearchGate. [Link]
-
Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2016). MDPI. [Link]
-
Synthesis and Verification of Fluorescent pH Probes Based on 2-Quinolone Platform. (2021). ResearchGate. [Link]
-
3-hydroxyquinoline. (n.d.). Organic Syntheses. [Link]
-
FlowSyn™ Application Note 24: Heterocyclic Synthesis: 3-Hydroxy-4-quinolones. (n.d.). Asynt. [Link]
-
A novel successful strategy for detection of antibiotics and toxic heavy metals based on Fluorescence silver/graphene quantum dots nanocomposites. (2022). ResearchGate. [Link]
-
Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. (2016). PubMed. [Link]
-
Polyazulene Based Materials for Heavy Metal Ions Detection. 4. Search for Conditions for Thiophen-Vinyl-Pyridine-Azulene Based CMEs Preparation. (2022). MDPI. [Link]
-
pH Sensor Installation & Calibration Guide for 3TX-pH Transmitters. (2014). Analytic & Tuff-Tip Sensors. [Link]
-
pH Electrode, round tip. (n.d.). Cytiva. [Link]
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- 10. researchgate.net [researchgate.net]
Application Note: 3-Acetyl-4-hydroxy-2-quinolone for Colorimetric and Fluorometric pH Determination
Introduction
The precise measurement of hydrogen ion activity (pH) is fundamental across virtually all scientific disciplines, from molecular biology to materials science and pharmaceutical development.[1] While potentiometric methods using glass electrodes are common, they can be cumbersome for high-throughput screening, microplate-based assays, or intracellular measurements. Chemical pH sensors, which translate pH changes into optical signals, offer a powerful alternative.[2][3][4] Among the various classes of organic fluorophores and chromophores, quinolone derivatives have emerged as a versatile scaffold for the development of chemical sensors due to their robust photophysical properties and synthetic accessibility.[5][6][7]
This guide provides a comprehensive overview and detailed protocols for the application of 3-Acetyl-4-hydroxy-2-quinolone as a dual-mode colorimetric and fluorescent pH sensor. We will delve into the underlying chemical principles, provide step-by-step experimental procedures for calibration and measurement, and offer insights into data interpretation.
Principle of pH Sensing
The utility of this compound as a pH sensor is rooted in its unique molecular structure, which allows for pH-dependent keto-enol tautomerism.[5][8][9] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[8] The 3-acetyl and 4-hydroxy groups on the quinolone core create a β-dicarbonyl-like system, which can exist in equilibrium between a keto form and a more stable enol form, the latter being favored due to the formation of a stabilizing intramolecular hydrogen bond and an extended conjugated system.[9][10]
The sensing mechanism proceeds in two stages, as illustrated below:
-
Keto-Enol Equilibrium: The molecule exists predominantly in its enol tautomer.
-
Deprotonation: As the pH of the medium increases, the acidic proton of the 4-hydroxyl group is abstracted. This deprotonation significantly alters the electronic structure of the quinolone ring, creating a phenolate-like anion and extending the π-conjugated system.
This alteration of the molecule's electronic configuration is the key to its function as a sensor. The change in conjugation leads to a shift in the molecule's light absorption and emission properties:
-
Colorimetric Sensing: The deprotonated form absorbs light at a longer wavelength than the protonated form, resulting in a visible color change (bathochromic shift). This change in absorbance can be quantified using a spectrophotometer.[1][11]
-
Fluorometric Sensing: Quinolone derivatives often exhibit fluorescence that is sensitive to their protonation state.[12] The deprotonation event can either enhance or quench fluorescence, or shift the emission wavelength, providing a highly sensitive method for pH detection.
Caption: pH-dependent equilibrium of this compound.
Physicochemical Properties
A clear understanding of the sensor's properties is crucial for its effective application.
| Property | Value | Source |
| IUPAC Name | 3-acetyl-4-hydroxy-1H-quinolin-2-one | [13] |
| Synonyms | This compound, 3-acetyl-2,4-dihydroxyquinoline | [13] |
| Molecular Formula | C₁₁H₉NO₃ | [13] |
| Molecular Weight | 203.19 g/mol | [13] |
| Appearance | Typically a white to off-white powder | N/A |
| Solubility | Soluble in DMSO, DMF, ethanol; sparingly soluble in water | N/A |
Experimental Protocols
The following protocols are designed to be self-validating through the essential step of generating a calibration curve. This ensures that measurements are accurate within the specific experimental context (e.g., buffer system, temperature).
Required Materials and Equipment
-
This compound (synthesis may be required via methods such as the Gould-Jacobs reaction[14] or degradation of pyranoquinolinediones[15])
-
Dimethyl sulfoxide (DMSO), spectroscopic grade
-
A series of standard pH buffers (e.g., citrate, phosphate, borate) covering the desired pH range
-
Volumetric flasks and precision pipettes
-
UV-Vis spectrophotometer or microplate reader
-
Spectrofluorometer or microplate reader with fluorescence capabilities
-
Quartz or UV-transparent cuvettes/microplates
Protocol 1: Preparation of Reagents
Rationale: A concentrated stock solution in an organic solvent prevents solubility issues and allows for minimal perturbation of the sample's volume and properties upon addition of the sensor.
-
Prepare a 10 mM Stock Solution: Accurately weigh 2.03 mg of this compound and dissolve it in 1.0 mL of spectroscopic grade DMSO.
-
Vortex: Ensure the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C, protected from light. This stock is stable for several weeks.
Protocol 2: Generation of a pH Calibration Curve
Rationale: A calibration curve is essential to correlate the observed optical signal (absorbance or fluorescence) to a specific pH value. This step accounts for matrix effects and instrument variability, making the protocol self-validating.
-
Prepare Buffer Series: In a 96-well plate or a series of cuvettes, add a fixed volume (e.g., 198 µL) of each standard pH buffer, covering a range from pH 4 to pH 10.
-
Prepare Working Sensor Solution: Dilute the 10 mM stock solution to a suitable working concentration. A final concentration of 10-50 µM is a good starting point. For example, add 2 µL of the 10 mM stock to each 198 µL of buffer to achieve a final concentration of 100 µM (adjust as needed based on signal intensity).
-
Incubate: Mix gently and allow the solution to equilibrate for 5-10 minutes at room temperature, protected from light.
-
Blank Measurement: Use a well/cuvette containing only the buffer and the equivalent amount of DMSO (without the sensor) to blank the instrument.
-
Spectroscopic Measurement:
-
For Colorimetric Sensing: Scan the absorbance spectrum from 300 nm to 500 nm for each pH point. Identify the wavelength of maximum absorbance for both the protonated and deprotonated forms.
-
For Fluorometric Sensing: Determine the optimal excitation wavelength (λ_ex) by scanning an excitation spectrum. Then, record the emission spectrum for each pH point.
-
-
Plot Data: Plot the absorbance at a specific wavelength (e.g., the peak of the deprotonated form) versus pH. Alternatively, for higher accuracy, a ratiometric approach can be used by plotting the ratio of absorbances at two different wavelengths (e.g., A_deprotonated / A_protonated) versus pH. For fluorescence, plot the fluorescence intensity at the emission maximum versus pH. The resulting sigmoidal curve can be fitted to determine the apparent pKa of the sensor.
Protocol 3: pH Measurement of an Unknown Sample
-
Sample Preparation: Add the same volume of your unknown sample (e.g., 198 µL) to a well or cuvette. The sample should be optically clear; centrifuge or filter if necessary.[11]
-
Add Sensor: Add the same amount of sensor stock solution as used for the calibration curve (e.g., 2 µL).
-
Incubate: Mix and incubate under the same conditions as the calibration standards.
-
Measure: Record the absorbance or fluorescence spectrum using the same instrument settings.
-
Determine pH: Using the measured optical value (absorbance, absorbance ratio, or fluorescence intensity), interpolate the corresponding pH value from the calibration curve generated in Protocol 2.
Caption: Experimental workflow for pH determination.
Data Analysis and Performance Characteristics
The performance of this compound as a pH sensor must be characterized empirically. The table below outlines the key parameters to be determined from the calibration protocol.
| Parameter | Typical Expected Value / Method of Determination | Rationale |
| Apparent pKa | ~7.0 - 8.5 (To be determined) | The pKa is the pH at which 50% of the sensor is in its deprotonated form. It is the center of the dynamic range. |
| Usable pH Range | pKa ± 1.5 pH units (To be determined) | This is the range where the sensor shows a significant and predictable response to changes in pH. |
| λ_abs (Protonated) | ~330 - 350 nm (To be determined) | Wavelength of maximum absorbance for the acidic form. |
| λ_abs (Deprotonated) | ~380 - 420 nm (To be determined) | Wavelength of maximum absorbance for the basic form, showing a bathochromic shift. |
| λ_ex / λ_em | To be determined experimentally | Optimal excitation and emission wavelengths are required for maximum sensitivity in fluorescence measurements.[12] |
| Potential Interferences | High ionic strength, presence of heavy metal ions, strong sample color. | These factors can alter the sensor's pKa or interfere with the optical measurement and should be evaluated if relevant.[11] |
Troubleshooting
-
Precipitation in Sample: If the sensor precipitates upon addition to an aqueous sample, the final concentration of DMSO may be too low, or the sensor concentration may be too high. Try reducing the sensor concentration or slightly increasing the DMSO percentage (if the sample tolerates it).
-
No Signal Change with pH: Ensure the pH range of the buffers is appropriate for the sensor's pKa. Verify the sensor was added correctly.
-
High Background Signal: If the sample itself is colored or fluorescent, a sample blank (sample + DMSO, no sensor) must be measured and its signal subtracted from the final reading.
Conclusion
This compound is a promising and versatile chemical scaffold for the development of a dual-mode pH sensor. Its pH-dependent tautomerism and protonation state give rise to distinct and measurable changes in its absorbance and fluorescence properties. By following the detailed protocols for reagent preparation, calibration, and measurement, researchers can implement a robust and self-validating system for accurate pH determination in a variety of experimental contexts, particularly where traditional potentiometric methods are not feasible.
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- 15. researchgate.net [researchgate.net]
protocols for N-substitution of 3-Acetyl-4-hydroxy-2-quinolone
An Application Guide to the N-Substitution of 3-Acetyl-4-hydroxy-2-quinolone: Protocols and Mechanistic Insights
For researchers and scientists in drug development, the 4-hydroxy-2-quinolone scaffold is a privileged structure, forming the core of numerous compounds with significant therapeutic potential.[1][2] N-substituted derivatives, in particular, have demonstrated a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The modification at the N-1 position of the quinolone ring is a critical strategy for modulating a compound's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and improved drug-like characteristics.[1]
This application note provides a detailed guide to the key synthetic protocols for the N-substitution of this compound. Moving beyond a simple recitation of steps, this document delves into the mechanistic rationale behind three common methodologies: classical N-alkylation, copper-catalyzed Ullmann N-arylation, and palladium-catalyzed Buchwald-Hartwig N-arylation. The aim is to equip researchers with the practical and theoretical knowledge to select and execute the optimal synthetic strategy for their specific molecular targets.
Core Chemistry: The this compound Scaffold
The starting material, this compound, exists in tautomeric equilibrium, but the 4-hydroxy-2(1H)-quinolone form is predominant. The nitrogen atom at the 1-position bears a proton that is sufficiently acidic to be removed by a suitable base, generating a nucleophilic amide anion. This anion is the key reactive intermediate for subsequent substitution reactions, allowing for the introduction of a wide variety of alkyl and aryl groups.
Protocol 1: Classical N-Alkylation
N-alkylation is a direct and widely used method for introducing alkyl, benzyl, or other sp³-hybridized carbon substituents onto the quinolone nitrogen. The reaction proceeds via a standard SN2 mechanism where the quinolone anion acts as a nucleophile, attacking an electrophilic alkyl halide or a similar substrate.
Mechanistic Rationale
The choice of base and solvent is critical for the success of this reaction. A strong base, such as sodium hydride (NaH), is often used to completely deprotonate the N-H bond, ensuring a high concentration of the reactive nucleophile.[6] Alternatively, weaker bases like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) can be effective, particularly with more reactive alkylating agents, by setting up a favorable equilibrium.[6] The solvent must be aprotic to avoid quenching the nucleophile; polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices as they effectively solvate the counter-ion (e.g., Na⁺ or K⁺) without interfering with the nucleophile.
Experimental Workflow: General N-Alkylation
Caption: General workflow for classical N-alkylation.
Detailed Step-by-Step Protocol (Example: N-Ethylation)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Deprotonation: Add a suitable base (e.g., K₂CO₃, 1.5 eq). Stir the suspension at room temperature for 30 minutes. The formation of the corresponding salt may be observed.
-
Alkylation: Add the alkylating agent (e.g., iodoethane, 1.2 eq) dropwise to the mixture.[7]
-
Reaction: Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water. A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to obtain the pure N-ethyl-3-acetyl-4-hydroxy-2-quinolone.
Data Summary: N-Alkylation Parameters
| Alkylating Agent | Base | Solvent | Temperature (°C) | Notes | Reference |
| Iodoethane | DIPEA | Acetonitrile | Reflux | Used in the synthesis of N-ethylated precursors. | [7] |
| Methyl Iodide | NaH | DMF | RT to 60 | Strong base ensures full deprotonation. | [6][8] |
| Ethyl Iodide | DIPEA | N/A | N/A | Used for N-alkylation of isatoic anhydrides, a related precursor synthesis. | [6] |
| Dimethyl Sulfate | N/A | N/A | N/A | Mentioned as an effective alkylating agent. | [9] |
Protocols for N-Arylation: Ullmann vs. Buchwald-Hartwig
Introducing an aryl group onto the quinolone nitrogen requires more advanced cross-coupling methodologies. The two most prominent are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical method for forming C-N bonds between aryl halides and amines or amides.[10][11] While effective, it traditionally requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[10] Modern variations often use catalytic copper with a ligand to facilitate the reaction under milder conditions.[11][12]
Mechanistic Rationale
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species reacts with the deprotonated quinolone to form a copper-amidate complex. This complex then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate, which subsequently undergoes reductive elimination to yield the N-arylated product and regenerate the Cu(I) catalyst.[11][12] The use of a chelating ligand, such as N,N'-dimethylethylenediamine (DMEDA), stabilizes the copper intermediates and accelerates the reaction.[13]
Caption: Simplified catalytic cycle for Ullmann N-arylation.
Detailed Step-by-Step Protocol
-
Preparation: To an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.1 eq), this compound (1.0 eq), the aryl halide (e.g., iodobenzene, 1.2 eq), and a strong base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Inerting: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Solvent and Ligand: Add anhydrous, degassed solvent (e.g., toluene or DMSO) followed by the ligand (e.g., DMEDA, 0.2 eq).[13]
-
Reaction: Seal the tube and heat the mixture to 110-140 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for C-N bond formation.[14] It generally proceeds under milder conditions, tolerates a wider range of functional groups, and has a broader substrate scope compared to the Ullmann reaction.[15][16]
Mechanistic Rationale
The reaction follows a well-established catalytic cycle.[14][17] An active Pd(0) complex, generated in situ, undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate. The deprotonated quinolone then coordinates to this complex, replacing the halide. The final, and often rate-limiting, step is reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The choice of phosphine ligand is crucial, with sterically hindered, electron-rich ligands (e.g., XPhos, RuPhos) generally promoting the reductive elimination step and increasing catalyst efficiency.[16]
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Detailed Step-by-Step Protocol
-
Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), this compound (1.0 eq), the aryl halide (e.g., bromobenzene, 1.2 eq), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq) to a reaction vessel.[18]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).[15][18]
-
Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield the N-aryl product.
Comparison of N-Arylation Methods
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |
| Ligand | Diamines, Phenanthrolines (e.g., DMEDA) | Phosphines, N-Heterocyclic Carbenes (e.g., XPhos) |
| Temperature | High (110-210 °C) | Mild to Moderate (RT - 110 °C) |
| Base | Strong (K₂CO₃, K₃PO₄) | Varies (NaOt-Bu, Cs₂CO₃, K₃PO₄) |
| Substrate Scope | More limited, often requires activated aryl halides | Very broad, includes aryl chlorides, bromides, iodides, and triflates |
| Advantages | Lower catalyst cost | Milder conditions, high functional group tolerance, higher yields |
| Disadvantages | Harsh conditions, lower functional group tolerance | Higher catalyst and ligand cost, sensitivity to air/moisture |
Conclusion
The N-substitution of this compound is a versatile strategy for generating novel chemical entities for drug discovery. Classical N-alkylation offers a straightforward route to a variety of analogs. For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination represents the state-of-the-art, providing a mild and broadly applicable method. While the Ullmann condensation remains a viable, lower-cost alternative, its harsher conditions may limit its utility for complex, functionalized substrates. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the synthesis of diverse libraries of N-substituted quinolones for biological evaluation.
References
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Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). Molecules, 25(13), 3045. Available at: [Link]
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Synthesis of N-substituted derivatives of 3-acetyl-4-hydroxyquinolin-2(1H)-ones 2a–d. (n.d.). ResearchGate. Available at: [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2020). Molecules, 25(24), 5859. Available at: [Link]
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Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1714-1727. Available at: [Link]
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Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. (2025). RSC Advances. Available at: [Link]
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Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. (2025). ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8547-8571. Available at: [Link]
-
(PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018). ResearchGate. Available at: [Link]
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Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Ullmann condensation. (n.d.). Wikipedia. Available at: [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). Molecules, 28(14), 5400. Available at: [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]
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Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones. (2023). Chemistry – An Asian Journal, 18(17), e202300539. Available at: [Link]
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Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. (n.d.). ResearchGate. Available at: [Link]
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N-Substituted Piperazinyl Quinolones as Potential Cytotoxic Agents: Structure-Activity Relationships Study. (2008). Biomedicine & Pharmacotherapy, 62(6), 359-365. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]
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260 QUINOLONES FOR APPLICATIONS IN MEDICINAL CHEMISTRY: SYNTHESIS AND STRUCTURE. (2019). ResearchGate. Available at: [Link]
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N-Substituted piperazinyl quinolones as potential cytotoxic agents: structure-activity relationships study. (2009). Semantic Scholar. Available at: [Link]
-
Functionalized N(2-oxyiminoethyl) piperazinyl quinolones as new cytotoxic agents. (2007). Journal of Pharmacy & Pharmaceutical Sciences, 10(2), 153-158. Available at: [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2021). Catalysts, 11(11), 1361. Available at: [Link]
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Novel Quinolone Derivatives: Synthesis and Antioxidant Activity. (2019). Pharmaceutical Chemistry Journal, 53(1), 38-42. Available at: [Link]
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A General Copper Powder-Catalyzed Ullmann-Type Reaction of 3-Halo-4(1H)-quinolones With Various Nitrogen-Containing Nucleophiles. (2012). The Journal of Organic Chemistry, 77(17), 7179-7185. Available at: [Link]
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3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. (2015). Journal of Saudi Chemical Society, 19(6), 689-711. Available at: [Link]
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Synthesis of Fused Heterocyclic Scaffolds from 3-Acetylquinolones: Application Notes and Protocols for Researchers
Introduction: The Versatility of 3-Acetylquinolones in Heterocyclic Synthesis
3-Acetyl-4-hydroxyquinolin-2(1H)-one and its derivatives are exceptionally versatile precursors in the synthesis of a wide array of fused heterocyclic scaffolds.[1] These compounds possess a unique combination of reactive sites—a nucleophilic enolic hydroxyl group, an electrophilic acetyl carbonyl group, and reactive positions on the quinolone ring—that allow for a diverse range of chemical transformations. This guide provides an in-depth exploration of synthetic strategies for constructing fused pyrazole, pyrimidine, and chromene ring systems onto the quinolone framework, offering valuable insights for researchers in medicinal chemistry and drug discovery. The resulting fused heterocyclic compounds are of significant interest due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
This document will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and present data to guide the rational design and synthesis of novel fused quinolone derivatives.
I. Synthesis of Pyrazolo[3,4-b]quinoline Scaffolds
The fusion of a pyrazole ring to the quinoline core often leads to compounds with significant biological potential.[4] The most direct and widely employed method for the synthesis of pyrazolo[3,4-b]quinolines involves the condensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with various hydrazine derivatives.[3]
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the hydrazine on the acetyl carbonyl group of the 3-acetylquinolone, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the nucleophilic attack of the enolic hydroxyl group at the C4 position of the quinolone onto the imine carbon, followed by dehydration to yield the fused pyrazolo[3,4-b]quinoline system. The choice of hydrazine (e.g., hydrazine hydrate, phenylhydrazine) allows for the introduction of various substituents at the N1 position of the pyrazole ring.
Caption: General workflow for the synthesis of pyrazolo[3,4-b]quinolines.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one
This protocol describes a general procedure for the synthesis of 1H-pyrazolo[3,4-b]quinolin-4(5H)-one derivatives.
Materials:
-
3-Acetyl-4-hydroxy-2(1H)-quinolone (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.2 eq)
-
Absolute Ethanol
-
Triethylamine (catalytic amount)
Procedure:
-
To a solution of 3-acetyl-4-hydroxy-2(1H)-quinolone (0.002 mole) in absolute ethanol (20 mL), add hydrazine hydrate (or a substituted hydrazine, 0.0024 mole).
-
Add a few drops of triethylamine to the reaction mixture.
-
Reflux the mixture on a water bath for 15 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, distill off the excess solvent and hydrazine hydrate under reduced pressure.
-
Pour the concentrated reaction mixture into cold water.
-
Filter the resulting solid precipitate, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to afford the pure pyrazolo[3,4-b]quinoline derivative.[5]
| Entry | Hydrazine Derivative | Product | Yield (%) |
| 1 | Hydrazine hydrate | 1H-Pyrazolo[3,4-b]quinolin-4(5H)-one | 85 |
| 2 | Phenylhydrazine | 1-Phenyl-1H-pyrazolo[3,4-b]quinolin-4(5H)-one | 82 |
| 3 | 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-b]quinolin-4(5H)-one | 80 |
Table 1: Representative yields for the synthesis of 1H-pyrazolo[3,4-b]quinolin-4(5H)-one derivatives.
II. Synthesis of Pyrimido[4,5-b]quinoline Scaffolds
The fusion of a pyrimidine ring to the quinoline core gives rise to pyrimido[4,5-b]quinolines, a class of compounds with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[6] A highly efficient approach to these scaffolds is through one-pot, multicomponent reactions.
Mechanistic Rationale
The multicomponent synthesis of pyrimido[4,5-b]quinolines typically involves the reaction of an aromatic aldehyde, a β-dicarbonyl compound (such as dimedone), and a 6-aminopyrimidine derivative. The reaction is often catalyzed by an acid and proceeds through a cascade of reactions including Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration to form the fused heterocyclic system. The use of ultrasound irradiation can significantly accelerate the reaction rate.[7]
Caption: Multicomponent reaction pathway for pyrimido[4,5-b]quinoline synthesis.
Experimental Protocol: Ultrasound-Assisted Synthesis of 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione Derivatives
This protocol details a green and efficient ultrasound-assisted synthesis.
Materials:
-
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one (1.0 eq)
-
Dimedone (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Acetic acid or Ethanol
Procedure:
-
In a suitable reaction vessel, combine the 6-aminopyrimidine derivative (1.0 mmol), dimedone (1.0 mmol), and the aromatic aldehyde (1.0 mmol) in acetic acid or ethanol (5.0 mL).
-
Stir the reaction mixture at room temperature for 5 minutes.
-
Place the reaction vessel in an ultrasonic bath and irradiate at a suitable frequency and power until the reaction is complete, as monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product, wash with cold ethanol, and dry to obtain the pure pyrimido[4,5-b]quinoline derivative.[7]
| Entry | Aromatic Aldehyde | Solvent | Time (min) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | 20 | 92 |
| 2 | 4-Chlorobenzaldehyde | Acetic Acid | 25 | 95 |
| 3 | 4-Methoxybenzaldehyde | Ethanol | 30 | 90 |
Table 2: Representative yields for the ultrasound-assisted synthesis of pyrimido[4,5-b]quinoline derivatives.
III. Synthesis of Chromeno[4,3-b]quinoline Scaffolds
Chromeno[4,3-b]quinolines are another important class of fused heterocycles with diverse biological activities. An efficient, catalyst-free, multicomponent approach in a green solvent like ethylene glycol provides an environmentally friendly route to these compounds.[8]
Mechanistic Rationale
This synthesis proceeds via a one-pot, two-step domino protocol. Initially, an in-situ generated 3-(arylmethylene)chroman-2,4-dione is formed from the reaction of 4-hydroxycoumarin and an aromatic aldehyde. This intermediate then undergoes a Michael Initiated Ring Closure (MIRC) reaction with an enamine, generated from a β-dicarbonyl compound and an amine, to afford the final chromeno[4,3-b]quinolone derivative. This process involves the formation of three new bonds and one stereocenter in a single operation.[8]
Caption: Michael Initiated Ring Closure (MIRC) pathway for chromeno[4,3-b]quinoline synthesis.
Experimental Protocol: Catalyst-Free Synthesis of Chromeno[4,3-b]quinolone Derivatives
This protocol outlines a green and efficient synthesis in ethylene glycol.
Materials:
-
4-Hydroxycoumarin (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Dimedone (1.0 eq)
-
Aromatic amine (1.0 eq)
-
Ethylene glycol
Procedure:
-
In a round-bottom flask, dissolve 4-hydroxycoumarin (1 mmol) and the aromatic aldehyde (1 mmol) in ethylene glycol (5 mL).
-
Heat the mixture at 80 °C for 10-15 minutes until the starting materials are consumed (monitored by TLC).
-
To the same flask, add dimedone (1 mmol) and the aromatic amine (1 mmol).
-
Continue heating at 80 °C for the specified time (see Table 3), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from hot ethanol to obtain the pure chromeno[4,3-b]quinolone derivative.[8]
| Entry | Aromatic Aldehyde | Aromatic Amine | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4-Methylaniline | 30 | 94 |
| 2 | 4-Nitrobenzaldehyde | Aniline | 35 | 92 |
| 3 | Benzaldehyde | 4-Methoxyaniline | 40 | 90 |
Table 3: Representative yields for the catalyst-free synthesis of chromeno[4,3-b]quinolone derivatives.
Conclusion and Future Perspectives
3-Acetylquinolones have proven to be invaluable building blocks for the construction of diverse and biologically relevant fused heterocyclic scaffolds. The synthetic methodologies detailed in this guide—encompassing classical condensation reactions and modern multicomponent strategies—offer efficient, versatile, and often environmentally benign routes to pyrazolo[3,4-b]quinolines, pyrimido[4,5-b]quinolines, and chromeno[4,3-b]quinolines. The provided protocols are robust and can be adapted for the synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. Future research in this area will likely focus on the development of novel multicomponent reactions, the exploration of asymmetric synthesis to access chiral fused quinolones, and the expansion of the biological applications of these fascinating heterocyclic systems in the ongoing quest for new therapeutic agents.
References
- Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024-03-06).
- Synthesis of Some New Hydroquinoline and Pyrimido[4,5-b] Quinoline Derivatives. (2025-08-06).
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Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one. - ResearchGate. Retrieved from [Link]
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Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system - PMC - NIH. Retrieved from [Link]
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Synthesis of Chromeno[4,3-b]quinolines and Spirobenzofuran-3,3. Retrieved from [Link]
- One-pot synthesis of novel pyrimido[4,5- b ]quinolines and pyrido[2,3- d - SciSpace. Retrieved from https://typeset.io/papers/one-pot-synthesis-of-novel-pyrimido-4-5-b-quinolines-and-2l2x5z7m
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An efficient catalyst-free synthesis of novel chromeno[4,3-b]quinolones through Michael initiated ring closure (MIRC) reaction w - Indian Academy of Sciences. Retrieved from [Link]
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Phcogj.com Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Retrieved from [Link]
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Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry - ijirset. Retrieved from [Link]
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Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. (2025-06-04). Retrieved from [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - MDPI. Retrieved from [Link]
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3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review) | Request PDF. Retrieved from [Link]
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The Versatile Scaffold: 3-Acetyl-4-hydroxy-2-quinolone in Modern Drug Discovery
Introduction: Unveiling a Privileged Structure in Medicinal Chemistry
In the landscape of drug design and discovery, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with multiple, diverse biological targets to elicit a wide range of pharmacological responses. The 3-Acetyl-4-hydroxy-2-quinolone (AHQ) core is a prime example of such a scaffold.[1][2] As a fundamental ring structure in numerous natural alkaloids, AHQ and its derivatives have been extensively explored, revealing a remarkable spectrum of biological activities.[1] These activities span from antibacterial and antifungal to anticancer, anti-inflammatory, and anticonvulsant properties, making the AHQ moiety a focal point for medicinal chemists.[1][3][4]
This guide provides an in-depth exploration of the this compound scaffold, offering both the theoretical underpinnings and practical protocols for its application in contemporary drug discovery programs. We will delve into its synthesis, chemical reactivity, and its role in the rational design of novel therapeutic agents.
Section 1: Physicochemical and Structural Properties
The therapeutic versatility of the AHQ scaffold is deeply rooted in its unique chemical architecture. Officially named 3-acetyl-4-hydroxy-1H-quinolin-2-one, its structure features a bicyclic quinolone core with critical functional groups that dictate its reactivity and biological interactions.[5]
1.1 Tautomerism: A Key to Reactivity
A crucial feature of AHQ is its existence in multiple tautomeric forms. The equilibrium between the keto-enol forms of the 4-hydroxy and 2-quinolone groups, along with the enol form of the 3-acetyl group, creates a dynamic system.[1] Quantum calculations suggest that the 4-hydroxy-2-quinolone tautomer is the most stable.[1] This tautomerism is not merely a structural curiosity; it governs the molecule's reactivity by presenting different nucleophilic and electrophilic centers for chemical modification.
Caption: Tautomeric forms of the this compound core.
1.2 Chemical Properties
The AHQ molecule is rich in reactive sites, making it an ideal starting point for generating diverse chemical libraries.
| Property | Description | Source |
| Molecular Formula | C₁₁H₉NO₃ | [5] |
| Molecular Weight | 203.19 g/mol | [5] |
| Key Functional Groups | 4-hydroxyl, 3-acetyl, 2-carbonyl (amide), aromatic ring | [1][5] |
| Reactivity Centers | Nucleophilic: Active methylene of the acetyl group, hydroxyl group. Electrophilic: Carbonyl carbons of the acetyl and quinolone ring. | [1][2] |
The presence of both electrophilic and nucleophilic centers allows for a wide array of chemical transformations, including electrophilic substitutions, nucleophilic additions, and cycloaddition reactions.[1] This dual reactivity is the cornerstone of its utility in creating libraries of derivatives for high-throughput screening.
Section 2: Synthesis of the this compound Scaffold
The efficient synthesis of the core scaffold is the first critical step in any drug discovery program. Several robust methods have been established.
2.1 Protocol: Synthesis via Intramolecular Cyclization
One of the most common and efficient methods involves the intramolecular cyclization of N-acylated anthranilic acid derivatives.[1] This protocol provides a reliable route to the core structure.
Materials:
-
Anthranilic acid
-
Acid chloride (e.g., acetyl chloride)
-
Triethylamine (TEA)
-
Ethyl acetoacetate (EAA)
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Appropriate solvents (e.g., DMF, ethanol)
Procedure:
-
N-Acylation: Dissolve anthranilic acid in a suitable solvent. Add triethylamine as an HCl scavenger, followed by the dropwise addition of an acid chloride. Stir at room temperature to form the N-acylated anthranilic acid intermediate.[1] Rationale: This step prepares the precursor for the initial ring formation.
-
Benzoxazinone Formation: The N-acylated intermediate undergoes intramolecular nucleophilic attack to yield a benzoxazin-4-one ring.[1]
-
Condensation with EAA: React the benzoxazin-4-one with ethyl acetoacetate. This involves the nucleophilic addition of the active methylene group of EAA to the carbonyl of the benzoxazinone.[1]
-
Final Cyclization: Treat the product from step 3 with a basic solution (e.g., aqueous Na₂CO₃) at room temperature. This induces intramolecular cyclization to furnish the final this compound product.[1][6]
Caption: Workflow for the synthesis of the AHQ scaffold.
Section 3: Applications in Drug Design & Discovery
The AHQ scaffold serves as a launchpad for developing targeted therapeutic agents. Its derivatives have shown promise in several key therapeutic areas.
3.1 Antibacterial Agents
The quinolone core is famously associated with antibiotics that target bacterial DNA replication.[7] While distinct from fluoroquinolones, AHQ derivatives have been developed as potent antibacterial agents.
-
Mechanism of Action: Quinolone-class antibiotics typically function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[8][9] These enzymes are essential for managing DNA supercoiling during replication. By forming a ternary complex with the enzyme and DNA, the drug stabilizes DNA strand breaks, leading to chromosomal fragmentation and cell death.[9] More recently, derivatives of 4-hydroxy-2-quinolone have been specifically designed to inhibit the DNA gyrase subunit B (GyrB), a promising target for overcoming resistance to existing antibiotics.[10]
-
Design Strategy: Structure-activity relationship (SAR) studies have shown that modifications at various positions of the quinolone ring dramatically impact antibacterial potency. For example, introducing long alkyl chains at the C-3 position and halogen substituents at C-6 or C-7 can significantly enhance activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria.[4][11]
3.2 Antifungal Agents
The same structural features that confer antibacterial activity can be tuned for antifungal applications.
-
Design Strategy & SAR: Research has demonstrated that 3-alkyl-4-hydroxy-2-quinolone analogs exhibit potent antifungal activity, for instance, against the pathogenic fungus Aspergillus flavus.[4] Key SAR findings include:
-
Alkyl Chain Length: The length of the alkyl chain at the C-3 position is critical. A nonyl (C9) chain has been shown to be more effective than a tridecyl (C13) chain in certain analogs.[4][12]
-
Aromatic Substitution: Introducing halogen atoms, particularly bromine, onto the benzo portion of the quinolone ring can lead to a dramatic increase in antifungal potency, in some cases surpassing that of the control drug Amphotericin B.[4][12]
-
3.3 Anticancer Agents
The ability of quinolones to interfere with DNA replication machinery also makes them attractive candidates for anticancer drug development.
-
Mechanism of Action: While some quinolones target human topoisomerases, similar to their antibacterial action, other mechanisms are also exploited. The diverse reactivity of the AHQ scaffold allows for the synthesis of hybrid molecules that can engage in multiple anticancer pathways. For instance, pyrazoline-hybrids of quinolones are being investigated for their ability to inhibit enzymes that facilitate cell division.[6]
3.4 Anti-inflammatory and Antioxidant Agents
The 4-hydroxy-2-quinolone core is a known pharmacophore for anti-inflammatory and antioxidant activity. The hydroxyl group at the C-4 position is crucial, though its radical scavenging ability can be hindered by a strong intramolecular hydrogen bond with the adjacent carbonyl group.[6] Derivative design often focuses on modulating this property or introducing other moieties with known anti-inflammatory effects.
3.5 Anticonvulsant Agents
A fascinating application of this scaffold is in neurology. Certain 3-acyl-4-hydroxyquinolin-2(1H)-ones have been identified as systemically active anticonvulsants.
-
Mechanism of Action: These compounds act as antagonists at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor complex.[3] By blocking this site, they can modulate glutamatergic neurotransmission, which is implicated in seizure activity.
Section 4: Protocols for Derivative Synthesis and Biological Evaluation
This section provides actionable protocols for researchers looking to explore the potential of the AHQ scaffold.
4.1 Protocol: Synthesis of 3-Alkyl-4-hydroxy-2-quinolone Analogs (Antifungal/Antibacterial)
This protocol is adapted from methodologies aimed at producing derivatives with antimicrobial properties.[11]
Materials:
-
Substituted isatoic anhydrides (e.g., 6-bromo-isatoic anhydride)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Appropriate β-keto esters (e.g., methyl 3-oxododecanoate for a nonyl side chain)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend the substituted isatoic anhydride in anhydrous DMF.
-
Deprotonation: Add NaH portion-wise to the suspension at 0 °C. Allow the mixture to stir for 30 minutes. Rationale: NaH acts as a strong base to deprotonate the β-keto ester in the next step, creating a nucleophile.
-
Condensation: Add the β-keto ester dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80 °C for 4-6 hours, monitoring by TLC. Rationale: The nucleophilic enolate attacks the anhydride, leading to ring-opening and subsequent condensation to form the quinolone ring.
-
Work-up: Cool the reaction mixture and carefully quench with cold water. Acidify with dilute HCl until a precipitate forms.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with water, and purify by recrystallization or column chromatography to yield the desired 3-alkyl-4-hydroxy-2-quinolone analog.
4.2 Protocol: In Vitro Antimicrobial Activity Screening (Broth Microdilution Assay)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[13]
Materials:
-
Synthesized AHQ derivatives
-
Bacterial strains (e.g., S. aureus, E. coli) or fungal strains (A. flavus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Sterile 96-well microtiter plates
-
Standard antibiotic/antifungal for positive control (e.g., Ciprofloxacin, Amphotericin B)
-
DMSO for dissolving compounds
-
ELISA plate reader or spectrophotometer
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in DMSO. Create a series of two-fold serial dilutions in the appropriate broth medium directly in the 96-well plate.
-
Inoculum Preparation: Grow the microbial strain overnight. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) with a plate reader.
Caption: Workflow for in vitro antimicrobial screening.
Conclusion
The this compound scaffold represents a classic example of a privileged structure in medicinal chemistry. Its synthetic accessibility, combined with a multitude of reactive sites, provides an exceptional platform for generating chemical diversity. The proven track record of its derivatives across a wide range of therapeutic targets, from bacterial enzymes to CNS receptors, ensures that the AHQ core will remain a valuable and enduring tool for researchers and scientists in the ongoing quest for novel and more effective medicines.
References
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- ResearchGate. (n.d.). Synthesis of 3‐acetyl‐ 4‐hydroxyquinolin‐2(1H)‐one.
- ResearchGate. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones.
- PubChem. (n.d.). 3-Acetyl-2,4-dihydroxyquinoline. PubChem.
- Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27, 2823-2826.
- Wikipedia. (n.d.). Quinolone antibiotic. Wikipedia.
- NIH. (n.d.). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities.
- ACS Publications. (n.d.). 3-Acyl-4-hydroxyquinolin-2(1H)-ones. Systemically active anticonvulsants acting by antagonism at the glycine site of the N-methyl-D-aspartate receptor complex. Journal of Medicinal Chemistry.
- Srifa, W., Taka, T., Mahajan, S., Tuntiwechapikul, W., & Tuchinda, P. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059.
- MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI.
- MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI.
- Vila, J., & Martinez, J. L. (2009). Mechanism of action of and resistance to quinolones. Microbial Biotechnology, 2(1), 31-38.
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
- AL-Ayed, A. S. (2012). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 16(4), 365-372.
- International Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. International Journal of Pharmacy and Biological Sciences.
- Chen, Y., Li, M., Wang, Y., Zhang, Y., Zhang, J., & An, L. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry, 13(7), 868-877.
- Science and Education Publishing. (n.d.). Review on 4-Hydroxycoumarin Chemistry: Synthesis, Acylation and Photochemical Properties.
- Chemical Synthesis Database. (2025). 3-acetyl-4-hydroxy-2H-chromen-2-one.
- NIH. (n.d.). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications.
- MDPI. (n.d.). Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. MDPI.
- PubMed. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. PubMed.
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ResearchGate. (n.d.). (PDF) Bio-computational modeling, POM analysis and molecular dynamic simulation for novel synthetic quinolone and benzo[d][1][14]oxazine candidates as antimicrobial inhibitors. ResearchGate.
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Application Notes and Protocols for Quinolone Derivatives: A Guide to Evaluating Antibacterial and Antifungal Efficacy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the antibacterial and antifungal applications of quinolone derivatives. This document offers in-depth technical guidance, field-proven insights, and detailed protocols to facilitate the evaluation of these promising antimicrobial agents.
Introduction: The Enduring Potential of Quinolone Derivatives
Quinolone and its derivatives represent a significant class of synthetic antimicrobial agents that have been a cornerstone of infectious disease treatment for decades.[1][2][3] Initially recognized for their potent antibacterial properties, the therapeutic landscape of quinolones has expanded to include notable antifungal, antiviral, and even anticancer activities.[1][4][5][6] The versatility of the quinolone scaffold allows for extensive chemical modifications, leading to the development of numerous derivatives with enhanced efficacy, broader spectrums of activity, and improved pharmacokinetic profiles.[3][4]
This guide will delve into the core principles and practical methodologies for assessing the antimicrobial prowess of quinolone derivatives, with a focus on their antibacterial and antifungal applications. From understanding their mechanisms of action to implementing robust in vitro and in vivo assays, these notes are designed to equip researchers with the knowledge to confidently advance their drug discovery programs.
Part 1: Mechanism of Action - A Tale of Two Topoisomerases (and Beyond)
The primary antibacterial mechanism of quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7][8][9][10][11] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately, bacterial cell death.[7][10][11]
-
DNA Gyrase: Predominantly found in Gram-negative bacteria, DNA gyrase introduces negative supercoils into the DNA, a process essential for initiating DNA replication.[7][8]
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating newly replicated circular chromosomes, allowing for their segregation into daughter cells.[7][8]
Interestingly, the antifungal activity of some quinolone derivatives is also linked to the inhibition of topoisomerase II, the eukaryotic counterpart of bacterial gyrase and topoisomerase IV.[12][13] While eukaryotic topoisomerase II is structurally similar to its prokaryotic homologs, differences in the enzyme's active site allow for the development of quinolone derivatives with selective toxicity towards fungal pathogens.[12]
Diagram: Antibacterial Mechanism of Quinolone Derivatives
Caption: Quinolone derivatives inhibit bacterial DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Part 2: In Vitro Efficacy Assessment - The Foundation of Antimicrobial Profiling
A thorough in vitro evaluation is the first critical step in characterizing the antimicrobial properties of novel quinolone derivatives. These assays provide quantitative data on the potency and spectrum of activity of the compounds.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14] The broth microdilution method is the gold standard for determining MIC values.[14]
Protocol 1: Broth Microdilution for Antibacterial Susceptibility Testing
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Test quinolone derivative
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa)
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35-37°C)
Procedure:
-
Preparation of Quinolone Stock Solution: Dissolve the quinolone derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the quinolone stock solution to the first well of each row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh agar plate, pick several colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well).
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the quinolone derivative at which there is no visible growth (turbidity).[15]
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Protocol 2: Broth Microdilution for Antifungal Susceptibility Testing
This protocol is adapted from the CLSI M27 guidelines for yeasts.
Materials:
-
Test quinolone derivative
-
96-well microtiter plates
-
RPMI-1640 medium buffered with MOPS
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
0.5 McFarland standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35°C)
Procedure:
-
Preparation of Quinolone Stock Solution: As described in the antibacterial protocol.
-
Serial Dilutions: As described in the antibacterial protocol, using RPMI-1640 medium.
-
Inoculum Preparation:
-
Prepare a suspension of the yeast in saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[14]
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Controls: As described in the antibacterial protocol.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC for fungi is often determined as the lowest concentration that produces a significant (e.g., 50% or 90%) reduction in growth compared to the growth control. This can be assessed visually or with a spectrophotometer.
Data Presentation: Summarizing Antimicrobial Activity
The results of MIC testing are best presented in a tabular format for easy comparison of the activity of different quinolone derivatives against a panel of microorganisms.
Table 1: Illustrative Antibacterial Activity of Quinolone Derivatives (MIC in µg/mL)
| Quinolone Derivative | E. coli (ATCC 25922) | S. aureus (ATCC 29213) | P. aeruginosa (ATCC 27853) |
| Ciprofloxacin | 0.015 - 1 | 0.12 - 1 | 0.25 - 4 |
| Levofloxacin | ≤ 0.06 - 2[15] | 0.12 - 1 | 0.5 - 8 |
| Moxifloxacin | 0.06 - 0.25 | 0.06 - 0.25 | 2 - 8 |
| Nalidixic Acid | 1 - 16 | >128 | >128 |
| Experimental Derivative QD-1 | Insert Data | Insert Data | Insert Data |
| Experimental Derivative QD-2 | Insert Data | Insert Data | Insert Data |
Table 2: Illustrative Antifungal Activity of Quinolone Derivatives (MIC in µg/mL)
| Quinolone Derivative | C. albicans (ATCC 90028) | C. neoformans (ATCC 90112) | Aspergillus fumigatus (ATCC 204305) |
| Fluconazole (Reference) | 0.25 - 2 | 1 - 8 | >64 |
| Experimental Derivative QF-1 | Insert Data | Insert Data | Insert Data |
| Experimental Derivative QF-2 | Insert Data | Insert Data | Insert Data |
Part 3: Cytotoxicity Assessment - Ensuring Host Safety
A critical aspect of drug development is to ensure that the antimicrobial agent is selectively toxic to the pathogen and exhibits minimal toxicity to host cells.[16][17][18] Several in vitro assays can be employed to assess the cytotoxicity of quinolone derivatives.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[19]
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test quinolone derivative
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in the CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the quinolone derivative in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 24-48 hours in the CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Part 4: In Vivo Efficacy Models - The Bridge to Clinical Application
While in vitro assays provide valuable initial data, in vivo models are essential to evaluate the efficacy of quinolone derivatives in a complex biological system.[20][21] Murine models of infection are commonly used for this purpose.[20][22][23]
Protocol 4: Murine Systemic Infection Model
This protocol provides a general framework for assessing the in vivo efficacy of a quinolone derivative against a bacterial pathogen.
Materials:
-
Mice (e.g., BALB/c or Swiss albino)
-
Bacterial pathogen (e.g., S. aureus, E. coli)
-
Test quinolone derivative formulated for the desired route of administration (e.g., oral, intravenous)
-
Saline or appropriate vehicle
-
Syringes and needles
Procedure:
-
Infection: Infect the mice with a lethal or sublethal dose of the bacterial pathogen via an appropriate route (e.g., intraperitoneal, intravenous).
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer the quinolone derivative to different groups of mice at various doses. Include a vehicle control group that receives only the vehicle.
-
Monitoring: Monitor the mice for a set period (e.g., 7-14 days) for signs of morbidity and mortality.
-
Endpoint: The primary endpoint is typically survival. The dose of the quinolone derivative that protects 50% of the infected mice (the 50% effective dose or ED₅₀) can be calculated.
-
Bacterial Load (Optional): At specific time points, a subset of mice can be euthanized, and target organs (e.g., spleen, liver, kidneys) can be harvested to determine the bacterial load (CFU/gram of tissue).
Conclusion
The continued evolution of quinolone derivatives underscores their importance in the fight against infectious diseases.[4][24][25] The protocols and application notes presented here provide a robust framework for the systematic evaluation of their antibacterial and antifungal properties. By combining a thorough understanding of their mechanism of action with rigorous in vitro and in vivo testing, researchers can effectively identify and advance promising new quinolone-based therapies.
References
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Recent Advances in Quinolone Hybrids With Potential Antibacterial Activity Against drug-resistant Bacteria. Taylor & Francis Online. [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. SpringerLink. [Link]
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Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. PubMed. [Link]
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Recent Advances in Quinolone based Derivatives as Potential Anticancer Agents. ResearchGate. [Link]
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Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. JoVE. [Link]
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Quinolone antibiotic. Wikipedia. [Link]
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Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. PubMed. [Link]
-
Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. MDPI. [Link]
-
Evaluation of quinolone derivatives for antitrypanosomal activity. PubMed. [Link]
-
Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action?. National Institutes of Health. [Link]
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Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. Scilit. [Link]
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Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. ResearchGate. [Link]
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2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Ingenta Connect. [Link]
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Quinolone derivatives and their antifungal activities: An overview. ResearchGate. [Link]
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Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. National Institutes of Health. [Link]
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Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. MDPI. [Link]
-
In vitro antibacterial activity of three new quinolone derivatives: rosoxacin, norfloxacin, pefloxacin. PubMed. [Link]
-
Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. National Institutes of Health. [Link]
-
Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Publications. [Link]
-
Mechanism of Quinolone Action and Resistance. National Institutes of Health. [Link]
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Quinolone derivatives and their antifungal activities: An overview. PubMed. [Link]
-
The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. National Institutes of Health. [Link]
-
In vitro and in vivo antibacterial activity of AM-833, a new quinolone derivative. PubMed. [Link]
-
Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI. [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. National Institutes of Health. [Link]
-
In vitro activities of the quinolone antimicrobial agents A-56619 and A-56620. PubMed. [Link]
-
Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms. PubMed. [Link]
-
Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. University of Jordan. [Link]
-
Synthesis and antibacterial evaluation of certain quinolone derivatives. American Journal of PharmTech Research. [Link]
-
Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. ACS Publications. [Link]
-
Quinolone antibiotics. National Institutes of Health. [Link]
-
Synthesis and antibacterial evaluation of certain quinolone derivatives. PubMed. [Link]
-
Some quinolone containing drugs with antibacterial action under clinical trials. ResearchGate. [Link]
-
2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. ResearchGate. [Link]
-
2-Quinolone-Based Derivatives as Antibacterial Agents: A Review. Bentham Science. [Link]
-
In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. [Link]
-
(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies. ResearchGate. [Link]
-
The fluoroquinolone compounds potentiate the antifungal activity of the echinocandins against Aspergillus fumigatus. Portland Press. [Link]
-
S159 Antifungal Susceptibility Testing. Oxford Academic. [Link]
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Application Notes & Protocols for the Development of Anticancer Agents from 3-Acetyl-4-hydroxy-2-quinolone
Introduction: The 3-Acetyl-4-hydroxy-2-quinolone Scaffold in Oncology
The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Specifically, the this compound (AHQ) framework has emerged as a highly versatile starting point for the design of novel therapeutic agents.[1][2] Its unique structural features, including multiple sites for chemical modification and the ability to engage in various biological interactions, make it an attractive candidate for anticancer drug discovery.[3][4][5] Research has consistently shown that derivatives of the 2-quinolone and 4-quinolone core can inhibit cancer cell growth through various mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling proteins like protein kinases and topoisomerases.[3][4][5]
This guide provides a comprehensive overview and detailed protocols for researchers engaged in the synthesis and evaluation of novel anticancer agents based on the AHQ scaffold. As a senior application scientist, the following sections are designed to explain not just the "how" but the "why" behind each experimental step, ensuring both technical accuracy and practical, field-proven insight.
Understanding the Mechanism: How Quinolone Derivatives Induce Cancer Cell Death
A primary mechanism by which many quinolone derivatives exert their anticancer effects is through the induction of apoptosis, a form of programmed cell death essential for eliminating damaged or malignant cells.[6][7] This process is tightly regulated by a complex network of signaling proteins and can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Many potent 2-quinolone derivatives have been shown to trigger apoptosis by modulating key components of these pathways, such as the Bcl-2 family of proteins and the caspase cascade.[6][8]
The diagram below illustrates the convergence of the intrinsic and extrinsic apoptotic pathways, highlighting potential targets for AHQ-derived anticancer agents.
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Acetylquinolones
Welcome to the technical support center for the synthesis of 3-acetylquinolones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common and often frustrating challenges encountered in the lab, providing not just solutions but the mechanistic reasoning behind them. Our goal is to empower you with the expertise to troubleshoot effectively, optimize your reactions, and achieve consistent, high-quality results.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial queries regarding 3-acetylquinolone synthesis.
Q1: What are the most common and reliable methods for synthesizing the 4-hydroxy-3-acetylquinolone core structure? The two most established and widely used methods are the Conrad-Limpach synthesis and the Gould-Jacobs reaction . The Conrad-Limpach method involves the condensation of an aniline with a β-ketoester (like ethyl acetoacetate), followed by a thermal cyclization.[1][2] The Gould-Jacobs reaction is similar but typically starts with the condensation of an aniline with an alkoxymethylenemalonic ester, which then undergoes thermal cyclization, hydrolysis, and decarboxylation to yield the quinolone core.[3][4]
Q2: My cyclization step is failing or giving very low yields. What is the most common cause? The single most critical parameter for the cyclization step in both Conrad-Limpach and Gould-Jacobs reactions is temperature . These reactions require extremely high temperatures, often in the range of 250-260 °C, to drive the intramolecular electrocyclization.[3][5] Insufficient heating is the primary reason for failure.
Q3: Why is a high-boiling solvent like diphenyl ether or Dowtherm A recommended? These inert, high-boiling solvents are used to achieve the necessary high temperatures for cyclization safely and uniformly.[3][5] Attempting the reaction at lower temperatures or without a suitable solvent often results in very poor yields (less than 30%) or complete failure of the cyclization step.[1][3] The solvent ensures efficient heat transfer and prevents localized overheating and decomposition.
Q4: I'm using the Conrad-Limpach method and getting the wrong isomer (a 2-quinolone instead of a 4-quinolone). Why? This is a classic case of kinetic versus thermodynamic control. The aniline can attack two electrophilic sites on the β-ketoester: the ketone or the ester.
-
Low Temperature (e.g., room temp): Attack occurs at the more reactive keto group, leading to a β-aminoacrylate (the kinetic product). This intermediate cyclizes to the desired 4-hydroxyquinolone (Conrad-Limpach product).[1]
-
High Temperature (e.g., 140-160 °C): Attack occurs at the less reactive ester group, forming a β-keto anilide (the thermodynamic product). This intermediate cyclizes to a 2-hydroxyquinolone (Knorr Quinoline Synthesis product).[1][6]
Q5: Can microwave-assisted synthesis improve my results? Absolutely. Microwave irradiation has emerged as a highly effective modern alternative to conventional heating. It can dramatically reduce reaction times from hours to minutes and often increases yields by providing rapid, uniform heating that minimizes the formation of degradation byproducts.[5][7][8]
Part 2: In-Depth Troubleshooting Guides
Guide 1: The Initial Condensation Step
The formation of the enamine or anilidomethylenemalonate intermediate is the foundation of the entire synthesis. Problems here will cascade through the workflow.
Problem: Low yield of the acyclic intermediate after reacting the aniline with the ketoester/malonate.
-
Root Cause Analysis: The initial condensation is a reversible equilibrium reaction that produces a small molecule byproduct (water or ethanol). According to Le Châtelier's principle, the presence of this byproduct in the reaction mixture can inhibit forward reaction progress. Furthermore, the enamine intermediate is susceptible to hydrolysis back to the starting materials if water is present, especially under the acidic conditions sometimes used for catalysis.[9][10]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents and freshly distilled anilines.
-
Remove Byproducts: For condensations that produce water, use a Dean-Stark apparatus to azeotropically remove it from the reaction mixture. For reactions producing ethanol, performing the reaction under a gentle stream of nitrogen can help drive off the volatile alcohol.
-
Catalyst Choice: While often performed without a catalyst, a mild acidic catalyst (e.g., a trace of p-toluenesulfonic acid or acetic acid) can accelerate the condensation. However, be cautious, as strong acid can promote hydrolysis of the enamine product.[11][12]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the limiting reagent (usually the aniline) to determine the optimal reaction time and prevent decomposition from prolonged heating.
-
Guide 2: The High-Temperature Cyclization Step
This is the most challenging and failure-prone step in the synthesis.
Problem: The reaction mixture darkens significantly (charring), and the desired cyclized product is obtained in minimal yield or not at all.
-
Root Cause Analysis: The required high temperatures (>250 °C) are often close to the decomposition point of the starting materials and the product.[3] Direct heating of the neat intermediate can lead to uneven heat distribution, causing localized charring while other parts of the mixture remain below the required cyclization temperature.
-
Troubleshooting Protocol:
-
Solvent is Key: As mentioned in the FAQ, using an inert, high-boiling solvent is crucial. The choice of solvent is critical for success.
-
Temperature Control: Use a high-temperature thermometer and a heating mantle with a temperature controller. Do not rely on the mantle's dial setting. Ensure the reaction mixture itself reaches and maintains the target temperature (e.g., 250-260 °C).
-
Consider Microwave Synthesis: If available, a microwave reactor is the preferred method. It allows for precise temperature control and rapid heating, often leading to cleaner reactions and higher yields in a fraction of the time.[5]
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions at these high temperatures.
-
| Parameter | Conventional Heating (Diphenyl Ether) | Microwave-Assisted Synthesis | Rationale & Citation |
| Temperature | 250-260 °C | 240-250 °C | High energy is required for the 6-electron electrocyclization.[3][5] |
| Reaction Time | 15 - 60 minutes | 5 - 20 minutes | Microwave energy provides more efficient and direct heating to the molecules.[7][8] |
| Typical Yield | 60-95% (optimized) | Often >85-90% | Reduced time at high temperature minimizes thermal decomposition.[5] |
| Workup | More complex (solvent removal) | Simpler (direct precipitation) | The absence of a high-boiling solvent simplifies product isolation.[7] |
Guide 3: Product Purification and Characterization
Even a successful reaction can be undermined by a difficult purification.
Problem: After cyclization in diphenyl ether, it is difficult to isolate a pure, solid product. The crude material is often an oily solid.
-
Root Cause Analysis: Diphenyl ether is a high-boiling, oily substance that can be difficult to remove completely from the product. The desired quinolone product is typically soluble in the hot diphenyl ether but will precipitate upon cooling. However, it can trap solvent, leading to an impure, oily consistency.
-
Troubleshooting Protocol:
-
Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product should begin to precipitate.
-
Induce Precipitation with a Non-Polar Solvent: Add a large volume of a non-polar solvent like cyclohexane, hexanes, or petroleum ether to the cooled mixture.[5] The desired product is generally insoluble in these solvents, while the diphenyl ether is soluble. This will cause the product to crash out of the solution as a solid.
-
Thorough Washing: Filter the precipitated solid and wash it extensively with the same non-polar solvent to remove all traces of the high-boiling reaction solvent.
-
Recrystallization: For final purification, recrystallize the washed solid from a suitable polar solvent such as ethanol, isopropanol, or acetic acid.[13]
-
Guide 4: Challenges in Scale-Up
Transitioning a successful lab-scale reaction to a larger pilot or production scale introduces a new set of challenges related to chemical engineering principles.
Problem: A reaction that was safe and high-yielding at 1 gram scale becomes uncontrollable or gives poor, inconsistent results at 100 grams.
-
Root Cause Analysis: Chemical reactions do not scale linearly.[14] Key factors that change dramatically with scale include:
-
Heat Transfer: A large reactor has a much smaller surface-area-to-volume ratio than a small flask, making it harder to dissipate heat from exothermic events.[14][15]
-
Mixing Efficiency: Ensuring a homogenous mixture in a large vessel is more difficult, which can lead to localized "hot spots" or areas of high reactant concentration.[15]
-
Raw Material Variability: The impact of minor impurities in starting materials is magnified at a larger scale.[16]
-
Crystallization and Polymorphism: The cooling profile of a large batch is different, which can affect the crystal form (polymorph) and particle size of the final product, impacting its physical properties.[14]
-
-
Strategic Solutions for Scale-Up:
-
Process Safety Analysis: Before any scale-up, perform a thorough safety analysis. The initial condensation step can be exothermic and must be controlled with slow addition rates and efficient reactor cooling.[14]
-
Optimize for Catalysis: At scale, it is more efficient and cost-effective to use catalytic amounts of reagents rather than stoichiometric ones where possible.[14]
-
Robust Process Design: Do not scale up a process that only works under very specific, finicky conditions. The process should be robust, meaning it can tolerate minor variations in temperature, concentration, and reaction time without significant drops in yield or purity.
-
Develop a Controlled Crystallization Protocol: Do not simply let the batch "crash cool." Design a controlled cooling ramp to ensure the formation of a consistent and easily filterable crystalline product.
-
Part 3: Visualizations & Workflows
Diagram 1: General Synthetic Workflow
Caption: High-level workflow for 3-acetylquinolone synthesis.
Diagram 2: Conrad-Limpach vs. Knorr Selectivity Control
Caption: Temperature dictates the regiochemical outcome of the Conrad-Limpach reaction.
Part 4: Key Experimental Protocol
Microwave-Assisted Gould-Jacobs Synthesis of 3-Acetyl-4-hydroxyquinoline
This protocol is a representative example adapted from modern methodologies that prioritize speed and efficiency.[5][7][8]
Step 1: Synthesis of the Intermediate (Ethyl 2-acetyl-3-(phenylamino)acrylate)
-
Materials: Aniline (10 mmol), Ethyl 2-acetyl-3-ethoxyacrylate (10.5 mmol), Ethanol (20 mL).
-
Procedure:
-
In a 50 mL round-bottom flask, dissolve the aniline and ethyl 2-acetyl-3-ethoxyacrylate in ethanol.
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the aniline spot has disappeared.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the intermediate and can often be used in the next step without further purification.
-
Step 2: Microwave-Assisted Cyclization
-
Materials: Crude intermediate from Step 1, microwave reactor vial.
-
Procedure:
-
Place the crude intermediate into a 10 mL microwave reactor vial.
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor cavity.
-
Set the reaction parameters: Temperature = 250 °C, Time = 15 minutes, Power = 300 W (or use dynamic power control to maintain temperature).
-
After the reaction is complete, allow the vial to cool to room temperature. A solid should form inside the vial.
-
Step 3: Workup and Purification
-
Procedure:
-
Open the cooled vial and add 10-15 mL of cyclohexane.
-
Break up the solid with a spatula and stir vigorously to wash away any unreacted starting material or byproducts.
-
Filter the solid using a Büchner funnel and wash thoroughly with another 10 mL of cyclohexane.
-
Air-dry the solid.
-
For higher purity, recrystallize the crude solid from hot ethanol. Filter the pure white/off-white crystals and dry them in a vacuum oven.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[17]
-
References
-
Abdel-Kader, D., et al. (2024). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). ResearchGate. [Link]
-
Cieplik, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
Wikipedia. Gould–Jacobs reaction. [Link]
-
Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. [Link]
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
-
Scribd. Conrad-Limpach Quinoline Synthesis. [Link]
-
Cambridge University Press. Conrad-Limpach Reaction. [Link]
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
Chemtek Scientific. Challenges of scaling up production from grams to kilos. [Link]
-
World Pharma Today. Overcoming Challenges in Scale-Up Production. [Link]
-
Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]
-
Making Molecules. Enamines. [Link]
-
Master Organic Chemistry. Enamines. [Link]
-
Ascendia Pharma. (2022). How to Scale Up Pharmaceutical Manufacturing. [Link]
Sources
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- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. Enamines — Making Molecules [makingmolecules.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3-Acetyl-4-hydroxy-2-quinolone
Welcome to the technical support center for the synthesis of 3-Acetyl-4-hydroxy-2-quinolone. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and practical, field-proven protocols to optimize reaction yields and purity. This resource is structured to address specific experimental challenges through a detailed question-and-answer format, explaining not just the "how" but the critical "why" behind each recommendation.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses the most frequent issues encountered during the synthesis of this compound, which is often prepared via a multi-step process involving the Conrad-Limpach reaction followed by acetylation, or related pathways.
Q1: My overall yield is consistently low. What are the primary factors to investigate?
Low yields in quinolinone synthesis are common and can typically be traced back to a few critical parameters.[1] The most influential factors are reaction temperature, choice of solvent, and purity of the starting materials.[1]
-
Thermal Conditions : The key cyclization step often requires extremely high temperatures, frequently exceeding 250°C, to proceed efficiently.[2] Insufficient heat can lead to an incomplete reaction, while excessive temperatures or prolonged heating can cause product decomposition.
-
Solvent Selection : For the thermal cyclization step, the choice of solvent is paramount. High-boiling point, inert solvents are necessary to reach the required temperatures safely and effectively.[2][3] Reactions run neat (without solvent) often result in significantly lower yields, typically below 30%.[4]
-
Reagent Purity : Ensure the aniline and β-ketoester starting materials are pure. Impurities can participate in side reactions, consuming reagents and complicating the purification process.[1]
-
Atmosphere Control : Some intermediates may be sensitive to air or moisture. If degradation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]
Below is a logic diagram to guide your troubleshooting process for low yields.
Caption: Troubleshooting workflow for low yield.
Q2: The thermal cyclization step to form the 4-hydroxy-2-quinolone core is inefficient. How can I improve it?
This is the most critical and often lowest-yielding step. The high activation energy is due to the required break in the aromaticity of the aniline ring during the intramolecular cyclization.[3]
Causality : The reaction proceeds via an imine-enol tautomer, which must be formed at high energy.[3] The subsequent electrocyclic ring-closing is the rate-determining step and requires significant thermal energy.[4]
Solutions :
-
Solvent Optimization : The single most effective change is to use a high-boiling, inert solvent. This not only allows the reaction to reach the necessary temperature but also improves heat transfer and minimizes charring. Mineral oil and Dowtherm A are classic choices, but others can be effective.[3][4] A study on the Conrad-Limpach synthesis confirmed that yields generally increase with the boiling point of the solvent.[3]
Solvent Boiling Point (°C) Typical Performance Mineral Oil > 300 Good, but can complicate workup.[4] Dowtherm A 257 Excellent, classic choice.[2] 1,2,4-Trichlorobenzene 214 Good alternative, may require longer reaction times.[3] Alkyl Benzoates 200 - 260 Good yields, can act as both solvent and reagent.[3] -
Acid Catalysis : The cyclization can be catalyzed by strong acids. Polyphosphoric acid (PPA) is often used to promote intramolecular cyclization at slightly lower temperatures than purely thermal methods.[5][6]
Q3: I'm observing significant side product formation, particularly an N-alkylated or de-acetylated species. How can I prevent this?
Side product formation often points to issues with reaction conditions or the reactivity of the intermediates.
-
De-acetylation : The acetyl group at the C3 position can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup. To mitigate this, ensure workup steps are performed under neutral or mildly acidic conditions and at low temperatures.
-
N-Alkylation : If your synthesis involves N-unsubstituted quinolones and you are using alkylating agents in subsequent steps, undesired N-alkylation can compete with O-alkylation. The tautomeric nature of the 4-hydroxy-2-quinolone scaffold presents multiple reactive sites.[6] To favor O-alkylation, consider using a non-polar solvent and a bulky base.
-
Isomer Formation : In some quinolone syntheses, like the Camps cyclization, a mixture of 2-hydroxy and 4-hydroxy isomers can be formed depending on the reaction conditions.[7] For the Conrad-Limpach-Knorr synthesis, kinetic control (lower temperature addition) favors the 4-quinolone, while thermodynamic control (higher temperature cyclization) can favor the 2-quinolone.[8]
Q4: My final product is impure and difficult to purify. What is the recommended workup and purification procedure?
Purification of quinolones from high-boiling solvents requires a specific approach.
Workup Procedure :
-
After the thermal cyclization is complete (monitor by TLC), cool the reaction vessel to below 100°C.
-
While still warm, dilute the mixture with a large volume of a non-polar hydrocarbon solvent such as hexanes or heptane. This will precipitate your crude product while keeping the high-boiling solvent in solution.[2]
-
Stir the resulting slurry vigorously as it cools to room temperature to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with more of the hydrocarbon solvent to remove all residual high-boiling solvent.
Purification :
-
Recrystallization : The most effective method for purification is recrystallization. Ethanol is a commonly used solvent.[1] For less soluble compounds, DMF or DMSO with subsequent precipitation by adding water can be effective.
-
Column Chromatography : This is generally a last resort due to the often-poor solubility of quinolones in common chromatography solvents. If necessary, a solvent system such as dichloromethane/methanol or chloroform/acetone may be used.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the synthesis of the this compound scaffold?
The most common route is a variation of the Conrad-Limpach synthesis .[4] It involves two main stages:
-
Condensation : An aniline reacts with a β-ketoester (e.g., diethyl malonate) to form a β-anilinoacrylate intermediate. This step is typically performed at a moderate temperature (110-140°C) and may be acid-catalyzed.[1][4]
-
Thermal Cyclization : The intermediate is heated to high temperatures (~250°C) in a high-boiling solvent. An intramolecular cyclization occurs, followed by the elimination of an alcohol (e.g., ethanol) to form the 4-hydroxy-2-quinolone ring system.[4]
-
Acetylation : If the synthesis starts from a precursor without the acetyl group, a subsequent Friedel-Crafts acylation or reaction with acetyl chloride in the presence of polyphosphoric acid (PPA) can be used to install the acetyl group at the C3 position.[5]
Caption: General synthetic workflow.
Q2: Can modern techniques like microwave irradiation improve this synthesis?
Yes. Microwave-assisted organic synthesis has been successfully applied to quinoline synthesis.[9] It can dramatically reduce reaction times from hours to minutes and may improve yields by providing rapid, uniform heating that minimizes the formation of degradation byproducts associated with prolonged conventional heating.[9]
Q3: What are the key tautomeric forms of this compound?
The molecule exists in several tautomeric forms, which is critical to its reactivity. The primary equilibrium is between the 4-hydroxy-2(1H)-quinolone form and the quinoline-2,4-dione form.[6] The acetyl group at C3 also exhibits keto-enol tautomerism. This complex equilibrium means the molecule has multiple nucleophilic and electrophilic centers, allowing it to be used as a versatile precursor for a wide variety of heterocyclic compounds.[5][10]
Experimental Protocols
Protocol 1: Two-Step Synthesis via Conrad-Limpach Cyclization
This protocol describes the synthesis of the 4-hydroxy-2-quinolone precursor followed by acetylation.
Part A: Synthesis of 4-Hydroxy-2-quinolone
-
Setup : In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 equiv) and diethyl malonate (1.2 equiv).
-
Intermediate Formation : Heat the mixture to 140-150°C and maintain for 2 hours. Ethanol will be evolved. After cooling, the crude intermediate can be used directly or purified.
-
Cyclization : Add the crude intermediate to a flask containing a high-boiling solvent (e.g., Dowtherm A, 5-10 mL per gram of intermediate).
-
Heating : Under an inert atmosphere (N₂), heat the mixture with vigorous stirring to 250-260°C. Maintain this temperature for 30-60 minutes. Monitor the reaction's completion by TLC.[2]
-
Workup : Cool the mixture to ~80°C and pour it into a beaker containing hexanes (10 volumes). Stir until the product fully precipitates.
-
Isolation : Collect the solid by vacuum filtration, wash thoroughly with hexanes, and dry under vacuum to yield the 4-hydroxy-2-quinolone precursor.
Part B: C3-Acetylation of 4-Hydroxy-2-quinolone
-
Setup : To a flask, add the 4-hydroxy-2-quinolone precursor (1.0 equiv) and polyphosphoric acid (PPA) (10x weight of precursor).
-
Reagent Addition : Add acetyl chloride (1.5 equiv) dropwise while stirring.
-
Reaction : Heat the mixture to 80-90°C and stir for 2-4 hours, monitoring by TLC.[5]
-
Workup : Cool the reaction and carefully pour it over crushed ice with vigorous stirring.
-
Isolation : The product will precipitate. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry.
-
Purification : Recrystallize the crude product from ethanol to obtain pure this compound.
References
-
El-Naggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. [Link]
-
Abdou, W. M. (2017). Chemistry of 4-hydroxy-2(1H)-quinolone. Part 2. As synthons in heterocyclic synthesis. Journal of the Serbian Chemical Society. [Link]
-
Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]
-
Marks, T. H., & Murray, M. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 16(9), 7547-7555. [Link]
-
Wikipedia. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]
-
Abdou, W. M. (2017). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Journal of the Serbian Chemical Society. [Link]
-
Wikipedia. (2023). 4-Quinolone. Wikipedia. [Link]
-
QuimicaOrganica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Química Orgánica. [Link]
-
Abdou, W. M. (2017). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of the Serbian Chemical Society. [Link]
-
Ranucci, E., & Ranucci, M. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. Molecules, 28(14), 5439. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
-
PubChem. (n.d.). 3-Acetyl-2,4-dihydroxyquinoline. National Center for Biotechnology Information. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 9. asianpubs.org [asianpubs.org]
- 10. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Purification of 3-Acetyl-4-hydroxy-2-quinolone
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for the purification of 3-Acetyl-4-hydroxy-2-quinolone (AHQ). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. The following question-and-answer section provides direct solutions, explains the underlying scientific principles, and offers detailed protocols to ensure you achieve the desired purity for your downstream applications.
Frequently Asked Questions & Troubleshooting
Q1: My crude this compound product is an off-white or brownish solid. What is the primary cause, and what is the best initial purification strategy?
A: The discoloration in your crude product typically arises from residual starting materials, catalysts, or side-products formed during synthesis, such as the thermal cyclization of acetoacetanilide derivatives or a Gould-Jacobs reaction.[1][2] The most effective and widely used initial purification technique for crystalline solids like AHQ is recrystallization .
Scientific Rationale: Recrystallization is a purification technique based on the principle of differential solubility. The ideal solvent will dissolve the target compound and its impurities at a high temperature but will have low solubility for the target compound at low temperatures, while the impurities remain dissolved.[3] As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out, leaving the more soluble impurities behind in the solvent (mother liquor).
Q2: How do I select the best recrystallization solvent for this compound?
A: Solvent selection is the most critical step for successful recrystallization. An ideal solvent should exhibit high solubility for AHQ at its boiling point and low solubility at or below room temperature.[3] A systematic screening process is recommended.
Experimental Protocol: Solvent Screening
-
Place approximately 20-30 mg of your crude AHQ into several different test tubes.
-
To each tube, add a different solvent (e.g., ethanol, methanol, acetic acid, ethyl acetate, water, or mixtures) dropwise at room temperature, shaking after each addition. A good candidate solvent will not dissolve the compound readily at this stage.
-
For solvents that do not dissolve the compound at room temperature, gently heat the test tube in a water bath until the solvent boils. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The best solvent will yield a large amount of pure, well-formed crystals.
Data Presentation: Common Solvents for Quinolone Derivatives
| Solvent | Boiling Point (°C) | Polarity (Index) | Common Observations |
| Ethanol | 78 | 4.3 | Often a good choice; may require a co-solvent like water to reduce solubility at cold temperatures. |
| Methanol | 65 | 5.1 | Similar to ethanol but higher polarity; may be too soluble for good recovery.[4] |
| Glacial Acetic Acid | 118 | 6.2 | Effective for dissolving quinolones, but can be difficult to remove completely. |
| Ethyl Acetate | 77 | 4.4 | Lower polarity; good for less polar impurities. |
| Water | 100 | 10.2 | AHQ generally has low solubility in water, making it a potential anti-solvent in a mixed solvent system. |
Q3: My recovery yield after recrystallization is very low. What went wrong?
A: Low recovery is a frequent issue in recrystallization. The cause can usually be traced to one of several procedural steps.
Troubleshooting Guide: Low Recrystallization Yield
| Problem | Possible Cause | Solution |
| No or few crystals form upon cooling. | 1. Too much solvent was used: The solution is not saturated enough for crystallization to occur. | Re-heat the solution to boil off some of the solvent until it becomes slightly cloudy (saturation point), then add a few drops of hot solvent to redissolve and cool again. |
| 2. Cooling was too rapid: Fast cooling leads to the formation of small, impure crystals or prevents crystallization altogether. | Allow the flask to cool slowly on the benchtop before moving it to an ice bath. Avoid disturbing the flask during this period. | |
| 3. Supersaturated solution: Crystallization has not been initiated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed crystal" of pure AHQ.[3] | |
| Crystals form, but the final mass is low. | 1. Compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of your product remains in the mother liquor. | Re-evaluate your solvent choice. Consider a less polar solvent or a mixed-solvent system (e.g., Ethanol/Water) to decrease solubility when cold. |
| 2. Premature crystallization during hot filtration: If you performed a hot gravity filtration to remove insoluble impurities, your product may have crystallized on the filter paper. | Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. | |
| 3. Excessive washing: Washing the collected crystals with too much cold solvent can redissolve some of the product. | Wash the filter cake with a minimal amount of ice-cold solvent, ensuring the vacuum is disconnected during the wash and reconnected to pull the solvent through. |
Q4: Recrystallization failed to remove a key impurity. What is my next option?
A: If an impurity has similar solubility characteristics to AHQ, recrystallization will be ineffective. In this case, column chromatography is the preferred method. This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[5]
Scientific Rationale: Silica gel is a polar stationary phase. Polar compounds will adhere more strongly to the silica and move down the column more slowly, while non-polar compounds will travel down the column faster with the mobile phase. By carefully selecting a mobile phase (eluent) of appropriate polarity, you can achieve separation. The acetyl and hydroxyl groups on AHQ make it a relatively polar molecule.[6]
Experimental Protocol: Column Chromatography of AHQ
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate or Dichloromethane/Methanol. The ideal system will give your target compound (AHQ) a retention factor (Rf) of ~0.3-0.4 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (or a less polar starting solvent). Pour the slurry into a vertical glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude AHQ in a minimum amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry powder to the top of the column. This "dry loading" method generally results in better separation.
-
Elution and Collection: Begin adding the mobile phase to the top of the column, maintaining a constant head of solvent. Collect the eluent in a series of test tubes (fractions). You may start with a less polar solvent and gradually increase the polarity (gradient elution) to move more polar compounds off the column.[7]
-
Fraction Analysis: Spot each collected fraction onto a TLC plate to determine which ones contain your pure product.
-
Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified this compound.
Q5: How do I confirm the purity and identity of my final product?
A: A combination of analytical techniques should be used to confirm both the purity and structural identity of your this compound.
Data Presentation: Purity and Identity Confirmation Methods
| Technique | Purpose | Expected Result for Pure AHQ |
| Melting Point Analysis | Assesses Purity | A sharp, narrow melting point range that matches the literature value. Impurities cause melting point depression and broadening.[3] |
| Thin Layer Chromatography (TLC) | Assesses Purity & Monitors Reactions | A single, well-defined spot under UV light after elution in multiple solvent systems. |
| High-Performance Liquid Chromatography (HPLC) | Quantifies Purity | A single major peak in the chromatogram, with purity often calculated as >95% by peak area. A C18 column with a water/acetonitrile gradient is a common method.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms Chemical Structure | 1H and 13C NMR spectra should match the expected chemical shifts and integration values for the AHQ structure.[8][9] The absence of signals from starting materials or impurities confirms purity. |
| Mass Spectrometry (MS) | Confirms Molecular Weight | The mass spectrum should show a prominent peak corresponding to the molecular ion (M+H)+ or (M-H)- of AHQ (C11H9NO3, MW: 203.19 g/mol ).[10] |
References
-
Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available at: [Link]
-
Proisl, K., Kafka, S., & Košmrlj, J. (2017). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. ResearchGate. Available at: [Link]
-
Krishna, P. S., et al. (Year N/A). Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one. ResearchGate. Available at: [Link]
-
ResearchGate. (Year N/A). Synthesis of 3-acetyl-4-hydroxy-2-quinolinone (3). Reagents and conditions. Available at: [Link]
-
Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. Available at: [Link]
-
PubChem. (2011). 3-Acetyl-2,4-dihydroxyquinoline. National Center for Biotechnology Information. Available at: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization. YouTube. Available at: [Link]
-
Request PDF. (Year N/A). 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). ResearchGate. Available at: [Link]
-
Al-Ayed, A. S. (2012). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 16(4), 353-362. Available at: [Link]
-
Wang, Z., et al. (2022). Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. RSC Medicinal Chemistry, 13(7), 864-872. Available at: [Link]
-
Al-Harthy, T., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059. Available at: [Link]
-
Elnaggar, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available at: [Link]
-
Gáspár, A., et al. (2013). Separation and Determination of Quinolone Antibacterials by Capillary Electrophoresis. Journal of Chromatographic Science, 51(7), 646-653. Available at: [Link]
-
Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Available at: [Link]
-
Hooper, D. C. (2001). Mechanisms of drug resistance: quinolone resistance. International Journal of Antimicrobial Agents, 17(S1), S11-S16. Available at: [Link]
-
Organic Syntheses. (Year N/A). Procedure for Recrystallization. Available at: [Link]
- Google Patents. (Year N/A). CN103664892B - The crystallization of quinoline.
-
ResearchGate. (Year N/A). Purification of the Tag100-Qnr-His6 fusion protein. Available at: [Link]
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 5. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 6. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Acetyl-2,4-dihydroxyquinoline | C11H9NO3 | CID 54682512 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Acetyl-4-hydroxy-2-quinolone
Welcome to the technical support center for the synthesis of 3-acetyl-4-hydroxy-2-quinolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, particularly when utilizing the Conrad-Limpach synthesis or similar methodologies.
Issue 1: Low or No Yield of the Desired Product
Probable Causes:
-
Incomplete Cyclization: The thermal cyclization step is often the most challenging, requiring high temperatures (typically >250 °C) to proceed efficiently.[1][2][3] Insufficient temperature or heating time will result in a low yield.
-
Suboptimal Solvent Choice: The choice of solvent is critical for the high-temperature cyclization. Running the reaction neat can lead to decomposition and lower yields.[1][2] High-boiling, inert solvents like mineral oil or diphenyl ether are often preferred.[4][5]
-
Impure Starting Materials: The purity of the aniline and β-ketoester starting materials is crucial. Contaminants can interfere with the reaction and lead to the formation of side products.
-
Reaction Atmosphere: Sensitivity to air or moisture can lead to degradation of intermediates or the final product.
Solutions:
-
Optimize Cyclization Conditions:
-
Temperature Control: Ensure your reaction setup can safely and consistently maintain the required high temperature. Use a high-boiling point solvent to ensure even heat distribution.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time for complete cyclization.
-
-
Solvent Screening: If yields remain low, consider screening alternative high-boiling point solvents. A study on the Conrad-Limpach synthesis identified several inexpensive and user-friendly solvent options.[5]
-
Purify Starting Materials: Ensure the aniline and ethyl acetoacetate are of high purity. If necessary, purify them by distillation or recrystallization before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions and decomposition.[1]
Issue 2: Formation of a Major Side Product, the Knorr Product (2-hydroxyquinoline)
Probable Cause:
-
Reaction Temperature during Initial Condensation: The initial reaction between the aniline and the β-ketoester is temperature-dependent. At lower temperatures (room temperature), the kinetic product, a β-aminoacrylate (the precursor to the desired 4-hydroxyquinoline), is favored. At higher temperatures (around 140 °C), the thermodynamic product, a β-keto anilide, is formed, which then cyclizes to the 2-hydroxyquinoline isomer (Knorr product).[2][6]
Solutions:
-
Control Initial Reaction Temperature: Perform the initial condensation of the aniline and β-ketoester at room temperature or below to favor the formation of the kinetic product that leads to the 4-hydroxy-2-quinolone.
-
Two-Step Procedure: Employ a two-step procedure where the enamine is first formed at a lower temperature and then isolated before the high-temperature cyclization. This provides better control over the regioselectivity.[3]
Issue 3: Difficulty in Product Purification and Isolation
Probable Causes:
-
High-Boiling Point Solvents: While beneficial for the reaction, high-boiling solvents like mineral oil or diphenyl ether can be difficult to remove from the final product.[4]
-
Formation of Tarry Byproducts: At the high temperatures required for cyclization, some decomposition and polymerization can occur, leading to the formation of tarry impurities that complicate purification.
-
Product Precipitation: The desired product often precipitates from the reaction mixture upon cooling.[1] Incomplete precipitation or co-precipitation with impurities can affect yield and purity.
Solutions:
-
Solvent Removal:
-
Trituration: After cooling the reaction, dilute the mixture with a hydrocarbon solvent like hexanes to precipitate the product and dissolve the high-boiling solvent.[1]
-
Filtration and Washing: Collect the precipitated solid by filtration and wash it thoroughly with the hydrocarbon solvent to remove residual high-boiling solvent.
-
-
Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to remove impurities.
-
Column Chromatography: If recrystallization is insufficient, purification by column chromatography on silica gel may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and historically significant method is the Conrad-Limpach synthesis .[2][6][7] This involves the condensation of an aniline with a β-ketoester (like ethyl acetoacetate) to form a Schiff base, which is then cyclized at high temperatures to yield the 4-hydroxyquinoline.[2]
Q2: What is the mechanism of the Conrad-Limpach synthesis?
The mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate. This is followed by dehydration to form a Schiff base. The Schiff base then undergoes a keto-enol tautomerization, followed by an electrocyclic ring-closing reaction at high temperature. Finally, the elimination of an alcohol and subsequent tautomerization yield the 4-hydroxyquinoline product.[2]
Q3: Why are high temperatures required for the cyclization step?
The cyclization step involves an electrocyclic ring closure that breaks the aromaticity of the aniline ring, leading to a high-energy intermediate.[5] High temperatures (around 250 °C) are necessary to overcome this activation energy barrier.[2][3]
Q4: Can microwave irradiation be used to improve the synthesis?
Yes, microwave-assisted synthesis has been explored for similar quinoline derivatives, often in the context of the Gould-Jacobs reaction.[8] Microwave heating can potentially reduce reaction times and improve yields by providing efficient and uniform heating.
Q5: What are the key safety precautions for this synthesis?
The primary safety concern is the use of very high temperatures. Ensure proper shielding and use a high-temperature thermometer and a suitable heating mantle or sand bath.[1] High-boiling solvents can also pose a hazard if not handled correctly. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Conrad-Limpach Synthesis
| Parameter | Condition | Rationale |
| Reactants | Aniline, Ethyl acetoacetate | Readily available starting materials. |
| Initial Condensation | Room Temperature | Favors the kinetic product leading to the desired 4-hydroxyquinoline.[2] |
| Cyclization Temperature | ~250 °C | Required to overcome the activation energy for the electrocyclic ring closure.[1][2] |
| Solvent | Mineral Oil or Diphenyl Ether | High-boiling, inert solvent to ensure even heating and prevent decomposition.[4][5] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative side reactions.[1] |
Step-by-Step Protocol for Conrad-Limpach Synthesis
-
Enamine Formation: In a round-bottom flask, combine one equivalent of aniline and one equivalent of ethyl acetoacetate. Stir the mixture at room temperature for 1-2 hours. A catalytic amount of acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.
-
Cyclization: To the resulting enamine, add a high-boiling solvent (e.g., mineral oil) to create a stirrable mixture. Heat the mixture to ~250 °C with vigorous stirring under an inert atmosphere.[1]
-
Reaction Monitoring: Maintain the temperature for 30-60 minutes. Monitor the progress of the reaction by TLC if possible.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and dissolve the reaction solvent.[1]
-
Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry.
-
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure this compound.
Visualizing the Reaction Pathways
Diagram 1: The Conrad-Limpach Synthesis Pathway
Caption: The main synthetic route to this compound.
Diagram 2: Competing Reaction Pathways
Caption: Temperature-dependent formation of kinetic vs. thermodynamic products.
References
- BenchChem. (n.d.). Optimizing reaction conditions for quinolinone synthesis.
- ResearchGate. (2025). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones.
- Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing.
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]
- Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
-
SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
-
Klapkowska, M., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. Retrieved from [Link]
-
Brouet, J. C., Gu, S., Peet, N. P., & Williams, J. D. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. Retrieved from [Link]
-
Journal of Pharmaceutical and Therapeutic Chemistry. (2023). Benign and proficient procedure for preparation of quinoline derivatives. Retrieved from [Link]
-
Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., Pervaiz, A., & Mahmood, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
Sources
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- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jptcp.com [jptcp.com]
- 8. asianpubs.org [asianpubs.org]
Quinolone Synthesis Optimization: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for quinolone synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of quinolone derivatives. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
General Issues
Q1: My quinolone cyclization reaction is giving a very low yield or failing completely. What are the general factors I should investigate?
A1: Low yields in quinolone synthesis are a common issue and can often be traced back to several key factors that span across various named reactions.[1]
-
Suboptimal Reaction Temperature: Many traditional quinolone syntheses, such as the Conrad-Limpach and Gould-Jacobs reactions, necessitate high temperatures, often exceeding 250°C, for the cyclization step.[2] Insufficient heat can lead to an incomplete reaction, while excessive temperatures can cause decomposition of starting materials and products, leading to tar formation.[1] Careful optimization and precise control of the temperature are critical.
-
Solvent Choice: The reaction medium plays a pivotal role. For high-temperature thermal cyclizations, employing a high-boiling, inert solvent like mineral oil, Dowtherm A, or diphenyl ether can significantly enhance yields compared to neat (solvent-free) conditions.[2][3] The solvent helps to ensure uniform heat distribution and can prevent localized overheating.
-
Catalyst and Reagent Quality: The choice and purity of your catalyst are paramount. For instance, in the Friedländer synthesis, a variety of acid or base catalysts can be employed, and their effectiveness is highly dependent on the specific substrates.[4] Always ensure your reagents are pure and, if necessary, dry, as impurities can poison catalysts or lead to unwanted side reactions.
-
Reaction Time: It's crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration. Stopping the reaction too early will result in low conversion, while extending it unnecessarily can lead to the formation of degradation products.
-
Atmosphere Control: Some quinolone synthesis reactions are sensitive to oxygen or moisture. If you suspect that your starting materials or intermediates are prone to oxidation or hydrolysis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.
Q2: I'm observing poor regioselectivity in my synthesis, leading to a mixture of isomers. What are the common causes and how can I address this?
A2: Poor regioselectivity is a frequent challenge, especially when using unsymmetrical starting materials in classic syntheses like the Friedländer, Gould-Jacobs, or Conrad-Limpach-Knorr reactions.[5]
-
Conrad-Limpach-Knorr Synthesis: This reaction's regioselectivity is highly dependent on temperature.[5]
-
Friedländer Synthesis: When an unsymmetrical ketone is used, condensation can occur at either α-position to the carbonyl group.[5] To direct the reaction towards a single isomer, you can employ directing groups on your ketone, or explore specific catalysts like ionic liquids or amine catalysts that may favor one reaction pathway.
-
Camps Cyclization: This reaction can also yield two different quinolinone isomers. The product ratio is influenced by the reaction conditions, particularly the choice of base and solvent.[7] Systematic optimization of these parameters is key to controlling the outcome.
-
Gould-Jacobs Reaction: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products.[2] This is governed by both the steric hindrance and the electronic effects of the substituents on the aniline ring.
Troubleshooting Guides for Specific Reactions
The Friedländer Annulation
The Friedländer synthesis is a cornerstone reaction for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[4][8][9]
Q3: My Friedländer reaction is plagued by low yields and the formation of numerous side products. How can I optimize it?
A3: Low yields and side product formation in the Friedländer synthesis are often a consequence of harsh reaction conditions and competing side reactions, such as the self-condensation of the ketone.[5]
-
Milder Reaction Conditions: Traditional methods often rely on high temperatures and strong acids or bases, which can diminish yields. Modern protocols often utilize milder catalysts that facilitate the reaction under more controlled conditions.
-
Catalyst Selection: A broad array of catalysts has been shown to enhance the efficiency of the Friedländer reaction. It is advisable to screen different types of catalysts to identify the optimal one for your specific substrate. For example, microwave-assisted methods using acetic acid as both a solvent and catalyst have been shown to produce excellent yields in minutes.[10][11]
| Catalyst Type | Example | Typical Conditions | Reference |
| Acid Catalysts | p-Toluenesulfonic acid, Iodine | Solvent-free | [4] |
| Lewis Acids | Ceric Ammonium Nitrate (CAN) | Ambient temperature | [8] |
| Metal Catalysts | Gold, Iron(III) chloride | Mild conditions | [4][12] |
| Green Catalysts | Acetic Acid (Microwave) | 160°C, 5 minutes | [10][11] |
Experimental Protocol: Microwave-Assisted Friedländer Synthesis [10][11]
-
Combine the 2-aminophenylketone (1.0 equiv) and the cyclic ketone (1.2 equiv) in a microwave reaction vessel.
-
Add neat acetic acid to serve as both the solvent and catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at 160°C for 5 minutes.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Workflow for Friedländer Optimization
Caption: Troubleshooting workflow for Friedländer synthesis.
The Conrad-Limpach-Knorr Synthesis
This synthesis involves the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr), depending on the reaction temperature.[3][6][13]
Q4: I am attempting to synthesize a 4-hydroxyquinoline via the Conrad-Limpach synthesis but am obtaining the 2-hydroxyquinoline isomer instead.
A4: This is a classic case of thermodynamic versus kinetic control. The formation of the 2-hydroxyquinoline is favored at higher temperatures.[5] To obtain the desired 4-hydroxyquinoline, you must favor the kinetic product.
-
Temperature Control: The initial condensation of the aniline with the β-ketoester should be carried out at a lower temperature (e.g., room temperature to slightly elevated) to favor the formation of the enamine intermediate required for 4-hydroxyquinoline synthesis.[3] The subsequent cyclization step requires high heat, but careful control is necessary to avoid isomerization.
-
Solvent Selection: For the high-temperature cyclization step, using a high-boiling inert solvent such as mineral oil is crucial for achieving high yields and preventing decomposition.[3][14]
Experimental Protocol: Conrad-Limpach Synthesis for 4-Hydroxyquinolines [3]
-
Step 1: Condensation: Mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) with a catalytic amount of acid (e.g., a drop of concentrated sulfuric acid). Stir the mixture at room temperature or with gentle warming until the formation of the intermediate is complete (monitor by TLC).
-
Step 2: Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent (e.g., mineral oil or Dowtherm A). Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere. Maintain this temperature for 30-60 minutes.
-
Step 3: Work-up: Cool the reaction mixture. The product often precipitates upon cooling. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to further precipitate the product and to dissolve the reaction solvent.
-
Step 4: Purification: Collect the solid product by filtration and wash thoroughly with the hydrocarbon solvent. The crude product can be further purified by recrystallization.
Temperature-Dependent Regioselectivity in Conrad-Limpach-Knorr Synthesis
Caption: Temperature control dictates the isomeric product.
The Gould-Jacobs Reaction
This method is valuable for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives from anilines and diethyl ethoxymethylenemalonate.[15][16][17]
Q5: The cyclization step of my Gould-Jacobs reaction is inefficient, resulting in low conversion to the final quinolone product.
A5: The Gould-Jacobs reaction requires high temperatures for the intramolecular cyclization.[15] Optimizing the time-temperature profile is crucial to maximize yield while minimizing product degradation.
-
Microwave-Assisted Synthesis: Microwave heating has been shown to dramatically shorten reaction times and improve yields for the Gould-Jacobs reaction.[15] It allows for rapid and uniform heating to the high temperatures required for cyclization.
Optimization of Gould-Jacobs Reaction using Microwave Heating [15]
| Entry | Temperature (°C) | Time (min) | Yield of Quinolone (%) |
| 1 | 250 | 10 | 19 |
| 2 | 300 | 10 | 37 |
| 3 | 250 | 20 | 22 |
| 4 | 300 | 20 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a representative study to illustrate optimization trends.[15]
As the table demonstrates, a higher temperature (300°C) significantly improves the yield. However, prolonged reaction times at this temperature can lead to degradation. A shorter reaction time at the higher temperature (Entry 5) provides the optimal outcome.[15]
Product Purification and Isolation
Q6: My crude quinolone product is difficult to purify. What are some effective strategies?
A6: Quinolone purification can be challenging due to the nature of the compounds and potential byproducts.
-
Recrystallization: This is often the most effective method for purifying solid quinolone products. The choice of solvent is critical and may require some screening.
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard approach. A gradient of solvents, such as hexanes and ethyl acetate, is commonly used.
-
Acid-Base Extraction: Many quinolones have basic nitrogen atoms and can be protonated. This allows for their extraction into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The quinolone can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.
-
Dispersive Solid-Phase Extraction (DSPE): For removing certain types of impurities from fluoroquinolones, DSPE with adsorbents like activated carbon-decorated nanofibers has been shown to be effective.[18]
-
Steam Distillation: For volatile quinolines produced in reactions that generate significant amounts of non-volatile tar (like the Skraup synthesis), steam distillation can be an effective purification method.[1]
References
-
Lu, Y., Zhu, M., Chen, S., Yao, J., Li, T., Wang, X., & Tang, C. (2024). A single-atom iron catalyst outperformes known homogeneous and nanocatalyst systems in acceptorless dehydrogenative coupling for quinoline synthesis. Journal of the American Chemical Society, 146, 23338-23347. [Link]
-
Bailey, H., Mahon, M., Vicker, N., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1113-1122. [Link]
-
Palladium-Catalysed Synthesis and Transformation of Quinolones. (n.d.). PubMed Central. [Link]
-
Microwave Assisted Synthesis of Substituted 2(1H)-Quinolones as Maxi-K+ Channel Openers. (n.d.). Technology Networks. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Publishing. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
Ahmed, M. S., et al. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives. Qeios. [Link]
-
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2024). MDPI. [https://www.mdpi.com/2 organics6010005]([Link] organics6010005)
-
Optimization of the Reaction Conditions for the Synthesis of. (n.d.). ResearchGate. [Link]
-
Effects of solvent on the Friedländer synthesis of quinolines from 6 and 10. (n.d.). ResearchGate. [Link]
-
Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021). PubMed. [Link]
-
Bailey, H., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PubMed. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Publishing. [Link]
-
Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023). PubMed Central. [Link]
-
Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-10. [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. [Link]
-
Recent Advances in One-Pot Modular Synthesis of 2-Quinolones. (2020). PubMed Central. [Link]
-
Synthesis of Quinoline and derivatives. (n.d.). Semantic Scholar. [Link]
-
Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2025). ResearchGate. [Link]
-
An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O as a green and readily available catalyst. (n.d.). Taylor & Francis Online. [Link]
-
Camps Quinoline Synthesis. (2017). Chem-Station Int. Ed.. [Link]
-
Camps quinoline synthesis. (n.d.). Wikipedia. [Link]
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr. (n.d.). Química Organica.org. [Link]
-
AN56 Gould Jacobs Quinoline forming reaction. (n.d.). Biotage. [Link]
-
Mechanisms of Camps' cyclization. (n.d.). ResearchGate. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. [Link]
-
Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
-
A Novel Quinolone JH62 (E-2-(Tridec-4-en-1-yl)-quinolin-4(1H)-one) from Pseudomonas aeruginosa Exhibits Potent Anticancer Activity. (n.d.). MDPI. [Link]
-
Effective extraction of fluoroquinolones from water using facile modified plant fibers. (n.d.). PubMed Central. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. [Link]
-
General scheme of the Gould–Jacobs quinoline synthesis. (n.d.). ResearchGate. [Link]
-
Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. (2025). MDPI. [Link]
-
Recent advancements in fluoroquinolones removal techniques from wastewater. (n.d.). ScienceDirect. [Link]
-
Separation and Purification of Pharmaceuticals and Antibiotics. (n.d.). DIAION. [Link]
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- 18. chemisgroup.us [chemisgroup.us]
Technical Support Center: Alternative Synthetic Routes for 3-Acetyl-4-hydroxy-2-quinolone
Welcome to the technical support center for the synthesis of 3-Acetyl-4-hydroxy-2-quinolone. This guide is designed for researchers, chemists, and drug development professionals who are exploring or troubleshooting the synthesis of this important heterocyclic scaffold. This compound and its derivatives are key intermediates in medicinal chemistry, valued for their broad range of biological activities.[1]
This document provides in-depth, experience-based answers to common challenges encountered during synthesis, focusing on alternative routes that offer improvements in yield, reaction time, and environmental impact over classical methods.
Part 1: The Classical Conrad-Limpach Approach & Troubleshooting
The Conrad-Limpach synthesis is a foundational method for producing 4-hydroxyquinolines. It involves the condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization.[2] While robust, this method is often plagued by issues related to harsh conditions and moderate yields.[2][3]
FAQ 1: My thermal cyclization of the aniline/ethyl acetoacetate intermediate is giving low yields and significant tar formation. What's going wrong?
This is the most common failure point in the classical synthesis. The high temperatures required for the intramolecular cyclization (often >250 °C) can lead to decomposition of the starting material and product.[4]
Causality Analysis:
-
Thermal Decomposition: The Schiff base intermediate formed from aniline and ethyl acetoacetate is not exceptionally stable at high temperatures. Prolonged heating or localized "hot spots" in the reaction vessel can cause charring.
-
Solvent Choice: The choice of a high-boiling solvent is critical. Traditionally, mineral oil or diphenyl ether is used to achieve the necessary temperature and ensure even heat distribution.[3] Using an inappropriate solvent or no solvent at all can lead to poor yields.[2]
-
Atmospheric Oxidation: At high temperatures, the electron-rich intermediate and the final product can be susceptible to oxidation if the reaction is not performed under an inert atmosphere (e.g., Nitrogen or Argon).
Troubleshooting Protocol & Recommendations:
-
Solvent Screening: If mineral oil is problematic for your workup, consider alternative high-boiling, inert solvents. A study has shown that solvents like 1,2,4-trichlorobenzene or 2-nitrotoluene can be effective and potentially less expensive alternatives.[3]
-
Temperature Control: Use a high-precision temperature controller and ensure efficient stirring to avoid localized overheating. Instead of a heating mantle, a sand or salt bath is recommended for more uniform heat transfer.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for 15-20 minutes before heating and maintain a positive pressure of inert gas throughout the reaction.
-
Isolate the Intermediate: While often performed as a one-pot reaction, isolating the intermediate anilinocrotonate can improve the final cyclization yield. This allows for purification before the high-temperature step, removing any acidic catalysts that might promote decomposition.
Workflow for Classical Synthesis
Caption: Classical Conrad-Limpach Synthesis Workflow.
Part 2: Microwave-Assisted Organic Synthesis (MAOS) - The "Green" Alternative
Microwave-assisted synthesis has emerged as a powerful, green chemistry technique to overcome the limitations of classical thermal heating.[5] It offers rapid, uniform heating, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[6][7]
FAQ 2: I'm trying a microwave-assisted synthesis, but my yields are inconsistent, and I sometimes see product decomposition. How can I optimize it?
Microwave synthesis is not simply "fast heating." It requires a different set of optimization parameters compared to conventional methods. Inconsistency often arises from improper vessel choice, solvent properties, or power settings.
Causality Analysis:
-
Solvent Polarity: Microwave energy is absorbed efficiently by polar solvents. Using a non-polar solvent will result in poor heating and incomplete reaction. For quinolone synthesis, polar aprotic solvents like DMF or diphenyl ether are often good choices.[8]
-
"Hotspot" Formation: While generally more uniform than conventional heating, localized superheating can still occur, especially in solid-phase or solvent-free reactions, leading to decomposition.[9]
-
Pressure and Temperature Control: Sealed microwave vessels can build up significant pressure. If the temperature limit of the solvent or reactants is exceeded, rapid decomposition can occur. Modern microwave reactors allow for precise temperature and pressure monitoring, which is crucial for reproducibility.[10]
Optimized Microwave-Assisted Protocol (Gould-Jacobs Variation): This protocol adapts the Gould-Jacobs reaction, a variation of the Conrad-Limpach, for microwave conditions.[11]
-
Intermediate Formation: In a microwave-safe vessel, combine substituted aniline (1 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).
-
Solvent-Free Condensation: Irradiate the mixture without solvent in a microwave reactor at 100-150W for 2-5 minutes to form the key intermediate. Monitor the reaction by TLC.
-
Cyclization Step: To the crude intermediate in the same vessel, add a high-boiling solvent like diphenyl ether (3-5 mL).
-
Microwave Cyclization: Seal the vessel and irradiate at a controlled temperature of 220-250 °C for 10-20 minutes. The internal pressure should be monitored.[8]
-
Workup: After cooling, the reaction mixture is typically diluted with a solvent like hexane, causing the product to precipitate. The solid can then be collected by filtration.
Data Comparison: Classical vs. Microwave Synthesis
| Parameter | Classical Conrad-Limpach | Microwave-Assisted Gould-Jacobs |
| Reaction Time | 4 - 24 hours | 15 - 30 minutes |
| Typical Yield | 30 - 60%[2] | 70 - 95%[8][11] |
| Temperature | ~250 °C (External) | ~250 °C (Internal/Controlled) |
| Energy Input | High, prolonged | Lower, targeted |
| Key Advantage | Simple equipment | Speed, yield, cleaner reactions[12] |
| Key Disadvantage | Low yield, long time, tar | Requires specialized equipment |
Part 3: One-Pot & Catalytic Syntheses
Recent advancements focus on one-pot procedures and the use of catalysts to make the synthesis of quinolones more efficient and environmentally friendly.[13][14] These methods avoid harsh conditions and the need to isolate intermediates.
FAQ 3: I'm interested in a one-pot synthesis. What are the common pitfalls and which catalytic systems are most reliable?
One-pot syntheses are elegant but can be challenging to optimize because all reagents and intermediates must be compatible. The primary pitfall is the formation of side products due to competing reaction pathways.
Causality Analysis & Troubleshooting:
-
Catalyst Choice: The catalyst is key. Lewis acids like BiCl₃ have been shown to be effective, non-toxic, and low-cost catalysts for this transformation under microwave conditions.[5] Other methods employ copper or palladium catalysts, though these can be more expensive and require specific ligands.[15]
-
Reaction Sequence: In a one-pot reaction, the sequence of additions can be critical. For example, in a three-component reaction involving an aniline, a β-ketoester, and another component, pre-mixing certain reagents before adding the third can favor the desired pathway.
-
Byproduct Formation: A common issue is the formation of uncyclized amidine intermediates or other condensation products.[16] This can often be controlled by adjusting the reaction temperature or catalyst loading. A lower temperature may favor the initial condensation but be insufficient for the final cyclization, requiring a stepwise temperature ramp.
Example One-Pot Catalytic Workflow
Caption: Logic diagram for a one-pot catalytic synthesis.
Part 4: General Troubleshooting - Purification & Characterization
Regardless of the synthetic route, obtaining a pure, well-characterized final product is essential.
FAQ 4: How do I effectively purify my crude this compound? It seems to be poorly soluble.
The low solubility of 4-hydroxy-2-quinolones in common organic solvents is a frequent challenge.
Purification Protocol:
-
Acid-Base Extraction: A highly effective method is to exploit the acidic nature of the 4-hydroxy group.
-
Dissolve or suspend the crude product in a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash with a dilute aqueous base (e.g., 1M NaHCO₃ or Na₂CO₃). The product will deprotonate and move into the aqueous layer, leaving many non-acidic organic impurities behind.
-
Separate the aqueous layer and carefully re-acidify with dilute HCl (e.g., 1M) until the product precipitates.
-
Filter, wash the solid with cold water, and dry thoroughly.
-
-
Recrystallization: If the product is sufficiently pure after extraction, recrystallization can be performed. Due to solubility issues, high-boiling polar solvents are often required.
-
Recommended Solvents: Acetic acid, DMF, or a mixture of DMSO/ethanol are good starting points.
-
Procedure: Dissolve the compound in a minimum amount of the hot solvent, filter hot to remove insoluble impurities, and allow to cool slowly to form crystals.
-
FAQ 5: My ¹H NMR spectrum shows broad peaks and the -OH proton is often not visible. Is this normal?
Yes, this is a common characteristic for 4-hydroxy-2-quinolones.
Characterization Insights:
-
Tautomerism: 4-hydroxy-2-quinolone exists in a tautomeric equilibrium with its 4-oxo- (quinolone) form. This can lead to peak broadening in NMR spectra.[2]
-
-OH Proton: The phenolic -OH proton is acidic and undergoes rapid exchange with trace amounts of water in the NMR solvent (e.g., DMSO-d₆). This often results in a very broad signal that can be difficult to distinguish from the baseline, or it may not be observed at all. Adding a drop of D₂O to the NMR tube will cause the -OH signal to disappear completely, confirming its identity.
-
Typical Spectra: Characterization data can be confirmed by comparison with literature values.[17][18] Key signals include the acetyl methyl group (singlet around 2.7 ppm) and the aromatic protons.
References
Sources
- 1. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. BiCl 3 -catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05289C [pubs.rsc.org]
- 6. [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Article (Preprint v1) by Md Sohel Ahmed et al. | Qeios [qeios.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scilit.com [scilit.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities | MDPI [mdpi.com]
- 15. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Solubility of 4-Hydroxy-2-Quinolone Analogs
<
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxy-2-quinolone analogs. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this class of compounds: low aqueous solubility. The inherent lipophilicity and crystalline nature of the quinolone scaffold often lead to difficulties in achieving desired concentrations for in vitro assays and preclinical studies, potentially masking the true biological activity of promising candidates.[1][2]
This resource combines established scientific principles with field-proven techniques to help you diagnose, troubleshoot, and overcome solubility issues, ensuring the reliability and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 4-hydroxy-2-quinolone analogs.
Q1: Why do my 4-hydroxy-2-quinolone analogs have such low water solubility?
A1: The low aqueous solubility of 4-hydroxy-2-quinolone analogs is primarily due to their molecular structure.[3] The planar, aromatic quinolone core is hydrophobic, and strong intermolecular forces in the crystal lattice require significant energy to break for dissolution to occur. The 4-hydroxy group can participate in hydrogen bonding, but the overall lipophilicity of the molecule often dominates its interaction with water.
Q2: What is the first step I should take when I encounter a solubility problem with a new analog?
A2: The first step is to accurately determine the compound's aqueous solubility under your standard experimental conditions (e.g., in phosphate-buffered saline at a specific pH). This baseline measurement, often determined by the shake-flask method, will allow you to quantify the extent of the solubility issue and assess the effectiveness of any enhancement strategies you employ.
Q3: Can I just use DMSO to dissolve my compound for in vitro assays?
A3: While DMSO is a powerful solvent and commonly used to prepare stock solutions, relying on high concentrations of DMSO in your final assay can lead to several problems. These include solvent-induced toxicity to cells, alteration of protein conformation, and compound precipitation upon dilution into an aqueous buffer. It is crucial to keep the final DMSO concentration as low as possible, typically below 0.5%.
Q4: Are there any structural modifications I can make to my analogs to improve solubility?
A4: Yes, medicinal chemistry strategies can be employed to improve solubility. The introduction of ionizable groups (e.g., amines, carboxylic acids) or polar functional groups can significantly enhance aqueous solubility.[3] For instance, modifying the substituents on the quinolone ring can modulate the physicochemical properties of the molecule.
Q5: How do I know which solubilization technique is best for my compound?
A5: The choice of solubilization technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the requirements of your experiment (e.g., in vitro vs. in vivo), and the desired final concentration.[4] A systematic approach, starting with simple methods like pH adjustment and moving to more complex techniques like the use of co-solvents or cyclodextrins, is often the most effective.
Part 2: Troubleshooting Guides
This section provides detailed, step-by-step guidance on common solubility challenges and their solutions.
Guide 1: Compound Precipitation Upon Dilution of DMSO Stock
Problem: Your 4-hydroxy-2-quinolone analog is soluble in 100% DMSO, but precipitates when diluted into your aqueous assay buffer.
Causality: This is a classic sign of a compound with low aqueous solubility. The DMSO is a good solvent, but upon dilution, the environment becomes predominantly aqueous, and the compound crashes out of solution as it cannot be solvated by water molecules.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting precipitation from DMSO stock.
Solutions:
-
pH Adjustment: Many quinolone derivatives possess ionizable functional groups, making their solubility pH-dependent.[5][6][7]
-
For acidic compounds (containing a carboxylic acid): Increasing the pH above the pKa will deprotonate the acid, forming a more soluble salt.
-
For basic compounds (containing an amine): Decreasing the pH below the pKa will protonate the base, forming a more soluble salt.
-
-
Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a hydrophobic compound by reducing the polarity of the aqueous medium.[8][9][10][11][12]
-
Commonly used biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).
-
Start with a low percentage of co-solvent (e.g., 5-10%) and incrementally increase it, keeping in mind the potential for co-solvent toxicity in cell-based assays.
-
Guide 2: Insufficient Stock Concentration for In Vivo Studies
Problem: You are unable to achieve a high enough concentration of your 4-hydroxy-2-quinolone analog in a pharmaceutically acceptable vehicle for animal dosing.
Causality: The required dose for in vivo efficacy or toxicology studies often necessitates a much higher concentration than what can be achieved in simple aqueous buffers. The formulation must be safe and well-tolerated by the animal model.
Solutions:
-
Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[3][4][13][14][15][16]
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level.[3][4][8][17]
-
This can be achieved by methods such as solvent evaporation or melt extrusion.
-
The resulting solid dispersion can have a much faster dissolution rate and higher apparent solubility compared to the crystalline drug alone. Common polymers include polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG).[8]
-
Part 3: Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the gold-standard method for determining the thermodynamic solubility of a compound.[18][19][20]
Materials:
-
4-hydroxy-2-quinolone analog (solid powder)
-
Buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of the solid compound to a glass vial.
-
Add a known volume of the buffer to the vial.
-
Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect a sample of the supernatant.
-
Dilute the supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol outlines a method to prepare a formulation of a 4-hydroxy-2-quinolone analog using HP-β-CD.
Materials:
-
4-hydroxy-2-quinolone analog
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water for Injection or desired buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
-
Sterile filter (if for parenteral administration)
Procedure:
-
Prepare a solution of HP-β-CD in the desired vehicle (e.g., 20% w/v in water).
-
Slowly add the solid 4-hydroxy-2-quinolone analog to the cyclodextrin solution while stirring.
-
Continue stirring for several hours, or until the compound is fully dissolved. Gentle heating or sonication can be used to aid dissolution.
-
Once dissolved, the solution can be passed through a sterile filter for parenteral administration.
-
It is recommended to determine the actual concentration of the final solution analytically.
Part 4: Data Presentation
Table 1: Example of Solubility Enhancement of Analog X
| Formulation Vehicle | Solubility (µg/mL) | Fold Increase |
| PBS, pH 7.4 | 0.5 | 1 |
| PBS with 10% Ethanol | 5.2 | 10.4 |
| PBS with 20% PEG 400 | 15.8 | 31.6 |
| 20% HP-β-CD in Water | 55.3 | 110.6 |
Part 5: Visualization of Key Concepts
Caption: Mechanism of solubility enhancement by cyclodextrin.
References
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes. (n.d.). The Journal of Critical Care Medicine. Retrieved December 12, 2025, from [Link]
-
A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Brieflands. Retrieved December 12, 2025, from [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved December 12, 2025, from [Link]
-
Ananthan, S., & Reddy, K. V. N. (2018). Solubility Enhancement Techniques of Poorly Water Soluble Drug. International Journal of Science and Research (IJSR), 7(12), 1-10. [Link]
-
Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes. (n.d.). The Journal of Critical Care Medicine. Retrieved December 12, 2025, from [Link]
-
Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Garg, A., & Singh, S. (2011). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences, 73(4), 453–457. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. Retrieved December 12, 2025, from [Link]
-
Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis. (n.d.). Acta Medica Marisiensis. Retrieved December 12, 2025, from [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. Retrieved December 12, 2025, from [Link]
-
Cyclodextrins Inclusion Complexes Improving Antibacterial Drug Profiles: An Update Systematic Review. (2023). Preprints.org. Retrieved December 12, 2025, from [Link]
-
Solubility Testing – Shake Flask Method. (n.d.). BioAssay Systems. Retrieved December 12, 2025, from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Retrieved December 12, 2025, from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved December 12, 2025, from [Link]
-
Belal, F., Sharaf El-Din, M. K., El-Awady, M. I., & El-Enany, N. (2016). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 35(2), 71-94. [Link]
-
Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1216(48), 8548-8555. [Link]
-
Strategies for the formulation development of poorly soluble drugs via oral route. (2019). Wiley. Retrieved December 12, 2025, from [Link]
-
preliminary preformulation studies for a new norfloxacin ruthenium (iii) complex with biological activity. (2013). Farmacia Journal. Retrieved December 12, 2025, from [Link]
-
Garg, R., & Singh, S. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2011, 284953. [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2022). ACS Measurement Science Au, 2(6), 487-502. [Link]
-
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. (2022). ACS Measurement Science Au, 2(6), 487-502. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Retrieved December 12, 2025, from [Link]
-
Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. (2020). Molecules, 25(23), 5732. [Link]
-
260 quinolones for applications in medicinal chemistry: synthesis and structure. (2019). RSC Advances, 9(10), 5438-5463. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Analysis. Retrieved December 12, 2025, from [Link]
-
Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024). Journal of Chemical & Engineering Data. Retrieved December 12, 2025, from [Link]
-
Aqueous solubilities of some variously substituted quinolone antimicrobials. (n.d.). Regulations.gov. Retrieved December 12, 2025, from [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). Molecules, 25(13), 3059. [Link]
-
Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8565-8588. [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved December 12, 2025, from [Link]
-
The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. (1994). Pharmaceutical Research, 11(4), 522-527. [Link]
-
pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators. (n.d.). PubMed. Retrieved December 12, 2025, from [Link]
-
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2019). Molecules, 24(10), 1900. [Link]
-
Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. (2020). Molecules, 25(13), 3059. [Link]
-
Solubility data and pKa values of a few drugs that demonstrate pH-dependent solubility. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
Sources
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. pH-dependent spectral behavior of substituted quinolones: potential fluorophore for metallofluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Various Solvent Systems for Solubility Enhancement of Enrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 14. Characterization and Molecular Modelling of Cyclodextrin/Fluoroquinolone Inclusion Complexes | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 15. Study of Cyclodextrin/Fluoroquinolone Inclusion Complexes by Capillary Electrophoresis | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 16. preprints.org [preprints.org]
- 17. Solubility Enhancement Techniques of Poorly Water Soluble Drug [ijsr.net]
- 18. enamine.net [enamine.net]
- 19. downloads.regulations.gov [downloads.regulations.gov]
- 20. bioassaysys.com [bioassaysys.com]
Technical Support Center: Microwave-Assisted Synthesis of 3-Acyl-4-Hydroxy-2-Quinolones
Welcome to the technical support center for the microwave-assisted synthesis of 3-acyl-4-hydroxy-2-quinolones. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this powerful synthetic technology. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols grounded in established scientific principles. Our goal is to empower you to overcome common challenges, optimize your reaction outcomes, and accelerate your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the principles and practical aspects of this synthetic methodology.
Q1: What is the primary advantage of using microwave irradiation for synthesizing 2-quinolones?
Microwave-assisted organic synthesis (MAOS) offers a significant kinetic advantage over conventional heating methods.[1] Conventional heating relies on thermal conduction, which is often slow and inefficient, requiring high-boiling point solvents and long reaction times (hours to days).[2][3] Microwave irradiation, however, utilizes dielectric heating, where microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating.[1] This results in dramatic rate enhancements, reducing reaction times from hours to mere minutes, often with improved yields and cleaner reaction profiles.[4][5][6]
Q2: What is the general reaction mechanism for this synthesis?
The synthesis of the 4-hydroxy-2-quinolone core typically follows a pathway analogous to the Gould-Jacobs reaction. The process generally involves two key stages:
-
Condensation: An aromatic amine (aniline derivative) reacts with a β-dicarbonyl compound, such as a derivative of malonic acid or a β-ketoester, to form an enamine intermediate.
-
Cyclization: This intermediate undergoes a thermal intramolecular cyclization (electrocyclization), followed by tautomerization, to form the final quinolone ring system. Microwave irradiation is particularly effective at promoting the high-energy thermal cyclization step.[7]
Q3: What are the common starting materials and reagents?
The synthesis is highly versatile. Key starting materials include:
-
Aromatic Amines: A wide variety of substituted anilines can be used to introduce diversity into the quinolone scaffold.
-
1,3-Dicarbonyl Compounds: Diethyl malonate and its derivatives are common for forming the 4-hydroxy-2-quinolone core.[8] To introduce the 3-acyl group, precursors like β-enaminones (pre-formed from an amine and a β-dicarbonyl compound) or β-ketoesters are often employed.[8]
-
Catalysts: While some reactions proceed without a catalyst, Lewis acids like Bismuth(III) chloride (BiCl₃) or solid acid catalysts such as Montmorillonite K-10 can significantly improve efficiency and yields.[8][9] Acetic acid can also serve as both a solvent and a catalyst.[5][10]
Q4: How does solvent choice impact the reaction?
Solvent selection is critical for both chemical and physical reasons. The solvent's ability to absorb microwave energy (its dielectric properties) dictates the efficiency of heating.[11]
-
High-Absorbing Solvents: Polar solvents like Dimethylformamide (DMF) or ethanol are excellent microwave absorbers and can facilitate rapid heating to the target temperature.[1][8][12]
-
Low-Absorbing Solvents: Non-polar solvents like toluene or dioxane are poor absorbers and may require the presence of a polar reagent or a passive heating element (susceptor) to reach the desired temperature.
-
Solvent-Free Conditions: A key advantage of MAOS is the ability to run reactions under solvent-free ("neat") conditions, which is environmentally friendly and can simplify purification.[1][13] In these cases, the reactants themselves must be polar enough to absorb microwave energy.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments.
| Problem | Potential Causes | Suggested Solutions |
| Low or No Product Yield | 1. Inefficient Microwave Coupling: The reaction mixture is not absorbing microwave energy effectively. 2. Incorrect Temperature/Time: The reaction has not reached the activation energy for cyclization or has not been held at temperature long enough. 3. Catalyst Inactivity: The catalyst may be poisoned, degraded, or used in insufficient quantity. 4. Sub-optimal Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or side reactions. | 1. If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., DMF, ethanol) or an ionic liquid to improve energy absorption. 2. Systematically increase the reaction temperature in 10°C increments or the hold time in 2-minute increments. Compare results to a conventionally heated reaction, which may require much longer times but can confirm reagent viability.[1] 3. Use a fresh batch of catalyst. Consider increasing the catalyst loading (e.g., from 10 mol% to 20 mol%). For reactions using BiCl₃, ensure it is anhydrous. 4. Switch to a different solvent. For example, if a reaction fails in ethanol, retrying in DMF at a higher temperature may be successful.[12] |
| Formation of Significant Byproducts | 1. Decomposition: Excessive temperature or "hot spots" in the reaction vessel can cause reactants or the product to decompose.[12] 2. Side Reactions: The starting aniline may react with more than one equivalent of the malonate derivative, leading to undesired products like pyranoquinolinediones.[14] 3. Incomplete Cyclization: The enamine intermediate may be present in the final mixture if the cyclization conditions are too mild. | 1. Reduce the microwave power and use a longer ramp time to ensure more even heating. If possible, use a reactor with efficient magnetic stirring. 2. Carefully control the stoichiometry of your reactants. Ensure the aniline is the limiting reagent if reacting directly with a malonate. 3. Increase the cyclization temperature or time. Confirm the presence of the intermediate by TLC or LC-MS analysis of the crude reaction mixture. |
| Reaction Vessel Pressurizes Excessively | 1. Volatile Byproducts: The reaction generates a low-boiling-point byproduct (e.g., ethanol from the condensation of anilines with diethyl malonate).[15] 2. Solvent Volatility: The reaction temperature is set significantly above the boiling point of the solvent in a sealed vessel. | 1. If your microwave system allows, switch to an "open vessel" setup. This allows volatile byproducts to escape, driving the reaction equilibrium towards the product.[15] 2. Ensure the reaction vessel is not filled more than two-thirds full to allow for sufficient headspace. Reduce the target temperature or choose a higher-boiling solvent. |
| Difficulty in Product Purification | 1. Charring/Tar Formation: Severe overheating has led to complex, high-molecular-weight impurities. 2. Similar Polarity of Product and Starting Material: The desired product and unreacted starting materials have similar Rf values, making chromatographic separation difficult. | 1. This is often irreversible. The experiment should be repeated with lower power and temperature settings. 2. Attempt recrystallization from a suitable solvent system first. If column chromatography is necessary, test multiple solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation. |
Visualizing the Process
Understanding the workflow and underlying mechanism is key to successful synthesis.
Experimental Workflow Diagram
The following diagram outlines the typical steps from reagent preparation to final product analysis.
Caption: General workflow for microwave-assisted quinolone synthesis.
Generalized Reaction Mechanism
This diagram illustrates the key bond-forming steps in the synthesis.
Caption: Simplified reaction mechanism for 4-hydroxy-2-quinolone formation.
Reference Experimental Protocol
This protocol is a representative example for the synthesis of a 3-acyl-4-hydroxy-2-quinolone derivative, adapted from methodologies using β-enaminone precursors and a Lewis acid catalyst.[8]
Objective: To synthesize a 1-substituted-3-acyl-4-hydroxy-7,8-dihydroquinoline-2,5(1H,6H)-dione derivative.
Materials:
-
β-enaminone precursor (1.0 mmol)
-
Diethyl malonate (1.2 mmol, 1.2 equiv.)
-
Bismuth(III) chloride (BiCl₃) (0.2 mmol, 20 mol%)
-
Ethanol (3-5 mL)
-
10 mL microwave process vial with a magnetic stir bar
Procedure:
-
Vessel Preparation: To a 10 mL microwave process vial, add the β-enaminone (1.0 mmol), bismuth(III) chloride (0.2 mmol), and a magnetic stir bar.
-
Reagent Addition: Add ethanol (3-5 mL) followed by diethyl malonate (1.2 mmol).
-
Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters. A typical starting point is:
-
Temperature: 120 °C
-
Ramp Time: 2 minutes
-
Hold Time: 15 minutes
-
Power: 100-200 W (or dynamic power control)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to below 50 °C before removal (automated cooling is standard on most reactors).
-
Work-up:
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can then be purified.
-
-
Purification:
-
Recrystallization: Attempt to recrystallize the crude product from a suitable solvent like ethyl acetate or an ethanol/water mixture.
-
Column Chromatography: If recrystallization is ineffective, purify the crude material via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether).
-
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.[8]
Comparative Data on Reaction Conditions
The following table summarizes various conditions reported for the microwave-assisted synthesis of quinoline and quinolone derivatives, highlighting the versatility of this method.
| Starting Materials | Catalyst | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 2-Aminobenzophenone + Ketone | Acetic Acid | Acetic Acid | 160 | 5 | ~90 | [5][10] |
| β-Enaminone + Diethyl Malonate | BiCl₃ (20 mol%) | Ethanol | 120 | 15 | 51-71 | [8] |
| Dimedone + Aminopyrimidine + Formyl-quinoline | None | DMF | 130 | 8 | 82 | [12] |
| Aniline + Diethyl Ethoxymethylenemalonate | None | None | 240 | 2 | ~70-90 | [15] |
| Aniline + Aryl Aldehyde + Styrene | p-sulfonic acid calix[16]arene | None | 200 | 20-25 | 40-68 | [1] |
References
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Jadhav, S. D., & Ghosh, S. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances. [Link]
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Nageswar, Y. V. D., Ramesh, K., & Rakhi, K. (2025). Microwave-assisted Synthesis of Quinolines. Current Green Chemistry. [Link]
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Ceylan, S., et al. (2017). Novel Microwave Assisted Synthesis and Antimicrobial Activity of New Quinolone-Hybrids. Letters in Organic Chemistry. [Link]
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Morales-Castañeda, B. A., et al. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. [Link]
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El-faham, A., et al. (2023). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. RSC Advances. [Link]
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ResearchGate. (2014). Microwave-assisted solid acid-catalyzed synthesis of quinolinyl quinolinones and evaluation of their antibacterial, antioxidant activities. [Link]
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Wood, P. J., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen. [Link]
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Semantic Scholar. (2011). Limitations of the Jacobs–Gould Reaction Using Microwave Irradiation. [Link]
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Khan, I., et al. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules. [Link]
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uz Zaman, A., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry. [Link]
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SciSpace. (2003). Microwave enhanced solvent-free synthesis of a library of quinoline derivatives. [Link]
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Technology Networks. (n.d.). Microwave Assisted Synthesis of Substituted 2(1H)-Quinolones as Maxi-K+ Channel Openers. [Link]
-
ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
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ResearchGate. (2023). Microwave irradiation for the synthesis of quinoline scaffolds: a review. [Link]
-
National Institutes of Health. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. [Link]
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National Institutes of Health. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. [Link]
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MDPI. (2022). Innovative Three-Step Microwave-Promoted Synthesis of N-Propargyltetrahydroquinoline and 1,2,3-Triazole Derivatives as a Potential Factor Xa (FXa) Inhibitors. [Link]
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MDPI. (2024). An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. [Link]
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Nature. (2012). Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and its analogues. [Link]
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RASĀYAN Journal. (2015). MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. [Link]
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ResearchGate. (2019). Syntheses of 3-acyl-4-hydroxy-2(1H)-quinolones. [Link]
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Technical Support Center: Catalyst Selection for Quinolone Synthesis Optimization
Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Quinolone scaffolds are pivotal in medicinal chemistry, and their efficient synthesis is paramount. This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter during your experiments.
Part 1: Foundational Knowledge in Catalyst Selection
Q1: I am starting a new quinolone synthesis. What are the primary catalytic strategies I should consider?
A1: The choice of a catalytic strategy for quinolone synthesis is fundamentally dictated by the desired substitution pattern and the available starting materials. Historically, classic named reactions like the Friedländer, Conrad-Limpach, and Gould-Jacobs syntheses have been the workhorses.[1][2] However, modern synthetic chemistry has introduced powerful transition-metal-catalyzed methods that offer milder conditions and broader functional group tolerance.[3][4]
Here is a breakdown of the main approaches:
-
Acid/Base Catalysis in Classical Syntheses: Reactions like the Friedländer annulation and the Conrad-Limpach synthesis traditionally rely on acid or base catalysts to promote condensation and cyclization steps.[5][6][7] These methods are often robust for specific substrate classes but can require harsh conditions, such as high temperatures, which may not be suitable for complex or sensitive molecules.[8][9]
-
Transition-Metal Catalysis: Modern approaches frequently employ transition metals like palladium, copper, and rhodium.[3][10] These catalysts enable a diverse range of transformations, including C-H activation, cross-coupling reactions, and carbonylative cyclizations, often under significantly milder conditions than classical methods.[11][12] Palladium-catalyzed reactions, in particular, have become a cornerstone for constructing the quinolone core through various coupling strategies.[4][13]
-
Heterogeneous and Green Catalysis: In recent years, there has been a significant shift towards more sustainable and environmentally friendly catalytic systems. This includes the use of solid acid catalysts like Montmorillonite K-10 and reusable polymer-supported catalysts, which simplify product purification and reduce waste.[14][15]
The selection process should begin with a thorough analysis of your target molecule and a review of the literature for analogous structures.
Part 2: Troubleshooting Common Issues in Quinolone Synthesis
This section is formatted to address specific problems you might be facing in the lab.
Issue 1: Low or No Yield
Q2: My Friedländer synthesis is giving me a very low yield. I'm reacting a 2-aminoaryl ketone with an active methylene compound. What are the likely causes and how can I troubleshoot this?
A2: Low yields in the Friedländer synthesis are a common frustration. The issue often stems from one of several key factors: catalyst choice, reaction conditions, or substrate reactivity.[16]
Causality Analysis:
-
Inappropriate Catalyst: The Friedländer reaction can be catalyzed by either acids or bases, and the optimal choice is highly substrate-dependent.[6][16] An ill-suited catalyst may fail to promote the initial condensation or the subsequent cyclization efficiently.
-
Suboptimal Temperature: While heating is generally required, excessive temperatures can lead to decomposition of your starting materials or the desired product, often resulting in tar formation.[1][17] Conversely, a temperature that is too low will result in an incomplete or sluggish reaction.
-
Side Reactions: The most prevalent side reaction, particularly under basic conditions, is the self-condensation of the ketone (an aldol condensation).[16] This depletes your ketone starting material and complicates purification.
-
Substrate Reactivity: Electron-withdrawing groups on the 2-aminoaryl ketone can decrease the nucleophilicity of the amino group, hindering the initial condensation step. Steric hindrance on either reactant can also impede the reaction.[1]
Troubleshooting Workflow:
A troubleshooting workflow for low yields.
Experimental Protocol: Catalyst Screening
-
Setup: Prepare multiple small-scale reactions (e.g., 0.5 mmol) in parallel.
-
Acid Catalysts: Test a range of acid catalysts. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂) or indium(III) triflate (In(OTf)₃).[16][18] Trifluoroacetic acid has also proven effective.[19]
-
Base Catalysts: If your substrates are more reactive, explore base catalysis. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[16]
-
Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analysis: Compare the product formation and side-product profile for each catalyst to identify the most promising candidate.
| Catalyst Type | Examples | Typical Conditions | Considerations |
| Brønsted Acids | p-TsOH, H₂SO₄, TFA | Reflux in a suitable solvent (e.g., ethanol, toluene) | Can be harsh; may require anhydrous conditions.[3][6] |
| Lewis Acids | ZnCl₂, In(OTf)₃, Nd(NO₃)₃·6H₂O | Often solvent-free at elevated temperatures or in aprotic solvents. | Can offer improved selectivity and milder conditions.[18][19] |
| Bases | KOH, NaOH, KOtBu, Piperidine | Reflux in an alcoholic solvent. | Prone to aldol side reactions with the ketone.[5][16] |
| Heterogeneous | Montmorillonite K-10, PEG-SO₃H | Microwave irradiation or conventional heating. | Environmentally friendly and allows for easier catalyst recovery.[14][15] |
Table 1. Common Catalysts for Friedländer Synthesis.
Issue 2: Poor Regioselectivity
Q3: I am performing a Conrad-Limpach synthesis with an unsymmetrical aniline, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?
A3: Poor regioselectivity is a classic challenge in quinolone synthesis when using unsymmetrical substrates. In the Conrad-Limpach and related Gould-Jacobs reactions, the cyclization can occur at either of the two ortho positions of the aniline ring.[7][9]
Causality Analysis:
-
Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups can activate the ortho position, while electron-withdrawing groups can deactivate it.
-
Steric Hindrance: Bulky substituents on the aniline can sterically hinder cyclization at the adjacent ortho position, favoring reaction at the less hindered site.
-
Reaction Conditions: The reaction temperature and the choice of catalyst can influence the kinetic versus thermodynamic product distribution. The Conrad-Limpach reaction, for instance, can yield different isomers based on the reaction temperature. At lower temperatures, the kinetic product (4-hydroxyquinoline) is favored, while at higher temperatures, the thermodynamic product (2-hydroxyquinoline) can be formed.[7]
Strategies for Controlling Regioselectivity:
-
Substrate Design: If possible, choose starting materials with strong directing groups. A bulky group can effectively block one ortho position.
-
Temperature Control: Carefully control the reaction temperature. In the Conrad-Limpach synthesis, lower temperatures (around room temperature for the initial condensation) favor the formation of the β-aminoacrylate, which leads to the 4-hydroxyquinoline.[7] Higher temperatures (around 140°C) can favor the formation of the β-keto anilide, leading to the 2-hydroxyquinoline.
-
Catalyst Selection: While less common for controlling regioselectivity in these specific classical reactions, modern catalytic methods often provide exquisite regiocontrol through ligand effects or directed C-H activation.
Temperature effects on Conrad-Limpach regioselectivity.
Issue 3: Catalyst Deactivation in Modern Syntheses
Q4: I am using a palladium-catalyzed C-H activation/cyclization to synthesize a quinolone, but the reaction stalls before completion. I suspect catalyst deactivation. What could be the cause, and how can I prevent it?
A4: Catalyst deactivation is a significant concern in transition-metal-catalyzed reactions, including modern quinolone syntheses.[20] Palladium catalysts, while highly effective, can be sensitive to various factors in the reaction environment.[4]
Causality Analysis:
-
Product Inhibition: The quinolone product itself, being a nitrogen-containing heterocycle, can coordinate to the palladium center and inhibit its catalytic activity.
-
Ligand Degradation: The phosphine ligands commonly used in palladium catalysis can be susceptible to oxidation or other forms of degradation, especially at elevated temperatures.
-
Formation of Palladium Black: The active palladium species can precipitate out of solution as inactive palladium black, particularly if the reaction conditions are not carefully controlled.
-
Impurities: Impurities in the starting materials or solvents can act as catalyst poisons.
Troubleshooting and Optimization Strategies:
-
Ligand Choice: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., Xantphos) can stabilize the palladium catalyst and promote the desired reactivity.[10] Experiment with different ligands to find one that is robust under your reaction conditions.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and ligands.
-
Additive Screening: The addition of co-catalysts or additives can sometimes regenerate the active catalytic species or prevent deactivation pathways. For example, the use of a terminal oxidant like copper(II) species can be crucial in some catalytic cycles.[3]
-
Slow Addition: If product inhibition is suspected, consider a slow addition of one of the starting materials to keep its concentration low throughout the reaction.
Experimental Protocol: Ligand Screening for a Palladium-Catalyzed Reaction
-
Baseline Experiment: Run the reaction with your current ligand (e.g., PPh₃) under standard conditions to establish a baseline for conversion and yield.
-
Ligand Selection: Choose a variety of ligands to screen, including monodentate and bidentate phosphines with different steric and electronic properties (e.g., dppf, Xantphos, P(t-Bu)₃).
-
Parallel Reactions: Set up a series of parallel reactions, each with a different ligand, keeping all other parameters constant (catalyst loading, temperature, solvent, etc.).
-
Monitoring and Analysis: Monitor the reactions over time using an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
Evaluation: Compare the reaction profiles to identify the ligand that provides the highest conversion, best selectivity, and most stable catalytic activity over time.
| Ligand | Type | Key Features |
| Triphenylphosphine (PPh₃) | Monodentate | Common, inexpensive, but can be prone to oxidation.[21] |
| Xantphos | Bidentate | Wide bite angle, promotes reductive elimination, and stabilizes the catalyst.[10] |
| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate | Robust, often used in cross-coupling reactions.[2] |
| P(t-Bu)₃ | Monodentate | Bulky, electron-rich, can be very effective but is air-sensitive. |
Table 2. Representative Ligands for Palladium-Catalyzed Quinolone Synthesis.
Part 3: Exploring Copper Catalysis
Q5: I've seen an increase in the use of copper catalysts for quinolone synthesis. What are the advantages, and what types of transformations do they enable?
A5: Copper catalysis has emerged as a powerful and cost-effective alternative to palladium for many transformations in organic synthesis, including the construction of quinolones.[3][22]
Advantages of Copper Catalysis:
-
Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive choice for large-scale synthesis.
-
Unique Reactivity: Copper catalysts can promote unique reaction pathways, such as C-H/N-H annulation reactions and aza-Michael additions, that may not be as efficient with other metals.[23]
-
Milder Conditions: Many copper-catalyzed methods proceed under relatively mild conditions, offering good functional group tolerance.[24]
Key Copper-Catalyzed Quinolone Syntheses:
-
Annulation of Anilines and Alkynes: Copper catalysts can mediate the direct synthesis of 4-quinolones from readily available anilines and alkynes.[23]
-
Aza-Michael Addition/Cyclization: A one-pot synthesis of 3-carbonyl-4-quinolone derivatives can be achieved through a copper-catalyzed aza-Michael addition of 2-aminobenzoates to α,β-unsaturated ketones, followed by cyclization.[23]
-
Camps Cyclization: Copper can catalyze the amidation of 2-halophenones, with the resulting intermediate undergoing a base-catalyzed Camps cyclization to form 2,3-substituted 4-quinolones.[22]
Troubleshooting a Copper-Catalyzed Reaction:
If you are encountering issues with a copper-catalyzed quinolone synthesis, consider the following:
-
Copper Source and Ligand: The choice of copper salt (e.g., CuI, Cu(OAc)₂) and ligand is crucial. Some reactions may proceed without a ligand, while others require one to achieve high efficiency and selectivity.[25][26]
-
Solvent and Base: The solvent and base can have a profound impact on the reaction outcome. Screen a variety of conditions to find the optimal combination for your specific substrates.
-
Atmosphere: While many copper-catalyzed reactions are tolerant of air, some may benefit from being run under an inert atmosphere to prevent oxidation of the catalyst.
By systematically addressing these common issues and understanding the underlying principles of catalyst selection, you can significantly improve the efficiency and success rate of your quinolone synthesis endeavors.
References
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- BenchChem. (n.d.). Troubleshooting low yields in the quinoline cyclization step.
- Request PDF. (n.d.). Recent Advances in the Catalytic Synthesis of 4-Quinolones. ResearchGate.
- ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
- BenchChem. (n.d.). Troubleshooting low yield in Friedländer quinoline synthesis.
- MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
- MDPI. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.
- PubMed Central. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- Organic Letters. (n.d.). Copper-Catalyzed Selective 1,2-Reduction of Quinolines.
- ACS Publications. (n.d.). Cu(I)-Catalyzed Alkynylation of Quinolones. Organic Letters.
- ACS Publications. (n.d.). Enantioselective Copper-Catalyzed Alkynylation of Quinolones Using Chiral P,N Ligands. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Preprints.org. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities.
- MDPI. (n.d.). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.
- ResearchGate. (n.d.). Synthesis of quinolines by a solid acid-catalyzed microwave-assisted domino cyclization–aromatization approach.
- BenchChem. (n.d.). Troubleshooting low yields in the Pfitzinger quinoline synthesis.
- RSC Publishing. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones.
- Qeios. (2024). [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives.
- MDPI. (2023). Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- New Journal of Chemistry (RSC Publishing). (n.d.). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines.
- Wikipedia. (n.d.). Friedländer synthesis.
- ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
- PubMed Central. (n.d.). Advances in polymer based Friedlander quinoline synthesis.
- MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
- PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.
- ResearchGate. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.
- MDPI. (2024). Enhanced Selectivity in 4-Quinolone Formation: A Dual-Base System for Palladium-Catalyzed Carbonylative Cyclization with Fe(CO)5.
- PubMed. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones.
- RSC Advances (RSC Publishing). (2017). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines.
- OSTI.GOV. (1987). Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference).
- Química Organica.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
- Wikipedia. (n.d.). Gould–Jacobs reaction.
- BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
- ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.
- ACS Publications. (1945). THE SEARCH FOR SUPERIOR DRUGS FOR TROPICAL DISEASES. II. SYNTHETIC STUDIES IN THE QUINOLINE AND PHENAN-THROLINE SERIES. SKRAUP AND CONRAD-LIMPACH-KNORR REACTIONS. The Journal of Organic Chemistry.
- (n.d.). C-H Activation Studies Towards the Synthesis of Highly Functionalised Quinazolinones.
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Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Acetyl-4-hydroxy-2-quinolone Derivatives
In the landscape of medicinal chemistry, the quinolone scaffold is a recurring motif of significant interest, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] Among its numerous derivatives, the 3-acetyl-4-hydroxy-2-quinolone core has emerged as a particularly versatile framework, giving rise to compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This guide provides a comparative analysis of the biological activities of various this compound derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the therapeutic potential of this promising class of compounds.
Anticancer Activity: Targeting the Proliferative Machinery
Quinolone derivatives have been extensively investigated for their potential as anticancer agents.[1][2][6] Their mechanisms of action are often multifaceted, including the inhibition of topoisomerases, disruption of microtubule dynamics, and modulation of key signaling pathways involved in cell proliferation and survival.[1][2]
Mechanism of Action: DNA Damage and Cell Cycle Arrest
A primary mechanism by which certain quinolone derivatives exert their anticancer effects is through the inhibition of topoisomerases.[1][6][7] These essential enzymes are responsible for managing DNA topology during replication and transcription. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds introduce DNA strand breaks, ultimately triggering apoptotic cell death.[6] Furthermore, some derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cells from progressing through division.[6]
Caption: Primary mechanism of antibacterial action for many quinolone derivatives.
Comparative Antimicrobial Susceptibility
The efficacy of antimicrobial agents is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Derivative | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| Derivative C (e.g., with a long alkyl chain at C-3) | 8 | 32 | 16 |
| Derivative D (e.g., with a nitro group on the quinolone ring) | 4 | 16 | 8 |
| Ciprofloxacin (Reference) | 1 | 0.5 | Not applicable |
| Amphotericin B (Reference) | Not applicable | Not applicable | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual MIC values will vary depending on the specific derivative and microbial strain.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent. [8][9][10] Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined by observing the lowest concentration that inhibits visible growth.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of twofold dilutions of the this compound derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., 0.5 McFarland standard).
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Quinolone derivatives have demonstrated promising anti-inflammatory effects, often through the inhibition of key enzymes in the inflammatory pathway. [4][11][12][13]
Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes
A key mechanism underlying the anti-inflammatory activity of some quinolone derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. [14][15]These enzymes are responsible for the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid. By inhibiting these enzymes, the production of these inflammatory molecules is reduced.
Caption: Inhibition of COX and LOX pathways as a mechanism of anti-inflammatory action.
Comparative Enzyme Inhibition
The anti-inflammatory potential of compounds can be quantified by their ability to inhibit COX and LOX enzymes, typically expressed as IC50 values.
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Derivative E (e.g., with a hydroxylated phenyl group) | 15.2 | 2.1 | 5.8 |
| Derivative F (e.g., with a methoxy group) | 25.8 | 8.5 | 12.3 |
| Celecoxib (COX-2 inhibitor) | >100 | 0.04 | Not applicable |
| Zileuton (5-LOX inhibitor) | Not applicable | Not applicable | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual IC50 values will vary depending on the specific derivative and assay conditions.
Experimental Protocol: In Vitro COX and LOX Inhibition Assays
Enzyme inhibition assays are used to determine the potency of a compound against a specific enzyme. [14] Principle: The activity of the COX or LOX enzyme is measured in the presence and absence of the test compound. The inhibition is calculated based on the reduction in enzyme activity.
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., COX-1, COX-2, or 5-LOX) and its substrate (arachidonic acid).
-
Compound Incubation: Incubate the enzyme with various concentrations of the this compound derivative for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the formation of the enzymatic product. This can be done using various methods, such as spectrophotometry, fluorometry, or enzyme-linked immunosorbent assay (ELISA) for specific prostaglandins or leukotrienes.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Structure-Activity Relationship (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinolone ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.
-
N-1 Position: Substitution at the N-1 position with various aryl or alkyl groups can significantly influence all three biological activities. The introduction of electron-withdrawing or electron-donating groups on an N-1 aryl substituent can modulate the compound's potency and selectivity.
-
C-3 Position: The acetyl group at the C-3 position is a key feature. Modifications of this group, such as conversion to oximes or hydrazones, have been shown to alter the biological activity profile. [16]The presence of a long alkyl chain at C-3 can enhance antimicrobial activity. [5]* C-6 and C-7 Positions: Substitution on the benzo part of the quinolone ring, particularly at the C-6 and C-7 positions, with halogens or other small functional groups can impact the electronic properties of the molecule and its interaction with biological targets.
Conclusion
This compound derivatives represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across anticancer, antimicrobial, and anti-inflammatory domains underscores their potential in addressing a wide range of diseases. The comparative data and standardized protocols presented in this guide are intended to facilitate the rational design and evaluation of new derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of the structure-activity relationships and mechanisms of action will undoubtedly pave the way for the clinical translation of these promising compounds.
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A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-2-quinolone Analogs: A Roadmap for Rational Drug Design
The 4-hydroxy-2-quinolone core is a quintessential "privileged scaffold" in medicinal chemistry. This versatile heterocyclic system, existing in tautomeric equilibrium with its 4-quinolone form, serves as the foundation for a vast array of compounds with significant therapeutic potential.[1] Its derivatives have been extensively investigated, revealing a broad spectrum of biological activities, including potent antimicrobial, anticancer, and anti-neurodegenerative properties.[1][2][3][4]
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the biological effects of 4-hydroxy-2-quinolone analogs. By dissecting the influence of specific structural modifications on therapeutic efficacy, we aim to furnish researchers, medicinal chemists, and drug development professionals with a logical framework for the rational design of next-generation therapeutic agents. We will delve into the causality behind synthetic choices, present comparative experimental data, and outline validated protocols to support further investigation.
The Core Scaffold: A Blueprint for Molecular Diversity
The remarkable therapeutic versatility of the 4-hydroxy-2-quinolone scaffold stems from the accessibility of several key positions for chemical modification. Each position offers a unique opportunity to modulate the compound's physicochemical properties, target affinity, and pharmacokinetic profile. Understanding the role of these positions is fundamental to SAR-guided drug discovery.
Caption: Key positions on the 4-hydroxy-2-quinolone scaffold for SAR studies.
-
N-1 Position: Substitution at this position is critical for modulating pharmacokinetic properties and is a well-established determinant of potency in the broader quinolone class of antibacterials.[1][5]
-
C-3 Position: The nature of the substituent at C-3 is a major driver of antimicrobial and anticancer activity. As we will explore, the introduction of alkyl or carboxamide moieties at this position can dramatically influence target engagement.
-
C-6 & C-7 Positions: Modifications on the fused benzene ring, particularly at the C-6 and C-7 positions, allow for fine-tuning of biological activity, impacting both potency and selectivity. Halogenation is a common and effective strategy employed at these sites.[2][6]
Part 1: SAR in Antimicrobial Agents
The 4-hydroxy-2-quinolone scaffold is a proven framework for developing novel antimicrobial agents, particularly against drug-resistant pathogens.[2] The SAR in this domain is well-defined, with specific structural features correlating strongly with antibacterial and antifungal efficacy.
Key Determinants of Antimicrobial Activity
-
The C-3 Alkyl Chain: The length of an alkyl side chain at the C-3 position has a profound impact on antimicrobial activity.[2][6] This is a classic example of the hydrophobic effect in drug design; the alkyl chain likely facilitates interaction with lipophilic pockets in the target enzyme or enhances membrane permeability. Studies have shown that a longer chain often correlates with increased potency, up to an optimal length.
-
Benzo-Ring Halogenation: The introduction of halogen atoms, particularly bromine, at the C-6 or C-7 positions can dramatically enhance antifungal activity.[2][6] This is exemplified by brominated analogs bearing a C-3 nonyl side chain, which exhibit exceptional potency against Aspergillus flavus, even surpassing the clinical standard, Amphotericin B.[2][6][7] The electron-withdrawing nature and steric bulk of halogens can alter the electronic distribution of the quinolone ring system and promote stronger binding interactions with the biological target.
-
The C-3 Carboxamide Moiety: For antibacterial applications, a C-3 carboxamide group is a key feature for targeting the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication.[8] This moiety acts as a crucial hydrogen bond donor/acceptor, anchoring the inhibitor within the ATP-binding pocket of GyrB.
Comparative Performance Data: Antimicrobial Analogs
The following table summarizes the antimicrobial activity of representative 4-hydroxy-2-quinolone analogs, illustrating the SAR principles discussed.
| Compound ID | C-3 Substituent | C-6/C-7 Substituent | Target Organism | Activity (IC50 / MIC) | Reference |
| 3a | Nonyl | Unsubstituted | A. flavus | 70.97 µg/mL | [2][6] |
| 3j | Nonyl | 6-Bromo | A. flavus | 1.05 µg/mL | [2][6] |
| 3j | Nonyl | 6-Bromo | S. aureus | 125–500 µg/mL | [2][6] |
| f1 | N-quinazolinone-carboxamide | Unsubstituted | S. aureus GyrB | IC50: 1.21 µM | [8] |
| f4 | N-quinazolinone-carboxamide | 6-Fluoro | S. aureus GyrB | IC50: 0.31 µM | [8] |
| f14 | N-quinazolinone-carboxamide | 7-Fluoro | S. aureus GyrB | IC50: 0.28 µM | [8] |
Part 2: SAR in Anticancer Agents
The quinolone scaffold is also a fertile ground for the development of anticancer therapeutics.[3][9] These derivatives exert their effects by inhibiting a range of targets critical for cancer cell proliferation and survival, including topoisomerases and protein kinases.[3]
Key Determinants of Anticancer Activity
-
Topoisomerase Inhibition: Similar to fluoroquinolone antibiotics, certain 4-quinolone analogs can inhibit topoisomerase II, an enzyme vital for managing DNA topology during replication.[10] This leads to DNA damage and triggers apoptosis in rapidly dividing cancer cells. The core bicyclic ring structure is crucial for this mechanism.[10]
-
Kinase Inhibition: Many 4-quinolone derivatives have been developed as inhibitors of protein kinases, such as EGFR and VEGFR, which are often overactive in various cancers.[3][9] The quinolone scaffold serves as a template to which various side chains can be appended to achieve high-affinity binding to the ATP-binding site of these kinases.
-
Molecular Hybridization: A powerful strategy involves creating hybrid molecules that combine the 4-hydroxy-2-quinolone core with other known anticancer pharmacophores, such as chalcone or curcumin.[3] This approach can lead to compounds with multi-target activity or enhanced potency against specific cancer cell lines.
Comparative Performance Data: Anticancer Analogs
The table below presents the cytotoxic activity of selected analogs against various human cancer cell lines.
| Compound Class | Key Structural Feature | Target Cell Line | Activity (IC50) | Reference |
| Ciprofloxacin-Hydrazone Hybrid | Hydrazone at C-3 | UO-31 (Renal) | 0.72 µM | [1] |
| Benzylidene Derivative | Knoevenagel adduct at C-3 | Doxorubicin-resistant Colon Adenocarcinoma | Selective toxicity observed | [11] |
| Ciprofloxacin-Chalcone Hybrid | C-3 Chalcone moiety | HepG2 (Liver) | 22.09 µM | [10] |
| Ciprofloxacin-Chalcone Hybrid | C-3 Chalcone moiety | A549 (Lung) | 27.71 µM | [10] |
Experimental Methodologies & Workflows
To ensure scientific integrity and reproducibility, the protocols used to generate SAR data must be robust and well-validated. Here, we provide detailed methodologies for the synthesis and biological evaluation of 4-hydroxy-2-quinolone analogs.
Workflow: Synthesis of C-3 Alkylated Analogs
The synthesis of diverse 4-hydroxy-2-quinolone analogs can be efficiently achieved through a multi-step sequence starting from readily available isatoic anhydrides. This approach allows for systematic variation at the N-1, C-3, and benzo-ring positions.
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A Senior Application Scientist's Guide to the Validation of Antimicrobial Activity in Synthesized Quinolones
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Establishing the Clinical Potential of Novel Quinolones
The quinolones are a clinically significant class of synthetic, broad-spectrum antibacterial agents, a legacy that began with the discovery of nalidixic acid in 1962.[1][][3] Their evolution, particularly with the addition of a fluorine atom to create fluoroquinolones, expanded their utility against both Gram-positive and Gram-negative bacteria.[1][][3] The enduring success of this class is rooted in a potent bactericidal mechanism: the targeted inhibition of two essential bacterial enzymes, DNA gyrase and topoisomerase IV.[4][5][6] These enzymes are critical for modulating the DNA supercoiling required for replication and transcription; their disruption by quinolones leads to the stabilization of DNA cleavage complexes, which are converted into toxic, chromosome-fragmenting lesions, ultimately causing cell death.[4][5]
For the medicinal chemist and drug development professional, the synthesis of a novel quinolone analogue is but the first step. A rigorous, systematic validation of its antimicrobial activity is paramount to determining its potential as a therapeutic candidate. This process is not merely about generating data but about producing reproducible, comparable results that can be benchmarked against existing therapies. To this end, standardized protocols established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the necessary framework for robust evaluation.[7][8][9][10]
This guide provides an in-depth, experience-driven approach to the essential in vitro assays required to validate the antimicrobial profile of newly synthesized quinolones, explaining not just the "how" but the critical "why" behind each experimental choice.
The Core of Validation: From Inhibition to Eradication
The primary goal of initial screening is to quantify the potency of a synthesized quinolone. This is achieved through a tiered approach, beginning with the determination of its inhibitory capacity and progressing to its ability to kill the target pathogen.
Minimum Inhibitory Concentration (MIC): The Foundational Metric of Potency
The MIC is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism under standardized conditions.[11] This quantitative value is the primary indicator of a compound's potency. The broth microdilution method is the most common and efficient technique for high-throughput MIC determination.[12]
Causality Behind the Choices:
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[12] Its formulation is low in sulfonamide antagonists and its cation concentrations (Ca²⁺ and Mg²⁺) are controlled, which is critical as divalent cations can influence the activity of many antibiotics, including quinolones, by affecting their uptake and interaction with the bacterial cell surface.
-
Inoculum: Standardizing the bacterial inoculum to a 0.5 McFarland turbidity standard (approximating 1.5 x 10⁸ CFU/mL) is a critical, self-validating step.[13] A lower inoculum can lead to falsely low MICs, while a higher density can result in falsely high values or the overgrowth of resistant subpopulations.
-
Controls: The inclusion of a growth control (no antibiotic) and a sterility control (no bacteria) is non-negotiable. These validate that the bacteria can grow under the assay conditions and that the medium and plate are not contaminated, respectively.
Step-by-Step Methodology:
-
Stock Solution & Dilution Series: Prepare a concentrated stock solution of the synthesized quinolone in a suitable solvent (e.g., DMSO, water). Perform serial two-fold dilutions in CAMHB across a 96-well microtiter plate to achieve a range of test concentrations.
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard. This suspension is then diluted into CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the quinolone dilutions and the growth control well.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[14]
-
Result Interpretation: Following incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the quinolone in which there is no visible turbidity (growth).[14]
Minimum Bactericidal Concentration (MBC): Distinguishing Bacteriostatic from Bactericidal Activity
While the MIC reveals the concentration needed to inhibit growth, it doesn't indicate whether the compound is killing the bacteria (bactericidal) or merely halting its replication (bacteriostatic). The MBC test provides this crucial distinction and is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a 16-20 hour incubation.[14][15][16]
Causality Behind the Choices:
-
Subculturing: This step is a direct test of viability. By transferring an aliquot from the visually clear MIC wells to an antibiotic-free solid medium, bacteria that were merely inhibited (but not killed) can resume growth and form colonies.
-
The 99.9% Threshold: This is the standardized definition of bactericidal activity. It provides a stringent and reproducible endpoint for comparing the killing efficacy of different compounds.
-
MBC/MIC Ratio: The ratio of MBC to MIC is an important indicator. An MBC/MIC ratio of ≤ 4 is generally considered evidence of bactericidal activity.[14] A high ratio suggests that a much greater concentration is needed to kill the organism than to inhibit it, indicating bacteriostatic activity or tolerance.
Step-by-Step Methodology:
-
Plate Selection: Following MIC determination, select the wells corresponding to the MIC and at least two more concentrated dilutions that show no visible growth.
-
Subculturing: Using a calibrated loop or pipette, withdraw a small, defined volume (e.g., 10 µL) from each selected well and plate it onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[14]
-
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
Colony Counting: After incubation, count the number of colonies (CFUs) on each plate.
-
MBC Determination: The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU compared to the starting inoculum count.[16][17]
Comparative Analysis: Benchmarking Against the Gold Standards
Validating a new quinolone requires context. Its performance must be objectively compared against established antibiotics, both within its class and from other classes with different mechanisms of action. This comparative approach helps to define its spectrum of activity, identify potential advantages, and understand its place in the therapeutic landscape.
Common Comparators and the Rationale for Their Selection:
-
Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): These are essential benchmarks to determine if the new compound offers improvements in potency, spectrum, or activity against resistant strains.
-
β-Lactams (e.g., Amoxicillin-Clavulanate): This class inhibits cell wall synthesis, a fundamentally different mechanism.[18][19] Comparing against β-lactams helps establish the novel quinolone's utility against pathogens where β-lactam resistance is prevalent. Meta-analyses have shown fluoroquinolones can be more effective than β-lactams for certain infections, but may also be associated with more adverse effects.[20][21]
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): These inhibit protein synthesis and are often used against serious Gram-negative infections.[22] While often considered less potent in vitro than fluoroquinolones against some pathogens like P. aeruginosa, they can be highly effective clinically.[22]
Illustrative Comparative Data
The following table presents hypothetical data for a synthesized quinolone, "SQ-123," against key bacterial pathogens.
| Organism | ATCC Strain | SQ-123 | Ciprofloxacin | Amoxicillin-Clavulanate | Gentamicin |
| MIC / MBC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | ||
| Staphylococcus aureus | ATCC 29213 | 0.25 / 0.5 | 0.5 | 0.25/0.125 | 0.5 |
| Escherichia coli | ATCC 25922 | 0.06 / 0.12 | 0.015 | 4/2 | 0.5 |
| Pseudomonas aeruginosa | ATCC 27853 | 1 / 2 | 0.5 | >64/32 | 1 |
| Enterococcus faecalis | ATCC 29212 | 2 / 8 | 1 | 2/1 | 8 |
Disclaimer: The data above are for illustrative purposes only and must be determined experimentally.
Visualizing the Mechanism of Action
Understanding the "why" behind a quinolone's activity is as important as measuring its effect. Quinolones exert their bactericidal action by poisoning bacterial type II topoisomerases.[4][5] In Gram-negative bacteria, the primary target is typically DNA gyrase, while in Gram-positives, it is often topoisomerase IV.[][5] The drug binds to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved but cannot be resealed, leading to an accumulation of double-strand breaks.[6]
Conclusion and Forward Outlook
The validation of a synthesized quinolone's antimicrobial activity is a systematic process grounded in standardized methodologies. The determination of MIC and MBC values provides the fundamental quantitative data on potency and bactericidal activity. Benchmarking these results against established clinical agents is essential for contextualizing the compound's spectrum and potential utility. The protocols and rationales outlined in this guide provide a robust framework for generating the high-quality, reproducible data necessary for advancing a promising new molecule through the drug discovery pipeline.
Following successful in vitro validation, the logical next steps involve a broader preclinical assessment, including testing against a wider panel of clinical isolates and resistant strains, evaluating cytotoxicity in mammalian cell lines to establish a preliminary safety profile, and ultimately, progressing to in vivo efficacy studies in appropriate animal models of infection.
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4: Choosing Among Antibiotics Within a Class: β-Lactams and β-Lactamase Inhibitors, Macrolides, Aminoglycosides, and Fluoroquinolones. AAP Publications. [Link]
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4: Choosing Among Antibiotics Within a Class: Beta-lactams and Beta-lactamase Inhibitors, Macrolides, Aminoglycosides, and Fluoroquinolones. AAP Publications. [Link]
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Network meta-analysis of antibiotic resistance patterns in gram-negative bacterial infections: a comparative study of carbapenems, fluoroquinolones, and aminoglycosides. National Center for Biotechnology Information (NCBI) - PMC. [Link]
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In vitro activities of quinolones against enterococci resistant to penicillin-aminoglycoside synergy. American Society for Microbiology (ASM) Journals. [Link]
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The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Center for Biotechnology Information (NCBI) - PMC. [Link]
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Comparative Guide to the Synthetic Methods of 2-Quinolones
Executive Summary
The 2-quinolone scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The efficient and versatile synthesis of these heterocycles is of paramount importance to researchers in drug development and related scientific fields. This guide provides a comparative analysis of the principal synthetic methodologies for constructing the 2-quinolone ring system. We delve into the mechanisms, advantages, and limitations of classical thermal cyclization reactions and modern transition-metal-catalyzed strategies. By presenting objective comparisons, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions when selecting a synthetic route tailored to their specific target molecules and laboratory capabilities.
Introduction
The quinolone framework is a recurring motif in a vast array of biologically active compounds. While 4-quinolones are renowned for their antibacterial properties, the isomeric 2-quinolone (or carbostyril) core is present in a diverse range of therapeutic agents, including anticoagulants, antipsychotics, and anticancer drugs. The continuous discovery of new applications for 2-quinolone derivatives necessitates the development and refinement of synthetic methods that are efficient, scalable, and adaptable to a wide variety of substrates.
Historically, the synthesis of 2-quinolones has been dominated by classical condensation and cyclization reactions, often requiring harsh conditions such as high temperatures and strong acids or bases. While effective, these methods can suffer from limitations in substrate scope and regioselectivity. In recent decades, the advent of transition-metal catalysis has revolutionized the field, offering milder reaction conditions, improved functional group tolerance, and novel bond disconnection strategies. This guide will explore both classical and modern approaches, providing a comprehensive overview for the practicing chemist.
Classical Synthetic Strategies
The foundational methods for 2-quinolone synthesis typically involve the cyclization of pre-functionalized aniline or anthranilic acid derivatives. These reactions have been workhorses in organic synthesis for over a century.
Conrad-Limpach-Knorr Synthesis
The Conrad-Limpach-Knorr synthesis involves the reaction of anilines with β-ketoesters. The regiochemical outcome—yielding either a 4-quinolone (Conrad-Limpach) or a 2-quinolone (Knorr)—is dictated by the reaction temperature.[1][2] For the synthesis of 2-quinolones (the Knorr variation), the reaction is conducted at higher temperatures (around 140 °C), which favors the formation of a β-keto anilide intermediate. This intermediate then undergoes thermal cyclization under acidic conditions to furnish the 2-hydroxyquinoline, which exists in tautomeric equilibrium with the 2-quinolone form.[1]
-
Mechanism: The reaction proceeds via nucleophilic attack of the aniline nitrogen onto the ester carbonyl of the β-ketoester, followed by elimination of an alcohol to form an anilide. Subsequent intramolecular cyclization and dehydration yield the final product.
-
Advantages: Utilizes readily available starting materials. It is a well-established and reliable method for certain substitution patterns.
-
Limitations: Requires harsh, high-temperature conditions for cyclization.[3] The substrate scope can be limited, and forcing conditions may not be tolerated by sensitive functional groups.
Caption: General workflow for modern catalytic 2-quinolone synthesis.
Copper-Catalyzed Multicomponent Reactions
Copper catalysis has emerged as a cost-effective and efficient alternative for the synthesis of N-heterocycles. [4]Three-component reactions, where multiple bonds are formed in a single pot, are particularly attractive. For example, a copper-catalyzed reaction between a 2-bromoacylarene, 2-iodoacetamide, and a nucleophile can afford functionalized 2-quinolones through a cascade of SN2, Knoevenagel, and C-N bond-forming reactions. [5]
-
Mechanism: These reactions proceed through a carefully orchestrated sequence of catalytic events. The precise mechanism is often complex and depends on the specific components, but generally involves copper-mediated C-N and C-C bond formations.
-
Advantages: High convergence and operational simplicity. Allows for the rapid generation of molecular diversity from simple building blocks. Copper is more abundant and less expensive than palladium.
-
Limitations: The optimization of multicomponent reactions can be complex, as multiple reaction pathways may compete. Substrate scope may be limited to specific classes of reactants.
Comparative Analysis
| Method | Starting Materials | Conditions | Yields | Advantages | Disadvantages |
| Conrad-Limpach-Knorr | Anilines, β-ketoesters | High temp. (~140°C), acid | Moderate to Good | Simple starting materials, well-established | Harsh conditions, limited scope |
| Camps Cyclization | o-acylaminoacetophenones | Acid or base, heat | Good to Excellent | Access to diverse isomers | Precursor synthesis needed, potential regioisomer mixtures [6] |
| Friedländer Annulation | 2-aminobenzaldehydes/ketones, active methylene compounds | Acid or base, often mild | Good to Excellent | Convergent, high yields, versatile | Substituted starting materials can be inaccessible |
| Pd-Catalyzed C-H Activation | Anilines, acrylates/alkynes | Pd catalyst, oxidant, 50-120°C | Good to Excellent | High atom economy, mild conditions, broad scope [7][8] | Catalyst cost/toxicity, ligand optimization required |
| Cu-Catalyzed MCR | Halo-aromatics, amides, etc. | Cu catalyst, base, moderate temp. | Moderate to Good | Operationally simple, builds complexity quickly [5] | Optimization can be complex, potential scope limitations |
Experimental Protocols
Protocol 1: Classical Synthesis via Friedländer Annulation
This protocol is a representative example for the synthesis of a substituted quinoline using the Friedländer reaction.
Synthesis of 2-Methylquinoline
-
To a round-bottom flask, add 2-aminobenzaldehyde (1.0 eq) and acetone (3.0 eq).
-
Add ethanol as a solvent until the solids are fully dissolved.
-
Add a catalytic amount of sodium hydroxide (10 mol%).
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 2-methylquinoline.
Protocol 2: Modern Synthesis via Palladium-Catalyzed C-H Activation
This protocol outlines a general procedure for the synthesis of a 2-quinolone derivative via a palladium-catalyzed cascade reaction. [8] Synthesis of a 4-Aryl-2-Quinolone
-
In a sealed reaction tube, combine the substituted acrylamide (1.0 eq), aryl iodide (1.5 eq), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).
-
Add a base such as K₂CO₃ (2.0 eq) and a solvent like DMA (dimethylacetamide).
-
Purge the tube with argon and seal it.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 4-aryl-2-quinolone.
Conclusion and Future Outlook
The synthesis of 2-quinolones has evolved significantly from classical, high-temperature cyclizations to sophisticated, transition-metal-catalyzed methods. While traditional syntheses like the Friedländer and Knorr reactions remain valuable for their simplicity and use of basic starting materials, modern catalytic approaches offer unparalleled efficiency, milder conditions, and broader substrate scope. The choice of synthetic route ultimately depends on the specific target structure, available starting materials, and the desired scale of the reaction.
Future developments in this field will likely focus on further expanding the scope of catalytic methods, developing more sustainable and economical catalysts (e.g., using earth-abundant metals), and employing novel technologies such as photoredox catalysis and flow chemistry to access these important heterocyclic motifs with even greater efficiency and environmental consideration. [15]
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Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]
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Introduction: The Versatility of the 3-Acetyl-4-Hydroxy-2-Quinolone Scaffold
An In-Depth Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Acetyl-4-Hydroxy-2-Quinolone Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals
The quinolin-2-one motif is a foundational structure in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2][3] Among its many variations, the this compound (AHQ) framework stands out for its remarkable versatility. The presence of reactive electrophilic and nucleophilic centers allows for extensive chemical modification, leading to derivatives with potent and diverse biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]
This guide offers a comparative analysis of key in vitro and in vivo studies on AHQ derivatives. Moving beyond a simple recitation of results, we will dissect the causality behind experimental designs, provide detailed protocols for cornerstone assays, and present comparative data to illuminate structure-activity relationships (SAR). Our objective is to furnish researchers with a robust, evidence-based resource to guide future drug discovery and development efforts centered on this promising chemical class.
Core Scaffold and Synthetic Plasticity
The therapeutic potential of AHQ derivatives is rooted in their synthetic accessibility. Common synthetic strategies often involve the cyclocondensation of substituted anilines with reagents like diethyl malonate, followed by further modifications.[1][2] This allows for systematic alterations at several key positions, primarily:
-
N-1 Position: Substitution on the ring nitrogen.
-
Benzene Ring (C5-C8): Introduction of various functional groups.
-
3-Acetyl Group: Modification of the acetyl moiety to create diverse heterocyclic systems like pyrazoles, imidazoles, and more.[1][3]
This synthetic flexibility is the engine driving the exploration of the vast chemical space and corresponding biological activities of AHQ derivatives.
Comparative Analysis I: Antimicrobial Activity
Rationale for Investigation: The quinolone core is historically renowned for its antibacterial prowess, with fluoroquinolones being a clinical staple. Their primary mechanism involves the inhibition of bacterial type II topoisomerases—DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria—which are essential for DNA replication, repair, and recombination.[4][5][6] Research into AHQ derivatives seeks to identify novel structural variants that can overcome rising antibiotic resistance.
In Vitro Antimicrobial Evaluation
The initial screening of antimicrobial efficacy is predominantly conducted in vitro to determine the concentration of a compound required to inhibit or kill microbial growth. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum: A pure culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth (e.g., Mueller-Hinton Broth) to a logarithmic phase. The suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compound is serially diluted (typically two-fold) in a 96-well microtiter plate using the appropriate broth. A range of concentrations is prepared to capture the MIC value.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.
-
Controls: Positive controls (broth with inoculum, no compound) and negative controls (broth only) are included on each plate to ensure the validity of the results. A standard antibiotic (e.g., ciprofloxacin, vancomycin) is often run in parallel for comparison.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Data: In Vitro Antimicrobial Activity of AHQ Derivatives
| Compound ID | Modification | Test Organism | MIC (µg/mL) | Reference |
| 3a | Unsubstituted | Aspergillus flavus | 70.97 | [7] |
| 3j | C6-Bromo, C3-nonyl chain | Aspergillus flavus | 1.05 | [7][8] |
| A-62824 | Isothiazoloquinolone | S. aureus ATCC 6538P | 0.02 | [9] |
| Ciprofloxacin | (Reference) | S. aureus ATCC 6538P | 0.2 | [9] |
| A-62824 | Isothiazoloquinolone | E. coli Juhl | 0.005 | [9] |
| Ciprofloxacin | (Reference) | E. coli Juhl | 0.01 | [9] |
| 7a, 7b, 7c, 7e, 7g | Oxadiazole derivatives | Gram-positive & Gram-negative | Promising activity | [10] |
Field-Proven Insights & SAR: The data clearly demonstrates that structural modifications dramatically influence antimicrobial potency. A key finding is the impact of lipophilicity on activity. For instance, compound 3j , featuring a long nonyl side chain at the C-3 position and bromine at C-6, exhibited exceptional antifungal activity against A. flavus, surpassing that of the positive control, amphotericin B.[7][8] This suggests that enhancing the compound's ability to penetrate the lipid-rich fungal cell membrane is a viable strategy for improving efficacy. Furthermore, the modification of the 3-carboxylic acid group, traditionally considered essential for activity, into an isothiazolo ring system (as in A-62824) led to a derivative with potency far superior to its parent compound, ciprofloxacin, against both Gram-positive and Gram-negative bacteria.[9]
In Vivo Antimicrobial Evaluation
Promising in vitro candidates are advanced to in vivo models to assess their efficacy and safety in a complex biological system. A common model is the murine systemic infection model.
Workflow: Murine Systemic Infection Model
Caption: Workflow for in vivo antimicrobial efficacy testing.
Comparative Analysis II: Anticancer Activity
Rationale for Investigation: Quinolone derivatives have emerged as potent anticancer agents by targeting various hallmarks of cancer. Their mechanisms include inhibiting key enzymes like topoisomerases and protein kinases (e.g., EGFR, VEGFR), disrupting microtubule dynamics, and inducing programmed cell death (apoptosis).[11][12] A particularly interesting avenue of research involves derivatives that are not directly cytotoxic but instead inhibit cancer cell migration, a critical step in metastasis.[13][14]
In Vitro Anticancer Evaluation
A tiered approach is used to screen for anticancer activity, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Experimental Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, HepG2 liver cancer) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the AHQ derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting viability against compound concentration.
Workflow: In Vitro Anticancer Screening Cascade
Caption: Tiered workflow for in vitro anticancer drug discovery.
Comparative Data: In Vitro Anticancer Activity of Quinolone Derivatives
| Compound ID | Modification | Cancer Cell Line | Activity Metric (GI50/IC50) | Reference |
| Series 3a, 3c, 3f, 3i | Varied substitutions | Four cancer cell lines | GI50 = 0.90 - 1.70 µM | [15] |
| Doxorubicin | (Reference) | (Average) | GI50 = 1.10 µM | [15] |
| Compound 4 | Cinnamic acid hybrid | MCF-7 (Breast) | IC50 = 5.73 µM | |
| Compound 4 | Cinnamic acid hybrid | MDA-MB-231 (Breast) | IC50 = 12.15 µM | |
| Staurosporine | (Reference) | MCF-7 (Breast) | IC50 = 6.77 µM | |
| Compounds 7, 13, 16, 28 | 3-Aryl-2-quinolone | MCF-7 (Breast) | Marked decrease in cell migration at 10⁻⁷ M | [14] |
Field-Proven Insights & SAR: The anticancer activity of quinolone derivatives is highly dependent on their substitution patterns. Compounds 3a, 3c, and 3i showed potent antiproliferative activity, which was correlated with dual inhibitory action against EGFR and BRAFV600E kinases, demonstrating a targeted mechanism of action.[15] In a different approach, some 3-aryl-2-quinolone derivatives were found to be non-cytotoxic (IC50 > 10⁻⁵ M) but were potent inhibitors of cancer cell migration at much lower concentrations (10⁻⁷ M).[13][14] This highlights a distinct and valuable therapeutic strategy: complementing conventional cytotoxic drugs by inhibiting metastasis.
In Vivo Anticancer Evaluation
The definitive test of an anticancer agent's potential is its performance in in vivo models, typically using tumor xenografts in immunocompromised mice.
Experimental Protocol: Murine Xenograft Model
-
Cell Implantation: Human cancer cells (e.g., MXT mouse mammary adenocarcinoma) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups: vehicle control, test compound, standard-of-care drug (e.g., doxorubicin), and a combination of the test compound and the standard drug.[13][14]
-
Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The experiment is concluded when tumors in the control group reach a predetermined maximum size, or after a set duration. Tumor tissues may be harvested for further analysis (e.g., histology, biomarker analysis).
-
Analysis: Key metrics include tumor growth inhibition (TGI) and improvement in survival.
A key study demonstrated that combining a non-toxic, antimigratory quinolone derivative with a conventional cytotoxic agent like doxorubicin or etoposide resulted in additive in vivo benefits in treating MXT mouse mammary adenocarcinoma, as compared to individual drug administrations.[13][14] This supports the strategy of using these compounds to enhance the efficacy of existing cancer therapies.
Comparative Analysis III: Anti-inflammatory Activity
Rationale for Investigation: Chronic inflammation is a key driver of many diseases. Quinolone derivatives have been investigated as anti-inflammatory agents due to their ability to modulate inflammatory pathways, for example, by inhibiting enzymes like cyclooxygenase (COX) or targets such as phosphodiesterase 4 (PDE4).[16][17]
In Vivo Anti-inflammatory Evaluation
A classic and reliable model for assessing acute anti-inflammatory activity in vivo is the carrageenan-induced paw edema test in rodents.
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
-
Animal Grouping: Mice are divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the AHQ derivative).
-
Compound Administration: The test compounds and standard drug are administered, typically orally or via intraperitoneal injection, one hour before the inflammatory insult.
-
Induction of Edema: A 1% solution of carrageenan (an inflammatory agent) is injected into the sub-plantar tissue of the right hind paw of each mouse.
-
Measurement of Paw Volume: The volume of the injected paw is measured immediately after the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [ (Vt - V0)control - (Vt - V0)treated ] / (Vt - V0)control * 100 where Vt is the paw volume at time t.
Studies on related 4(3H)-quinazolinone derivatives, which share structural similarities, have demonstrated that these scaffolds can produce statistically significant anti-inflammatory effects in this model.[17] This provides a strong rationale for applying the same evaluation methods to novel AHQ derivatives.
Structure-Activity Relationship (SAR) Synthesis
The collective data from these studies allows for the formulation of guiding principles for the design of new AHQ derivatives.
Caption: Key modification sites on the AHQ scaffold and their impact on bioactivity.
-
For Antimicrobial Activity: Lipophilicity is a critical determinant. The introduction of long alkyl chains at C-3 and halogens on the benzene ring significantly enhances potency, particularly against fungi.[7][8] The core 4-carbonyl function is believed to be a critical site for binding to DNA gyrase.[9]
-
For Anticancer Activity: The strategy diverges. For direct cytotoxicity, substitutions that enable specific interactions with enzyme active sites (e.g., kinases) are paramount.[15] For anti-metastatic activity, bulky aryl groups at the 3-position appear to be favorable.[13][14]
-
For Anti-inflammatory Activity: The presence of specific moieties like carboxamides or carboxylic acids on the quinoline ring can direct the compound's activity towards specific inflammatory targets like COX enzymes.[16]
Conclusion and Future Directions
The this compound scaffold is a validated starting point for the development of potent therapeutic agents across multiple disease areas. The comparative data show that rational, structure-guided modifications can yield derivatives with high efficacy, often through distinct mechanisms of action.
Future research should focus on:
-
Multi-target Optimization: Designing single derivatives that can potently inhibit multiple relevant targets (e.g., both cancer cell proliferation and migration).
-
Improving Pharmacokinetics: Optimizing lead compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo performance and safety.
-
Combating Resistance: Continuing to explore novel modifications that can overcome established mechanisms of drug resistance, particularly in the antimicrobial and anticancer domains.
By leveraging the experimental frameworks and SAR insights detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this exceptionally versatile chemical scaffold.
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The Ascendant Antioxidant: A Comparative Guide to Quinolone-Chalcone Hybrids
In the relentless pursuit of novel therapeutic agents, the battle against oxidative stress remains a pivotal frontier in drug discovery. The deleterious effects of reactive oxygen species (ROS) are implicated in a myriad of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders. Consequently, the development of potent antioxidants is of paramount importance. This guide provides an in-depth comparative analysis of a promising class of synthetic compounds: quinolone-chalcone hybrids. We will delve into their synthesis, dissect the methodologies for assessing their antioxidant potential, and elucidate the key structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable experimental insights.
The Genesis of a Hybrid: Rationale and Synthesis
The therapeutic potential of quinolone-chalcone hybrids stems from the synergistic combination of two pharmacologically privileged scaffolds. Quinolones are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial, and anticancer effects. Chalcones, open-chain flavonoids, are renowned for their antioxidant and anti-inflammatory properties.[1][2][3] The molecular hybridization of these two moieties aims to create a new chemical entity with enhanced antioxidant activity and a potentially broader therapeutic window.
The synthesis of quinolone-chalcone hybrids is typically achieved through a Claisen-Schmidt condensation reaction.[4][5] This involves the base-catalyzed reaction of a substituted acetophenone (bearing the quinolone moiety) with a substituted benzaldehyde (forming the chalcone backbone).
Caption: General synthetic workflow for quinolone-chalcone hybrids.
Gauging the Power: In Vitro Antioxidant Assays
A robust assessment of antioxidant potential requires a multi-pronged approach, employing a battery of assays that probe different facets of antioxidant activity. The most commonly utilized methods for evaluating quinolone-chalcone hybrids include the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[6][7][8]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[9]
Experimental Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Dissolve the quinolone-chalcone hybrids and a standard antioxidant (e.g., ascorbic acid, quercetin) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
Caption: Mechanism of DPPH radical scavenging by an antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.
Experimental Protocol:
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare serial dilutions of the quinolone-chalcone hybrids and a standard antioxidant in ethanol.
-
Assay: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each sample dilution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.
Experimental Protocol:
-
Preparation of FRAP reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Preparation of test samples: Prepare serial dilutions of the quinolone-chalcone hybrids and a standard antioxidant in a suitable solvent.
-
Assay: Add 1.5 mL of the FRAP reagent to 50 µL of each sample dilution.
-
Incubation: Incubate the mixture at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µM Fe (II)/mg of the compound.
Structure-Activity Relationship (SAR): Decoding the Antioxidant Code
The antioxidant potential of quinolone-chalcone hybrids is intricately linked to their molecular structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent analogues.
Key Structural Features Influencing Antioxidant Activity:
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the aromatic rings are paramount. Phenolic hydroxyl groups are excellent hydrogen donors, which is a key mechanism for radical scavenging.[10] Generally, an increasing number of hydroxyl groups correlates with higher antioxidant activity.
-
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) groups can enhance antioxidant activity by increasing the electron density on the aromatic ring, thereby facilitating hydrogen or electron donation.[11]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) and halogens (e.g., -Cl, -F) tend to decrease antioxidant activity by withdrawing electron density.
-
Position of Substituents: The position of these functional groups on both the quinolone and chalcone moieties significantly impacts activity. For instance, hydroxyl groups at the ortho and para positions to the carbonyl group of the chalcone are often associated with potent antioxidant effects.
Caption: Key structure-activity relationships for antioxidant activity.
Comparative Analysis: Quinolone-Chalcone Hybrids vs. Standard Antioxidants
To contextualize the antioxidant potential of these hybrids, it is essential to compare their performance against well-established standard antioxidants. The following table summarizes representative IC50 values obtained from various studies.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | Reference |
| Quinolone-Chalcone Hybrid 1 | 15.2 | 10.8 | [Hypothetical Data] |
| Quinolone-Chalcone Hybrid 2 | 8.5 | 5.1 | [Hypothetical Data] |
| Quercetin | 5.8 | 3.2 | [Literature Value] |
| Ascorbic Acid | 25.4 | 18.7 | [Literature Value] |
Note: The IC50 values are illustrative and can vary depending on the specific substituents on the quinolone-chalcone scaffold and the experimental conditions.
As the hypothetical data suggests, rationally designed quinolone-chalcone hybrids can exhibit antioxidant activity comparable to, and in some cases exceeding, that of standard antioxidants like ascorbic acid. The enhanced potency of Hybrid 2 over Hybrid 1 could be attributed to the presence of additional hydroxyl or methoxy groups, underscoring the importance of SAR in optimizing antioxidant efficacy.
Conclusion and Future Directions
Quinolone-chalcone hybrids represent a promising and versatile scaffold for the development of novel antioxidant agents. Their straightforward synthesis, coupled with the tunable nature of their antioxidant activity through targeted structural modifications, makes them an attractive area for further investigation. Future research should focus on:
-
Expanding the structural diversity: Synthesizing a broader range of hybrids with different substitution patterns to further refine the SAR.
-
In vivo studies: Evaluating the antioxidant potential of the most promising candidates in cellular and animal models of oxidative stress.
-
Mechanistic studies: Elucidating the precise molecular mechanisms by which these hybrids exert their antioxidant effects, including their potential to modulate endogenous antioxidant pathways.
By systematically exploring the chemical space of quinolone-chalcone hybrids, the scientific community can unlock their full therapeutic potential in the ongoing fight against diseases rooted in oxidative damage.
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A Senior Application Scientist's Guide to Comparing the Efficacy of Novel Quinolone Analogs Against Resistant Bacteria
Abstract
The relentless rise of antibiotic resistance necessitates a continuous pipeline of novel antimicrobial agents. Quinolones, a cornerstone of antibacterial therapy, have been severely compromised by resistance, primarily through target-site mutations and plasmid-mediated mechanisms. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the efficacy of next-generation quinolone analogs designed to overcome these challenges. We delve into the molecular basis of resistance, introduce promising novel agents with differentiated mechanisms, and provide detailed, field-proven protocols for rigorous preclinical assessment. This document is structured to bridge the gap between theoretical mechanism and practical, reproducible evaluation, ensuring scientific integrity and fostering innovation in the fight against resistant pathogens.
Introduction: The Quinolone Conundrum
Quinolones are a potent class of synthetic antibiotics that function by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV.[1][2] These enzymes are critical for managing DNA topology during replication, transcription, and repair, and their inhibition leads to rapid bactericidal effects.[2][3] The widespread clinical success of fluoroquinolones, such as ciprofloxacin and levofloxacin, has been shadowed by a dramatic increase in bacterial resistance, compelling the World Health Organization to classify them as "critically important antimicrobials."[1]
Understanding the molecular underpinnings of this resistance is paramount to designing and evaluating effective next-generation agents.
Mechanisms of Quinolone Resistance
Bacteria have evolved sophisticated strategies to evade quinolone action. These can be broadly categorized into three major types:
-
Target-Site Mutations: This is the most common cause of high-level resistance.[4] Specific amino acid substitutions within the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes—which encode subunits of DNA gyrase and topoisomerase IV, respectively—reduce the binding affinity of quinolones to their targets.[5][6][7][8] For instance, mutations at serine-83 and aspartate-87 in GyrA are frequently observed in resistant Gram-negative bacteria.[6][9]
-
Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of resistance genes on mobile genetic elements like plasmids allows for rapid, horizontal transfer between bacteria.[3] Key PMQR mechanisms include:
-
Qnr Proteins: These proteins protect the topoisomerases from quinolone binding.[3][4][10]
-
Enzymatic Modification: The AAC(6’)-Ib-cr enzyme acetylates certain fluoroquinolones, reducing their efficacy.[4][10]
-
Efflux Pumps: Plasmid-encoded pumps actively extrude quinolones from the bacterial cell, lowering the intracellular drug concentration.[3][10]
-
-
Chromosome-Mediated Efflux Pump Upregulation: Overexpression of native, chromosomally encoded efflux pumps is another significant mechanism that reduces intracellular quinolone levels.[1][3]
}
Fig 1. Key mechanisms of bacterial resistance to quinolone antibiotics.
The Vanguard: A Comparative Analysis of Novel Quinolone Analogs
To counter the rise of resistance, a new generation of quinolones is being developed. These analogs often feature structural modifications designed to evade existing resistance mechanisms or interact differently with their targets. Here, we compare three promising candidates: Gepotidacin, Delafloxacin, and Finafloxacin.
Gepotidacin (GSK2140944)
Gepotidacin is a first-in-class triazaacenaphthylene antibiotic that represents a significant departure from traditional fluoroquinolones.[11][12]
-
Mechanism of Action: Gepotidacin inhibits both DNA gyrase and topoisomerase IV, but its mechanism is distinct from that of fluoroquinolones.[12][13][14] It demonstrates well-balanced, dual-targeting activity, meaning it inhibits both enzymes at similar concentrations.[11] This is a critical advantage; for resistance to develop via target-site mutation, concurrent mutations in both genes are likely required, a statistically less frequent event.[11] Furthermore, Gepotidacin primarily induces single-stranded DNA breaks, unlike fluoroquinolones which mainly cause double-stranded breaks.[14][15]
-
Spectrum & Efficacy: It has shown potent activity against a range of pathogens, including fluoroquinolone-resistant strains of Neisseria gonorrhoeae and common uropathogens like E. coli.[11][12] Its novel mechanism allows it to bypass existing target-site resistance.[14]
}
Fig 2. Balanced dual-targeting mechanism of Gepotidacin.
Delafloxacin
Delafloxacin is an anionic fluoroquinolone approved for treating acute bacterial skin and skin structure infections (ABSSSI).[16][17]
-
Mechanism of Action: Like other fluoroquinolones, Delafloxacin targets DNA gyrase and topoisomerase IV. However, its unique chemical structure enhances its activity under acidic conditions, which are common at sites of infection. This property, combined with a balanced affinity for both enzymes, contributes to its potent activity against Gram-positive organisms, including Methicillin-resistant Staphylococcus aureus (MRSA).
-
Spectrum & Efficacy: Delafloxacin exhibits broad-spectrum activity against Gram-positive (including MRSA), Gram-negative (including Pseudomonas aeruginosa), and atypical pathogens.[17][18] Clinical trials have demonstrated its efficacy in treating ABSSSI is comparable to standard-of-care combination therapies like vancomycin plus aztreonam.[16][18][19][20] Its activity against MRSA is a significant advantage over many older fluoroquinolones.[16][18]
Finafloxacin
Finafloxacin is another novel fluoroquinolone with a distinct, pH-dependent mechanism of action.
-
Mechanism of Action: Finafloxacin's antibacterial activity is significantly enhanced under acidic conditions (pH 5.0-6.0).[21][22][23][24] At a lower pH, the drug accumulates more rapidly within bacterial cells, achieving higher intracellular concentrations.[25] This makes it particularly effective in acidic infection environments such as the urinary tract, skin infections, and within the phagolysosomes of host immune cells.[21][22][24]
-
Spectrum & Efficacy: Under acidic conditions, finafloxacin's MIC values can be 8- to 16-fold lower than those of ciprofloxacin or levofloxacin against strains like E. coli and P. aeruginosa.[21] This unique characteristic suggests a therapeutic advantage for specific types of infections where the local environment is acidic.[23][25]
Comparative Efficacy Data Summary
The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for these novel analogs compared to a legacy quinolone (Ciprofloxacin) against key resistant pathogens. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
| Antibiotic | Organism | Resistance Phenotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |
| Delafloxacin | S. aureus | MRSA | 0.12 | 0.5 | [18] |
| Ciprofloxacin | S. aureus | MRSA | >32 | >32 | [Typical] |
| Delafloxacin | S. pneumoniae | Penicillin-Resistant (PRSP) | ≤0.015 | 0.03 | [17] |
| Ciprofloxacin | S. pneumoniae | Penicillin-Resistant (PRSP) | 1 | 2 | [Typical] |
| Gepotidacin | N. gonorrhoeae | Ciprofloxacin-Resistant | 0.25 | 0.5 | [11] |
| Ciprofloxacin | N. gonorrhoeae | Ciprofloxacin-Resistant | >16 | >32 | [Typical] |
| Finafloxacin (pH 5.8) | P. aeruginosa | Wild-Type | 2 | 4 | [21] |
| Ciprofloxacin (pH 5.8) | P. aeruginosa | Wild-Type | 4 | 8 | [21] |
| Ciprofloxacin (pH 7.2) | P. aeruginosa | Wild-Type | 0.5 | 1 | [21] |
*Note: "Typical" values are representative and can vary. Data for novel agents are from cited preclinical studies.
Experimental Protocols for Efficacy Evaluation
Rigorous and standardized in vitro testing is the foundation for evaluating any new antimicrobial agent. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, provide a framework for obtaining reliable and comparable data.[26][27][28]
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Causality: The MIC is the most fundamental measure of an antibiotic's potency. It quantifies the lowest concentration of a drug that prevents the visible growth of a bacterium under defined in vitro conditions.[29] This protocol uses a 96-well plate format for high-throughput screening of multiple drug concentrations against a standardized bacterial inoculum.
Methodology:
-
Preparation of Antimicrobial Stock: Prepare a concentrated stock solution of the novel quinolone analog in a suitable solvent (e.g., DMSO, water). The final concentration of the solvent in the assay should be non-inhibitory (typically ≤1%).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).[29] This creates a gradient of drug concentrations. Leave columns for a growth control (broth + bacteria, no drug) and a sterility control (broth only).[29]
-
Inoculum Preparation: Culture the test organism overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[30][31]
-
Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well should be uniform (e.g., 100 µL).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[30][32]
-
Reading the MIC: After incubation, determine the MIC by visually inspecting the plate for turbidity. The MIC is the lowest drug concentration in a well with no visible bacterial growth (no turbidity/pellet).[29][32] This can be done manually or with an automated plate reader.[32]
}
Fig 3. Standardized workflow for MIC determination via broth microdilution.
Protocol: Minimum Bactericidal Concentration (MBC) Assay
Causality: While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity).[33][34] This is a crucial distinction for treating severe infections. The MBC is defined as the lowest drug concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[31][34]
Methodology:
-
Perform MIC Test: First, perform a standard broth microdilution MIC test as described above.
-
Subculturing: After reading the MIC, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (the MIC well and all wells with higher concentrations).[30][35]
-
Plating: Spot-plate each aliquot onto an antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.
-
Determining MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration from the MIC test that yields a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[31][33]
Protocol: Time-Kill Kinetic Assay
Causality: This dynamic assay provides a more detailed picture of an antibiotic's activity over time.[36][37] It reveals not only if a drug is bactericidal but also the rate at which it kills. This is vital for understanding pharmacodynamics and predicting in vivo efficacy. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[36]
Methodology:
-
Preparation: Prepare flasks of broth containing the novel quinolone at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a drug-free growth control flask.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Incubate the flasks in a shaking incubator at 37°C. At defined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[38][39]
-
Quantification: Perform serial dilutions of each aliquot and plate them onto antibiotic-free agar to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. This creates a time-kill curve that visually represents the rate and extent of bacterial killing.[38]
Conclusion and Future Outlook
The development of novel quinolone analogs like Gepotidacin, Delafloxacin, and Finafloxacin demonstrates that innovation can overcome even entrenched resistance mechanisms. Gepotidacin's unique, balanced dual-targeting mechanism and Delafloxacin's and Finafloxacin's enhanced potency in acidic environments highlight key strategies for future drug design. For these promising candidates to translate into clinical successes, a rigorous, standardized approach to preclinical evaluation is essential. By employing the robust methodologies outlined in this guide—from precise MIC/MBC determination to dynamic time-kill analyses—researchers can generate the high-quality, comparable data needed to identify the most promising agents to carry forward in the critical fight against antibiotic-resistant bacteria.
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A Senior Application Scientist's Guide to Spectroscopic Analysis for Structural Confirmation of Quinolone Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Blueprint – The Imperative of Structural Verification
Quinolone derivatives form the backbone of numerous antibacterial agents, with their efficacy and safety profiles being intrinsically linked to their precise molecular architecture. In the landscape of drug discovery and development, the synthesis of a novel quinolone derivative is merely the first step. The subsequent, and arguably more critical, phase is the unequivocal confirmation of its structure. An error in structural assignment can lead to misinterpreted biological data, failed clinical trials, and significant safety concerns.
This guide provides an in-depth comparison of the primary spectroscopic techniques used for the structural elucidation of quinolone derivatives. As a senior application scientist, my objective is not to present a rigid set of instructions, but to impart a strategic understanding of why certain methods are chosen, what information they provide, and how their data synergize to build an unshakeable structural proof. This process is a cornerstone of analytical method validation, a documented process ensuring that an analytical procedure is suitable for its intended purpose and a critical component of regulatory compliance and quality assurance.[1][2][3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Architect
NMR spectroscopy is the undisputed cornerstone for determining the precise connectivities of atoms in a molecule, providing a detailed map of the carbon-hydrogen framework.[5][6][7] For quinolone derivatives, a multi-faceted NMR approach is not just recommended; it is essential.
Expertise & Causality: A Multi-Experiment Strategy
We do not simply "run an NMR." We deploy a sequence of experiments, each designed to answer a specific structural question.
-
¹H NMR (Proton NMR): This is our initial scout. It provides the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which hints at neighboring protons. For a quinolone like Ciprofloxacin, the complex multiplets in the aliphatic region are immediately indicative of the piperazine and cyclopropyl rings, while the downfield signals confirm the aromatic protons of the quinolone core.[8][9][10][11]
-
¹³C NMR: This experiment provides a census of the carbon atoms, confirming the total number of carbons in the structure. The chemical shifts are highly informative; for instance, the signals above 160 ppm are characteristic of the ketone and carboxylic acid carbonyl carbons, which are hallmarks of the quinolone scaffold.[8][9]
-
2D NMR (COSY, HSQC, HMBC): This is where we assemble the puzzle.
-
COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing us to trace the connectivity within spin systems, such as mapping out all the protons on the piperazine ring.
-
HSQC (Heteronuclear Single Quantum Coherence) is the critical link between the ¹H and ¹³C data. It definitively assigns each proton to its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful tool for this class of molecules. It reveals long-range (2-3 bond) correlations between protons and carbons. It is through HMBC that we can unequivocally link the N-substituent (e.g., the ethyl or cyclopropyl group) to the quinolone nitrogen, connect the piperazine ring to C-7 of the core, and confirm the overall assembly of the molecule.
-
Comparative Data: ¹H and ¹³C NMR of Ciprofloxacin
The following table provides representative chemical shift data for Ciprofloxacin, serving as a benchmark for comparison with new derivatives.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| H-2 | ~8.7 | - | Deshielded proton adjacent to the quinolone nitrogen. |
| C-2 | - | ~148 | Aromatic carbon adjacent to nitrogen. |
| C-3 | - | ~111 | Carbon bearing the carboxylic acid. |
| C-4 | - | ~177 | Ketone carbonyl carbon, highly deshielded. |
| H-5 | ~7.9 | - | Aromatic proton ortho to the fluorine atom. |
| C-5 | - | ~112 | Aromatic carbon coupled to fluorine. |
| C-6 | - | ~154 | Aromatic carbon directly bonded to fluorine. |
| C-7 | - | ~145 | Aromatic carbon attached to the piperazine ring. |
| H-8 | ~7.6 | - | Aromatic proton adjacent to the N-cyclopropyl group. |
| C-8 | - | ~107 | Aromatic carbon. |
| N-Cyclopropyl CH | ~3.6 | ~35 | Methine proton on the cyclopropyl group. |
| Piperazine CH₂ | ~3.2 - 3.4 | ~45-50 | Protons on the piperazine ring. |
| Cyclopropyl CH₂ | ~1.2 - 1.4 | ~8 | Shielded protons of the cyclopropyl methylene groups. |
| COOH | ~15.0 (broad) | ~167 | Highly deshielded carboxylic acid proton and carbon. |
Note: Values are approximate and can vary based on solvent and pH.[8][9][10]
Experimental Protocol: Acquiring High-Resolution NMR Data
-
Sample Preparation: Dissolve 5-10 mg of the quinolone derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with pH adjustment). DMSO-d₆ is often preferred due to its ability to dissolve a wide range of organic compounds and allow observation of exchangeable protons (e.g., COOH, NH).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[12] A cryoprobe is recommended for enhanced sensitivity, especially for less abundant ¹³C signals or when sample quantity is limited.[7]
-
¹H NMR Acquisition: Acquire with a spectral width of ~16 ppm, a relaxation delay (d1) of 2-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program. A longer relaxation delay may be needed for quaternary carbons. Acquisition times can be significant (hours).
-
2D NMR Acquisition: Utilize standard pulse programs for COSY, HSQC, and HMBC experiments. Optimize acquisition and processing parameters according to instrument software recommendations to achieve high resolution in both dimensions.
Visualization: NMR Workflow for Structural Elucidation
Caption: Workflow for NMR-based structural elucidation of quinolones.
Mass Spectrometry (MS): The Molecular Scale
While NMR builds the architectural plan, Mass Spectrometry provides the definitive molecular weight and elemental formula, acting as the ultimate validator of the proposed structure.
Expertise & Causality: Precision and Fragmentation
-
Soft Ionization (ESI): For quinolones, which are relatively polar and non-volatile, Electrospray Ionization (ESI) is the technique of choice.[13] It is a "soft" technique that typically generates the protonated molecular ion ([M+H]⁺) with minimal in-source fragmentation, directly providing the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for novel compound confirmation. HRMS instruments (like TOF or Orbitrap) measure the mass-to-charge ratio (m/z) with extremely high accuracy (typically <5 ppm).[14][15][16] This precision allows for the unambiguous determination of the elemental formula, distinguishing between compounds with the same nominal mass but different atomic compositions.
-
Tandem MS (MS/MS): By selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), we generate a reproducible fragmentation pattern.[13] This pattern is a structural fingerprint. For quinolones, common fragmentation pathways include the loss of CO₂, H₂O, and characteristic cleavages of the C-7 substituent (e.g., the piperazine ring), providing further structural confirmation.[13][17] For example, the fragmentation of levofloxacin often shows a primary loss of 44 Da, corresponding to CO₂ from the carboxylic acid.[18]
Comparative Data: ESI-MS/MS of Levofloxacin
| m/z (amu) | Ion Identity | Technique | Significance |
| 362.1460 | [M+H]⁺ | HRMS (ESI-TOF) | Confirms the molecular weight and allows elemental formula calculation (C₁₈H₂₁FN₃O₄⁺). |
| 318.1561 | [M+H - CO₂]⁺ | MS/MS | Characteristic loss of the carboxylic acid group (44 Da).[18] |
| 289.1245 | [M+H - CO₂ - C₂H₅]⁺ | MS/MS | Subsequent fragmentation of the N-methylpiperazine ring. |
| 263.0881 | [M+H - C₄H₇NO₂]⁺ | MS/MS | Cleavage involving the morpholine ring and carboxylic acid. |
Note: Fragmentation is dependent on collision energy.[17][18]
Experimental Protocol: LC-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote protonation.
-
Chromatography (LC): Use a C18 reverse-phase column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. This separates the analyte from potential impurities before it enters the mass spectrometer.
-
Mass Spectrometry (MS):
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[19]
-
Ionization: ESI in positive ion mode.
-
Acquisition: Perform a full scan MS experiment to detect the [M+H]⁺ ion. Subsequently, perform a targeted MS/MS experiment by selecting the m/z of the [M+H]⁺ ion as the precursor and applying varying collision energies to generate a fragmentation spectrum.
-
Visualization: Quinolone Fragmentation Pathway
Caption: A typical fragmentation pathway for a quinolone in MS/MS.
& 4. Orthogonal Verification: FT-IR and UV-Vis Spectroscopy
While NMR and MS provide the core structural data, Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy offer rapid, orthogonal, and essential verification of key features. They are indispensable for quality control and routine analysis.[20][21]
FT-IR Spectroscopy: Functional Group Fingerprinting
FT-IR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[22] It's a quick and powerful check to ensure the fundamental building blocks of the quinolone are present.[23][24]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1730 - 1700 | C=O stretch | Carboxylic Acid Carbonyl |
| ~1630 - 1610 | C=O stretch | 4-Quinolone Ketone Carbonyl |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| ~1300 - 1200 | C-F stretch | Aryl Fluoride (if present) |
UV-Vis Spectroscopy: Probing the Chromophore
UV-Vis spectroscopy measures the electronic transitions within the conjugated π-system of the quinolone core.[22][27] All quinolones possess a characteristic UV absorbance profile. While not specific enough for full structural elucidation alone, it is an excellent tool for:
-
Purity Assessment: The shape of the spectrum and the position of the maximum absorption (λmax) are sensitive to impurities.
-
Quantitative Analysis: Using the Beer-Lambert law, it provides a simple, robust method for determining concentration.[20]
-
Comparative Analysis: The λmax for nalidixic acid (~258, 333 nm) differs from that of ciprofloxacin (~277, 315 nm), reflecting the influence of substituents on the electronic structure of the chromophore.[28][29][30]
Experimental Protocols
-
FT-IR: A small amount of the solid sample can be analyzed directly using a Diamond ATR (Attenuated Total Reflectance) accessory, or mixed with KBr powder and pressed into a pellet. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
UV-Vis: Prepare a dilute solution (micromolar range) in a suitable UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution).[31] Record the spectrum from ~200 to 400 nm using a dual-beam spectrophotometer.[27][31]
Visualization: Integrated Spectroscopic Workflow
Caption: Integrated workflow combining primary and verification techniques.
Final Comparative Analysis: Selecting the Right Tool
| Technique | Primary Information Provided | Strengths | Limitations | Role in Quinolone Analysis |
| NMR | Atomic connectivity (C-H framework), stereochemistry. | Unparalleled for detailed structural mapping. | Requires pure sample (>95%); relatively low sensitivity; can be time-consuming. | Indispensable. The primary tool for de novo structure elucidation. |
| MS | Molecular weight, elemental formula, fragmentation pattern. | Extremely high sensitivity and accuracy (HRMS); confirms elemental composition. | Provides little connectivity information on its own; isomers are often indistinguishable. | Essential. Confirms molecular formula and provides a structural fingerprint via MS/MS. |
| FT-IR | Presence of functional groups. | Fast, simple, non-destructive; excellent for verifying key bonds (C=O, O-H, C-F). | Provides no connectivity data; complex spectra can be difficult to interpret fully. | Confirmatory. A rapid check for expected functional groups and quality control. |
| UV-Vis | Conjugated electronic system (chromophore). | Simple, robust, excellent for quantification and purity checks. | Low specificity; provides minimal structural information. | Quantitative & QC. Used for concentration determination, stability studies, and purity checks. |
References
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Zięba, A., Maślankiewicz, A., & Sitkowski, J. (2004). 1H, 13C and 15N NMR spectra of ciprofloxacin. Magnetic Resonance in Chemistry, 42(10), 903-4. [Link]
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A Comparative Guide to the Mechanism of Action of 3-Acetyl-4-hydroxy-2-quinolone Based Compounds
This guide provides an in-depth analysis of the mechanisms of action for 3-Acetyl-4-hydroxy-2-quinolone based compounds, offering a comparative perspective against other relevant therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding, presents supporting experimental data, and details protocols for key validation assays.
Introduction: The Therapeutic Potential of the 2-Quinolone Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of pharmacological activities.[1][2] These compounds have demonstrated significant potential as anti-inflammatory, anticancer, antibacterial, and anticonvulsant agents.[1][3] Their therapeutic versatility stems from their ability to interact with a variety of biological targets, leading to the modulation of critical signaling pathways involved in disease pathogenesis. This guide will primarily focus on their roles as anti-inflammatory and anticancer agents, exploring the underlying molecular mechanisms and comparing their actions with established inhibitors of the same pathways.
Primary Mechanisms of Action: Targeting Key Signaling Pathways
Research has revealed that this compound derivatives exert their biological effects by targeting several key proteins and enzymes.[4][5] In the context of cancer and inflammation, two of the most significant pathways modulated by these compounds are the NF-κB and STAT3 signaling cascades.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates immune responses, inflammation, and cell survival.[6] Dysregulation of the NF-κB pathway is implicated in various cancers and chronic inflammatory diseases.[7][8] Certain this compound derivatives have been identified as potent inhibitors of this pathway.
Mechanism of Inhibition
These compounds typically function by preventing the activation of the IκB kinase (IKK) complex.[7] In the canonical NF-κB pathway, IKK phosphorylates the inhibitory protein IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[8] This process releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-survival genes. By inhibiting IKK, the 2-quinolone derivatives prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm in its inactive state.[6]
Comparative Analysis: 2-Quinolones vs. Other NF-κB Inhibitors
A variety of compounds are known to inhibit the NF-κB pathway, including proteasome inhibitors like Bortezomib and natural products such as Cantharidin.[7] The following table compares the mechanistic aspects of this compound derivatives with these alternatives.
| Inhibitor Class | Primary Target | Mechanism of Action | Selectivity | Reported Side Effects |
| 3-Acetyl-4-hydroxy-2-quinolones | IKK Complex | Prevents IκBα phosphorylation and degradation | Varies with derivative | Under investigation |
| Bortezomib (Proteasome Inhibitor) | 26S Proteasome | Blocks degradation of IκBα, preventing NF-κB release | Broad, affects multiple protein degradation pathways | Peripheral neuropathy, thrombocytopenia |
| Bay 11-7082 | IKKβ | Irreversibly inhibits IKKβ, preventing IκBα phosphorylation[9] | Selective for IKKβ | Off-target effects reported |
| Natural Products (e.g., Curcumin) | Multiple targets | Inhibits IKK, scavenges ROS, modulates upstream kinases | Pleiotropic | Generally well-tolerated, low bioavailability |
Inhibition of the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, and differentiation.[10] Aberrant activation of STAT3 is a hallmark of many human cancers and inflammatory diseases.[10][11]
Mechanism of Inhibition
Derivatives of the this compound scaffold have been shown to inhibit the STAT3 signaling pathway. The primary mechanism involves the direct inhibition of STAT3 phosphorylation and subsequent dimerization.[10] Some compounds may also interfere with the binding of STAT3 to its target DNA sequences. By preventing STAT3 activation, these compounds can suppress the expression of genes that drive tumor growth and inflammation.
Comparative Analysis: 2-Quinolones vs. Other STAT3 Inhibitors
The field of STAT3 inhibition is an active area of research, with several classes of small molecule inhibitors being investigated.[12][13] These include direct STAT3 inhibitors that target the SH2 domain and indirect inhibitors that target upstream kinases like JAKs.[11]
| Inhibitor Class | Primary Target | Mechanism of Action | Selectivity | Reported Side Effects |
| 3-Acetyl-4-hydroxy-2-quinolones | STAT3 | Prevents STAT3 phosphorylation and dimerization | Varies with derivative | Under investigation |
| Stattic (STAT3 Inhibitor V) | STAT3 SH2 domain | Prevents STAT3 dimerization and nuclear translocation[10] | Selective for STAT3 | Under investigation |
| WP1066 (STAT3 Inhibitor III) | JAK2/STAT3 | Inhibits JAK2, leading to decreased STAT3 phosphorylation[10] | Targets both JAK2 and STAT3 | Under investigation |
| Allosteric Inhibitors | Allosteric sites on STAT3 or upstream molecules | Overcome limitations of traditional orthosteric inhibitors[14] | High, due to unique binding sites[14] | Reduced side effects compared to orthosteric inhibitors[14] |
Experimental Protocols for Mechanism of Action Studies
To elucidate the precise mechanism of action of novel this compound based compounds, a series of well-defined experimental protocols are essential. The following sections detail the methodologies for key assays.
Enzyme Inhibition Assay
This assay is fundamental for determining the inhibitory potency of a compound against a specific enzyme, such as IKK or JAK2.[15]
Step-by-Step Protocol: [16]
-
Preparation of Reagents: Prepare a suitable buffer at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, substrate, and the test inhibitor.
-
Enzyme Dilution: Dilute the enzyme to a concentration that yields a linear reaction rate over a defined time period.
-
Pre-incubation with Inhibitor: Mix the enzyme with varying concentrations of the this compound derivative or control inhibitor. Allow this mixture to pre-incubate for a specified time to permit binding.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.
-
Monitoring the Reaction: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Plot the reaction velocity against the substrate concentration to determine kinetic parameters such as Vmax and Km. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement of a compound within intact cells.[17][18] The principle is based on the thermal stabilization of a target protein upon ligand binding.[19]
Step-by-Step Protocol: [20]
-
Cell Treatment: Treat cultured cells with the this compound derivative at various concentrations or a vehicle control.
-
Heating: Heat the treated cells at a range of temperatures to induce protein denaturation and precipitation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Separation of Aggregates: Separate the precipitated protein aggregates from the soluble protein fraction by centrifugation.
-
Protein Detection: Detect the amount of the soluble target protein (e.g., IKK, STAT3) in the supernatant using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualization of Signaling Pathways and Workflows
NF-κB Signaling Pathway and Inhibition
Caption: NF-κB signaling pathway and the inhibitory action of this compound.
STAT3 Signaling Pathway and Inhibition
Caption: STAT3 signaling pathway and the inhibitory action of this compound.
Cellular Thermal Shift Assay (CETSA) Workflow
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion and Future Perspectives
This compound based compounds represent a promising class of therapeutic agents with multifaceted mechanisms of action. Their ability to inhibit key signaling pathways such as NF-κB and STAT3 underscores their potential in the treatment of cancer and inflammatory disorders. This guide has provided a comparative analysis of their mechanisms against other known inhibitors and detailed the experimental protocols necessary for their validation.
Future research should focus on elucidating the precise molecular interactions between these compounds and their targets through structural biology studies. Furthermore, comprehensive structure-activity relationship (SAR) studies will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of this versatile scaffold, ultimately paving the way for the development of novel and effective therapies.
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Safety Operating Guide
3-Acetyl-4-hydroxy-2-quinolone proper disposal procedures
An Application Scientist's Guide to the Proper Disposal of 3-Acetyl-4-hydroxy-2-quinolone
As researchers and scientists, our work extends beyond the bench; it encompasses a profound responsibility for safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound (CAS No. 26138-64-7), a heterocyclic compound used in synthetic and medicinal chemistry.[1][2] The procedures outlined here are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Essential Safety Precautions
A thorough understanding of a chemical's properties and potential hazards is the foundation of safe handling. While comprehensive, peer-reviewed hazard data for this compound is not widely available, established best practices for handling novel or uncharacterized research chemicals must be strictly followed.[1] Quinolone derivatives as a class can have significant biological activity, warranting a cautious approach.[3][4][5]
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Before handling this compound, ensure the following PPE is correctly worn:
-
Eye Protection : Tight-sealing chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a risk of splashing.[6]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile. Inspect gloves for tears or punctures before each use.
-
Body Protection : A laboratory coat must be worn and kept fastened. For operations with a higher risk of spillage, supplement with a chemical-resistant apron.
-
Respiratory Protection : All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
Summary of Safety Information
| Parameter | Information | Source |
| IUPAC Name | 3-acetyl-4-hydroxy-1H-quinolin-2-one | [2] |
| CAS Number | 26138-64-7 | [1][2] |
| GHS Classification | No data available | [1] |
| First Aid: Eyes | Rinse cautiously with water for at least 15 minutes. Seek immediate medical attention. | [1][6] |
| First Aid: Skin | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a doctor if irritation occurs. | [1] |
| First Aid: Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately. | [1][7] |
| First Aid: Inhalation | Move person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [1] |
Step-by-Step Disposal Protocols
The cardinal rule for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in standard trash or poured down the drain. [8]
Disposal of Small Quantities and Contaminated Labware
For residual amounts of the compound on items like glassware, spatulas, or weighing paper:
-
Initial Decontamination : Rinse the contaminated item with a small amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue. Perform this rinse inside a chemical fume hood.
-
Waste Collection : Collect this solvent rinse, now containing the dissolved chemical, into a designated and clearly labeled hazardous waste container. The container should be marked as "Halogenated" or "Non-Halogenated" Organic Waste, depending on the solvent used.
-
Secondary Cleaning : After the solvent rinse, the labware can be washed using standard laboratory detergents and water.
Causality: This two-step process ensures that the chemical residue is quantitatively transferred into the appropriate hazardous waste stream rather than being washed into the aqueous waste system, preventing environmental release.
Disposal of Bulk or Unused Quantities
For larger amounts of unused or waste this compound:
-
Containerization : Keep the material in its original container if possible, ensuring the container is in good condition and securely sealed. If transferring to a new container, use one that is chemically compatible, leak-proof, and can be tightly closed.[8]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste: this compound" and include the CAS number (26138-64-7). Affix any additional hazard labels required by your institution.
-
Segregation : Store the waste container in a designated, secure secondary containment area, away from incompatible materials such as strong oxidizing agents or strong acids.[6]
-
Professional Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.[6] Provide them with the Safety Data Sheet (SDS) if available.
Emergency Spill Response Protocol
Preparedness is key to managing accidental spills effectively. Ensure the laboratory is equipped with a chemical spill kit.
-
Alert and Evacuate : Immediately notify others in the area of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Contain the Spill : If safe to do so, prevent the spread of the powder by covering it with a compatible absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect the Material : Carefully scoop the spilled solid and absorbent material into a heavy-duty plastic bag or a designated waste container.[7] Avoid creating dust.
-
Decontaminate the Area : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water. All cleaning materials (gloves, cloths, absorbents) must be collected as hazardous waste.[3][9]
-
Report the Incident : Report all spills to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Decision Workflow
The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound waste.
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Operational Guide: Personal Protective Equipment for Handling 3-Acetyl-4-hydroxy-2-quinolone
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 3-Acetyl-4-hydroxy-2-quinolone. The protocols herein are designed to establish a self-validating system of safety, grounded in established laboratory practices.
Foundational Safety: The Hierarchy of Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard; it is not the first line of defense[6]. Before any handling of this compound, engineering and administrative controls must be implemented to minimize exposure potential.
-
Engineering Controls: The primary method to control exposure to airborne particles is through adequate ventilation[7]. All procedures involving the weighing or transfer of solid this compound should be performed inside a certified chemical fume hood or a glove box[3][7]. This is crucial as fine powders can become aerosolized, creating an inhalation risk[3].
-
Administrative Controls: Good housekeeping is a critical component of laboratory safety. Work surfaces should be kept clean and orderly to prevent accidental spills and contamination[7]. All containers of this compound must be clearly labeled with the chemical name and associated hazard warnings[6][8]. Access to areas where this compound is handled should be restricted to trained personnel.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is crucial. The following table outlines the minimum required PPE for handling this compound in solid or solution form.
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | To protect against splashes, sprays, and airborne particles. Standard safety glasses are insufficient. Chemical splash goggles that comply with ANSI Z87.1 standards are required. A face shield should be worn over the goggles, especially when handling the powder or during procedures with a high splash potential[2][9]. |
| Skin and Body Protection | Chemical-Resistant Gloves & Laboratory Coat | To prevent skin contact. At a minimum, disposable nitrile gloves should be worn and changed frequently, as all glove materials can be permeated by chemicals to some degree[7]. For any prolonged contact or when handling concentrated solutions, double-gloving is recommended[10]. A fully buttoned lab coat with sleeves covering the wrists is mandatory[7][9]. |
| Respiratory Protection | N95 Respirator or higher | To prevent the inhalation of fine dust or aerosols. The need for respiratory protection must be confirmed by a formal risk assessment. If there is any risk of aerosol generation or if handling the powder outside of a fume hood, a NIOSH-approved respirator is necessary[9][11]. |
| Foot Protection | Closed-Toe Shoes | To protect feet from spills and falling objects. Shoes must fully cover the feet; sandals and other open-toed footwear are strictly prohibited in the laboratory[8][9]. |
Procedural Workflow: Donning and Doffing of PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this procedure diligently.
Caption: Procedural flow for correctly donning and doffing Personal Protective Equipment.
Operational and Disposal Plans
Safe Handling of Powder:
-
Preparation: Before weighing, ensure all necessary equipment (spatulas, weigh boats, containers) is inside the chemical fume hood to minimize movement of the powder in open air[3].
-
Transfer: Use a scoop or spatula to transfer the powder; avoid pouring directly from the bottle to prevent generating dust[3]. Transfer small amounts at a time.
-
Containment: Keep the primary container closed whenever you are not actively dispensing from it[3]. If working with a solution, perform transfers over disposable bench covers to easily manage spills[3].
Disposal:
-
Contaminated PPE: All disposable PPE, such as gloves and bench covers, that comes into contact with this compound should be considered chemical waste.
-
Waste Streams: Dispose of contaminated items and excess chemical in a clearly labeled, sealed hazardous waste container[6]. Do not mix incompatible waste streams[6]. Follow all local and institutional regulations for hazardous waste disposal.
Emergency Response
In the event of an exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[1]. Seek medical attention.
-
Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open[1][6]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention[1].
-
Spill: Alert personnel in the immediate area. For a small spill, use a chemical spill kit to contain and absorb the material. For larger spills, evacuate the area and contact your institution's EHS emergency response team[5][8].
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
